molecular formula C8H10FN B1506102 2-Fluoro-3-methylbenzylamine CAS No. 93071-80-8

2-Fluoro-3-methylbenzylamine

Cat. No.: B1506102
CAS No.: 93071-80-8
M. Wt: 139.17 g/mol
InChI Key: PTMINSMPNANRIO-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylbenzylamine is a useful research compound. Its molecular formula is C8H10FN and its molecular weight is 139.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluoro-3-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMINSMPNANRIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717119
Record name 1-(2-Fluoro-3-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93071-80-8
Record name 1-(2-Fluoro-3-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-3-methylbenzylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry

2-Fluoro-3-methylbenzylamine is a substituted aromatic amine that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique structural features—a fluorine atom and a methyl group on the benzene ring—impart specific physicochemical properties that are highly sought after in the design of novel bioactive compounds. The presence of the fluorine atom, in particular, can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making it a powerful tool for medicinal chemists in the lead optimization phase of drug discovery.[1][2][3][4]

This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis and purification protocols, spectroscopic data for characterization, reactivity profile, and established applications in drug discovery. Furthermore, it outlines essential safety and handling procedures to ensure its proper use in a laboratory setting.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. While experimentally determined data for this compound is not widely published, the following table summarizes its known and predicted properties.

PropertyValueSource
CAS Number 93071-80-8[5][6]
Molecular Formula C₈H₁₀FN[6]
Molecular Weight 139.17 g/mol [6]
Physical Form Liquid[7]
Purity Typically >95%[7]
Storage Temperature 2-8°C, under inert atmosphere, in a dark place[7]

Synthesis and Purification: From Nitrile to Amine

The most common and direct synthetic route to this compound is the reduction of its corresponding nitrile, 2-fluoro-3-methylbenzonitrile. This precursor is readily available from commercial suppliers.[8][9] Several well-established reduction methods can be employed, each with its own advantages and considerations regarding scalability, safety, and functional group tolerance.

Logical Framework for Synthesis

cluster_start Starting Material cluster_reduction Reduction Methods cluster_product Product 2-Fluoro-3-methylbenzonitrile 2-Fluoro-3-methylbenzonitrile LiAlH4 Reduction LiAlH4 Reduction 2-Fluoro-3-methylbenzonitrile->LiAlH4 Reduction Borane Reduction Borane Reduction 2-Fluoro-3-methylbenzonitrile->Borane Reduction Catalytic Hydrogenation Catalytic Hydrogenation 2-Fluoro-3-methylbenzonitrile->Catalytic Hydrogenation This compound This compound LiAlH4 Reduction->this compound Borane Reduction->this compound Catalytic Hydrogenation->this compound

Caption: Synthetic pathways to this compound.

Experimental Protocol: Lithium Aluminum Hydride (LAH) Reduction

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via the reduction of 2-fluoro-3-methylbenzonitrile using lithium aluminum hydride (LAH). This method is highly effective for the complete reduction of nitriles to primary amines.

I. Materials and Equipment

  • 2-fluoro-3-methylbenzonitrile

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

II. Step-by-Step Procedure

  • Reaction Setup: In a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (10 volumes relative to the nitrile).

  • Addition of Nitrile: Cool the LAH suspension to 0°C using an ice bath. Dissolve 2-fluoro-3-methylbenzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C with an ice bath. Cautiously and sequentially add deionized water (1 volume), 10% aqueous NaOH solution (1.5 volumes), and then deionized water again (3 volumes). This procedure is crucial for the safe decomposition of excess LAH and the formation of a granular precipitate.

  • Work-up: Stir the resulting suspension vigorously for 30 minutes. Filter the mixture through a pad of Celite® in a Büchner funnel and wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash it sequentially with deionized water and brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

III. Purification

The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Characterization: The Fingerprint of a Molecule

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons (CH₂), the methyl protons (CH₃), and the amine protons (NH₂). The aromatic protons will exhibit splitting patterns influenced by both the fluorine and methyl substituents.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms attached to or near the fluorine atom will show characteristic splitting due to C-F coupling.

Expected IR Spectral Data

The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methyl/methylene groups, and C=C stretching of the aromatic ring.

Expected Mass Spectrometry Data

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (139.17 g/mol ). Fragmentation patterns will likely involve the loss of the amino group and benzylic cleavage.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily governed by the nucleophilic nature of the primary amine group. It readily participates in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Key Reactions
  • Amide Formation: Reacts with carboxylic acids, acid chlorides, and anhydrides to form the corresponding amides.

  • Schiff Base Formation: Condenses with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

  • N-Alkylation and N-Arylation: The amine can be alkylated or arylated to produce secondary and tertiary amines.

  • Sulfonamide Formation: Reacts with sulfonyl chlorides to yield sulfonamides.

Workflow for Application in Medicinal Chemistry

cluster_start Core Scaffold cluster_reactions Chemical Transformations cluster_products Bioactive Molecules This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling Reductive Amination Reductive Amination This compound->Reductive Amination Sulfonylation Sulfonylation This compound->Sulfonylation Amide Derivatives Amide Derivatives Amide Coupling->Amide Derivatives Secondary Amines Secondary Amines Reductive Amination->Secondary Amines Sulfonamide Derivatives Sulfonamide Derivatives Sulfonylation->Sulfonamide Derivatives

Caption: Common synthetic applications of this compound.

Role in Drug Discovery

The incorporation of the 2-fluoro-3-methylbenzyl moiety into drug candidates can be a strategic move to fine-tune their pharmacological properties. While specific examples of marketed drugs containing this exact fragment are not prevalent in the public domain, the use of substituted benzylamines, and particularly fluorinated ones, is a common strategy in medicinal chemistry. For instance, related fluorobenzylamines are key components in compounds developed as therapeutic agents for a range of conditions, including those targeting the central nervous system.[10][11] The fluorine atom can block metabolic oxidation at the ortho position, thereby increasing the compound's half-life, and the methyl group can provide steric bulk that may enhance selectivity for a particular biological target.

Safety, Handling, and Disposal: A Researcher's Responsibility

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a summary of key safety considerations and should be supplemented with a thorough review of the material safety data sheet (MSDS) before use.[7][12]

Hazard Identification
  • GHS Pictograms:

    • GHS05: Corrosion[7]

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[7]

    • H315: Causes skin irritation.[12]

    • H319: Causes serious eye irritation.[12]

    • H335: May cause respiratory irritation.[12]

  • Signal Word: Danger[7]

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[12]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[12]

    • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid Measures
  • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[7][12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.

Conclusion: A Versatile Tool for Chemical Innovation

This compound represents a key synthetic intermediate with significant potential for the development of novel pharmaceuticals and other high-value chemical entities. Its unique substitution pattern offers a strategic advantage in modulating the properties of target molecules. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and safe handling. As research in medicinal chemistry continues to evolve, the demand for such well-defined and functionalized building blocks is expected to grow, further solidifying the importance of this compound in the chemist's toolbox.

References

An In-depth Technical Guide to 2-Fluoro-3-methylbenzylamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Fluorinated Scaffolds in Modern Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design. Its unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. 2-Fluoro-3-methylbenzylamine emerges as a key building block in this context, offering a versatile platform for the synthesis of novel therapeutics. This guide provides an in-depth exploration of its chemical properties, synthesis, and potential applications, tailored for researchers and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 93071-80-8, possesses a distinct substitution pattern on the benzene ring that imparts specific chemical characteristics.[1][2][3] The ortho-fluoro and meta-methyl groups create a unique electronic and steric environment around the benzylic amine, influencing its reactivity and intermolecular interactions.

The molecular structure of this compound is depicted below:

Caption: Chemical structure of this compound.

PropertyValueSource/Notes
Molecular Formula C8H10FN[1][2]
Molecular Weight 139.17 g/mol [1][2]
CAS Number 93071-80-8[1][2]
Appearance Liquid[3]
Boiling Point ~145 °C (estimated)Estimated based on the isomer 4-Fluoro-3-methylbenzylamine.[4]
Density ~1.059 g/mL (estimated)Estimated based on the isomer 4-Fluoro-3-methylbenzylamine.[4]
Solubility Soluble in common organic solvents.General chemical knowledge.
pKa (of conjugate acid) ~9.0 (estimated)Estimated based on the pKa of benzylamine and the electronic effects of the fluoro and methyl substituents.

Synthesis of this compound: A Methodological Overview

The primary and most efficient route to this compound is through the reduction of the corresponding nitrile, 2-fluoro-3-methylbenzonitrile. This transformation can be achieved via several robust methods, with catalytic hydrogenation and chemical reduction using metal hydrides being the most prevalent in both laboratory and industrial settings.

Synthesis Pathway Overview

Synthesis_Pathway cluster_0 Method A: Catalytic Hydrogenation cluster_1 Method B: Chemical Reduction Start 2-Fluoro-3-methylbenzonitrile Intermediate Imine Intermediate (transient) Start->Intermediate Reduction Product This compound Start->Product Reduction Intermediate->Product Further Reduction Reagent_A H2, Raney Ni or Pd/C Reagent_A->Intermediate Reagent_B 1. LiAlH4 or BH3·SMe2 2. Aqueous Workup Reagent_B->Product

References

Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-3-methylbenzylamine

This guide provides a comprehensive technical overview of this compound, a valuable fluorinated building block for researchers in drug discovery and medicinal chemistry. We will delve into its chemical identity, a robust synthesis protocol, methods for structural confirmation, and its strategic application in the development of novel therapeutics.

This compound is a substituted aromatic amine that combines the structural features of a benzylamine scaffold with the unique electronic properties of a fluorine atom. This combination makes it a versatile intermediate for introducing specific physicochemical characteristics into target molecules.

Its fundamental identifiers and properties are summarized below. While some physical properties like boiling point are not widely published in peer-reviewed literature, the provided data is based on supplier information and computational predictions, offering a reliable baseline for laboratory use.

PropertyValueSource
CAS Number 93071-80-8[1][2][3]
Molecular Formula C₈H₁₀FN[1][3]
Molecular Weight 139.17 g/mol [1][3]
Appearance Clear Liquid[4]
SMILES NCC1=CC=CC(C)=C1F[3]
InChI Key PTMINSMPNANRIO-UHFFFAOYSA-N[3]

Synthesis and Purification Protocol

The most direct and reliable method for the preparation of this compound is the chemical reduction of its corresponding nitrile, 2-fluoro-3-methylbenzonitrile. This transformation is a cornerstone of amine synthesis, valued for its high yield and efficiency. The following protocol utilizes Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent capable of cleanly converting nitriles to primary amines.

Causality of Experimental Choices:

  • Reducing Agent : LiAlH₄ is chosen over other hydrides like NaBH₄ because it is strong enough to reduce the highly stable nitrile functional group.

  • Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the reaction solvent because it is aprotic and can solvate the LiAlH₄ complex without reacting with it. The absence of water is critical to prevent violent quenching of the reagent and to ensure the reaction proceeds to completion.

  • Workup Procedure : The sequential addition of water and sodium hydroxide (Fieser workup) is a standard and safe method for quenching the excess LiAlH₄ and precipitating the aluminum salts as a filterable solid, which simplifies the purification of the final product.

Experimental Workflow: Nitrile Reduction

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reagent Addition cluster_2 Step 3: Reaction cluster_3 Step 4: Quenching cluster_4 Step 5: Isolation & Purification A 1. Add LiAlH₄ to anhydrous THF under N₂ atmosphere at 0°C. B 2. Slowly add a solution of 2-Fluoro-3-methylbenzonitrile in anhydrous THF. A->B Maintain inert atmosphere C 3. Warm to room temperature and stir until TLC indicates completion. B->C Exothermic reaction, control addition rate D 4. Cool to 0°C and sequentially add H₂O, then 15% NaOH(aq), and finally more H₂O. C->D Monitor starting material consumption E 5. Filter the aluminum salts. Concentrate the filtrate in vacuo. Purify by distillation or chromatography. D->E Forms granular precipitate F F E->F Final Product: This compound

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology
  • Reaction Setup : To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a suspension of Lithium Aluminum Hydride (1.2 eq.) in anhydrous THF. Cool the flask to 0°C in an ice bath.

  • Addition of Precursor : Dissolve 2-fluoro-3-methylbenzonitrile (1.0 eq., CAS 185147-07-3) in anhydrous THF and add it to the dropping funnel.[5] Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10°C.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting nitrile spot is no longer visible.

  • Workup/Quenching : Cool the reaction mixture back to 0°C. Cautiously and slowly add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A white, granular precipitate of aluminum salts should form.

  • Isolation and Purification : Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake with additional THF. Combine the filtrates and concentrate them under reduced pressure to yield the crude amine. The product can be purified further by vacuum distillation or column chromatography on silica gel.

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides an unambiguous structural confirmation. The fluorine atom offers a unique spectroscopic handle, making ¹⁹F NMR an especially powerful tool.[6][7]

TechniqueCharacteristic Signature
¹H NMR - Aromatic protons (3H) exhibiting complex splitting patterns due to H-H and H-F couplings. - A singlet for the benzylic CH₂ protons (~3.8-4.0 ppm). - A singlet for the methyl (CH₃) protons (~2.3 ppm). - A broad singlet for the amine (NH₂) protons, which can exchange with D₂O.
¹³C NMR - Aromatic carbons (6 signals), with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant (¹JCF ~240-250 Hz). - Other aromatic carbons will show smaller two-, three-, or four-bond C-F couplings. - Signals for the benzylic (CH₂) and methyl (CH₃) carbons.
¹⁹F NMR - A single resonance, the chemical shift of which is characteristic of a fluorine atom on an aromatic ring. This signal will likely appear as a multiplet due to coupling with nearby aromatic and benzylic protons.[8]
MS (EI) - A molecular ion peak (M⁺) at m/z = 139. - A prominent fragment ion at m/z = 122, corresponding to the loss of the amino group (-NH₂).
IR - N-H stretching vibrations for the primary amine at ~3300-3400 cm⁻¹. - C-H stretching for aromatic and aliphatic groups at ~2850-3100 cm⁻¹. - A strong C-F stretching band at ~1200-1250 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

Benzylamines are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[9] The strategic introduction of a fluorine atom, as seen in this compound, is a widely used tactic to enhance the pharmacological profile of drug candidates.[10]

The Role of Fluorine and Methyl Substitution:

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on the aromatic ring can block sites that are susceptible to metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Modulation of pKa : The electron-withdrawing nature of the fluorine atom lowers the pKa of the benzylamine nitrogen. This fine-tuning of basicity can be critical for optimizing a compound's solubility, cell permeability, and interaction with its biological target.

  • Binding Interactions : Fluorine can participate in unique, non-covalent interactions within a protein's binding pocket, such as hydrogen bonds or dipole-dipole interactions, which can significantly enhance binding affinity and selectivity.

  • Conformational Control : The ortho-position of the fluorine relative to the methyl group can influence the rotational barrier of the benzyl group, potentially locking the molecule into a more biologically active conformation.

This building block is an ideal starting point for synthesizing a wide array of more complex molecules, such as amides, sulfonamides, and ureas, which are common functional groups in active pharmaceutical ingredients.

Conceptual Workflow: Use as a Chemical Scaffold

G A This compound (Starting Scaffold) B Acylation (R-COCl) A->B C Sulfonylation (R-SO₂Cl) A->C D Reductive Amination (R₂C=O, [H]) A->D E Amide Derivatives B->E F Sulfonamide Derivatives C->F G Secondary/Tertiary Amines D->G H Diverse Library of Potential Drug Candidates E->H F->H G->H

Caption: Role as a versatile scaffold in library synthesis.

Safety, Handling, and Storage

Hazard Identification: Based on supplier safety data, this compound is classified as a corrosive substance.[3]

  • GHS Hazard Statement H314 : Causes severe skin burns and eye damage.[3]

This classification is consistent with many benzylamines, which are basic and can cause chemical burns upon contact.[11]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE) : Always handle this chemical inside a certified fume hood. Wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.

  • Dispensing : As a liquid, it should be transferred using a syringe or pipette. Avoid inhalation of vapors.

  • Spill Response : In case of a spill, neutralize with a weak acid absorbent material (e.g., sodium bisulfate) before cleaning. Ensure the area is well-ventilated.

First Aid Measures:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

References

synthesis pathways for 2-Fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-methylbenzylamine

Introduction

This compound is a substituted benzylamine derivative that serves as a crucial building block in contemporary chemical research, particularly within the realms of medicinal chemistry and drug development. The strategic incorporation of a fluorine atom and a methyl group onto the phenyl ring imparts unique physicochemical properties to molecules derived from it. The fluorine atom can modulate metabolic stability, pKa, and binding interactions, while the methyl group provides steric and electronic influence. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principal synthetic pathways to this compound, grounded in established chemical principles and supported by practical, field-proven insights. We will explore several robust methodologies, offering detailed experimental protocols and a comparative analysis to aid in the selection of the most appropriate route for a given research or development objective.

Chapter 1: Retrosynthetic Analysis & Strategic Overview

A retrosynthetic analysis of this compound reveals several logical disconnection points, primarily revolving around the formation of the benzylic carbon-nitrogen (C-N) bond. The key strategies can be broadly categorized into two main approaches:

  • Reductive Pathways: These methods involve the reduction of a C-N multiple bond or a nitrogen-containing functional group at the benzylic position. The key precursors for these routes are typically derived from 2-fluoro-3-methylbenzaldehyde or 2-fluoro-3-methylbenzonitrile.

  • Nucleophilic Substitution Pathways: These strategies rely on the formation of the C-N bond via an SN2 reaction, where an amine or an amine surrogate acts as the nucleophile. The essential precursor for this approach is a 2-fluoro-3-methylbenzyl halide.

The choice of strategy depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

G cluster_reduction Reductive Pathways cluster_substitution Nucleophilic Substitution Target This compound Aldehyde 2-Fluoro-3-methylbenzaldehyde Oxime 2-Fluoro-3-methylbenzaldehyde Oxime Aldehyde->Oxime Oximation Reductive_Amination C-N Bond Formation (via Imine Reduction) Aldehyde->Reductive_Amination Reductive Amination Nitrile 2-Fluoro-3-methylbenzonitrile Nitrile_Reduction C≡N Reduction Nitrile->Nitrile_Reduction Reduction Oxime_Reduction C=N-OH Reduction Oxime->Oxime_Reduction Reduction Reductive_Amination->Target Nitrile_Reduction->Target Oxime_Reduction->Target Halide 2-Fluoro-3-methylbenzyl Halide (Br, Cl) Gabriel_Synthesis C-N Bond Formation (S_N2) Halide->Gabriel_Synthesis Gabriel Synthesis Gabriel_Synthesis->Target

Caption: Retrosynthetic overview for this compound.

Chapter 2: Synthesis via Reductive Pathways

Reductive methods are among the most versatile and widely used for amine synthesis due to their efficiency and the common availability of the requisite carbonyl and nitrile precursors.

Reductive Amination of 2-Fluoro-3-methylbenzaldehyde

Reductive amination is a powerful and reliable strategy that proceeds in a one-pot or two-step sequence.[1] It involves the initial condensation of an aldehyde with an ammonia source to form an imine (or iminium ion), which is then reduced in situ to the corresponding primary amine.[2][3] The key advantage is the avoidance of over-alkylation, a common issue with direct amination of halides.[2]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[1] Unlike the more powerful sodium borohydride (NaBH₄), it is mild enough not to reduce the starting aldehyde, thus selectively reducing the more reactive protonated imine intermediate. This selectivity is crucial for a successful one-pot reaction.[2] Sodium cyanoborohydride (NaBH₃CN) is another effective reagent, but its high toxicity and the potential generation of cyanide byproducts necessitate careful handling and workup procedures.[1]

  • Ammonia Source: Using ammonium acetate or ammonia in a suitable solvent provides the necessary nucleophile for imine formation. Acetic acid is often used as a catalyst to facilitate both imine formation and to generate the iminium ion, which is the species that is ultimately reduced.[1]

G cluster_workflow Reductive Amination Workflow Start Dissolve Aldehyde & Ammonium Acetate in Methanol Add_Reagent Add NaBH(OAc)₃ portion-wise Start->Add_Reagent Stir Stir at RT (Monitor by TLC) Add_Reagent->Stir Quench Quench with aq. NaOH Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify Product This compound Purify->Product

Caption: General workflow for reductive amination.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of 2-fluoro-3-methylbenzaldehyde (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol, add acetic acid (1-2 eq).[1] Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 20 °C.[1]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or 1M NaOH until the pH is > 10.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reduction of 2-Fluoro-3-methylbenzonitrile

The direct reduction of a nitrile group offers a straightforward, two-electron reduction to the primary amine. This method is highly effective, though it requires potent reducing agents.[4][5][6]

Causality Behind Experimental Choices:

  • Reducing Agent: Borane complexes, such as borane dimethyl sulfide (BH₃·SMe₂), are highly effective for reducing nitriles to primary amines.[7] They are generally preferred over lithium aluminum hydride (LiAlH₄) for larger-scale reactions due to their greater safety profile and easier handling. LiAlH₄ is also highly effective but requires strictly anhydrous conditions and a more cautious workup procedure due to its violent reaction with water.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) are essential to prevent the quenching of the highly reactive hydride reagent.

G Start Dissolve 2-Fluoro-3-methylbenzonitrile in anhydrous THF under N₂ Cool Cool to 0 °C Start->Cool Add_Reagent Add BH₃·SMe₂ dropwise Cool->Add_Reagent Reflux Warm to RT, then reflux for 8-15h Add_Reagent->Reflux Quench Cool to 0 °C, quench with Methanol Reflux->Quench Concentrate Concentrate in vacuo Quench->Concentrate Hydrolyze Add HCl, reflux to hydrolyze borane-amine complex Concentrate->Hydrolyze Basify Basify with NaOH Hydrolyze->Basify Extract Extract with Ether Basify->Extract Purify Dry, Concentrate & Purify (Distillation or Chromatography) Extract->Purify Product This compound Purify->Product

Caption: Synthesis of this compound via nitrile reduction.

Experimental Protocol: Nitrile Reduction with Borane

This protocol is adapted from a procedure for a similar substituted benzylamine.[7]

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-fluoro-3-methylbenzonitrile (1.0 eq) in anhydrous THF.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add borane dimethyl sulfide complex (approx. 1.2 eq) dropwise via syringe.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8-15 hours.[7]

  • Workup: Cool the reaction back to 0 °C and cautiously quench by the dropwise addition of methanol until gas evolution ceases.

  • Hydrolysis: Remove the solvent under reduced pressure. To the residue, add 2M HCl and heat to reflux for 1-2 hours to ensure complete hydrolysis of the intermediate borane-amine complex.

  • Isolation: Cool the mixture and make it basic (pH > 10) with a 6M NaOH solution. Extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine, which can be further purified.

Two-Step Synthesis via Oxime Reduction

This pathway offers an alternative to direct reductive amination. The aldehyde is first converted to a stable, often crystalline, oxime intermediate, which is then reduced in a separate step. This can be advantageous if the direct reductive amination proves to be low-yielding or if purification of the amine from the one-pot reaction mixture is challenging.

Causality Behind Experimental Choices:

  • Oxime Formation: The reaction of an aldehyde with hydroxylamine hydrochloride is a standard, high-yielding condensation reaction. A mild base like sodium acetate or pyridine is used to neutralize the HCl released from the hydroxylamine salt.[8]

  • Oxime Reduction: Sodium borohydride alone is generally ineffective for reducing oximes.[9] However, its reactivity is significantly enhanced by the addition of Lewis acids or transition metal salts like copper (II) sulfate or zirconium (IV) chloride.[9] These additives are believed to coordinate to the oxime oxygen, activating the C=N bond towards hydride attack.

G cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Oxime Reduction Aldehyde 2-Fluoro-3-methylbenzaldehyde Hydroxylamine NH₂OH·HCl, NaOAc, EtOH/H₂O Aldehyde->Hydroxylamine Oxime Isolate 2-Fluoro-3-methyl- benzaldehyde Oxime Hydroxylamine->Oxime Reagents NaBH₄, CuSO₄, Methanol Oxime->Reagents Workup Quench, Basify, Extract Reagents->Workup Product This compound Workup->Product

Caption: Two-step synthesis via oxime formation and reduction.

Experimental Protocol: Oxime Formation and Reduction

  • Oxime Formation: Dissolve 2-fluoro-3-methylbenzaldehyde (1.0 eq) in a mixture of ethanol and water. Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature or gently heat until the reaction is complete (monitored by TLC). The oxime product may precipitate and can be collected by filtration.[8]

  • Oxime Reduction: Suspend the isolated 2-fluoro-3-methylbenzaldehyde oxime (1.0 eq) in methanol. Add a solution of copper (II) sulfate pentahydrate (e.g., 0.1 eq) in water.

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (e.g., 4.0 eq) in small portions. A vigorous reaction with gas evolution will occur.

  • Reaction: After the addition, stir the reaction at room temperature for several hours.

  • Workup: Quench the reaction with ice-cold water and adjust the pH to >10 with a KOH or NaOH solution.

  • Extraction and Purification: Extract the product with dichloromethane or ethyl acetate, dry the combined organic layers, and remove the solvent. Purify the resulting amine by column chromatography.

Chapter 3: Synthesis via Nucleophilic Substitution

This approach builds the C-N bond through an SN2 reaction, which requires an electrophilic benzyl carbon and a nitrogen nucleophile. The Gabriel synthesis is the premier method in this class for producing primary amines cleanly.

The Gabriel Synthesis from 2-Fluoro-3-methylbenzyl Halide

The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation that plagues direct amination with ammonia.[10][11] The method utilizes the phthalimide anion as a protected form of ammonia.[12] The nitrogen in phthalimide is non-nucleophilic after the first alkylation due to the electron-withdrawing effects of the two adjacent carbonyl groups, thus preventing further reaction.[11]

Causality Behind Experimental Choices:

  • Starting Material: 2-Fluoro-3-methylbenzyl bromide is the ideal substrate.[13][14][15] Benzyl bromides are more reactive SN2 electrophiles than the corresponding chlorides, leading to faster and more efficient alkylation of the phthalimide anion.

  • Deprotection: The final step involves liberating the desired amine from the N-alkylated phthalimide intermediate. While acidic or basic hydrolysis is possible, it often requires harsh conditions.[10] The Ing-Manske procedure, using hydrazine (N₂H₄), is the most common and generally milder method.[10][16] It proceeds via nucleophilic attack of hydrazine on one of the carbonyls, leading to the formation of a very stable phthalhydrazide precipitate, which simplifies product isolation.[10]

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis (Deprotection) Phthalimide Potassium Phthalimide Halide 2-Fluoro-3-methylbenzyl Bromide in DMF Phthalimide->Halide S_N2 Reaction Intermediate Isolate N-(2-Fluoro-3-methylbenzyl)phthalimide Halide->Intermediate Hydrazine Hydrazine Hydrate in Ethanol, Reflux Intermediate->Hydrazine Workup Filter Phthalhydrazide, Acid/Base Extraction Hydrazine->Workup Product This compound Workup->Product

Caption: The Gabriel synthesis of primary amines.

Experimental Protocol: Gabriel Synthesis

  • N-Alkylation: Add 2-fluoro-3-methylbenzyl bromide (1.0 eq) to a suspension of potassium phthalimide (1.05 eq) in anhydrous dimethylformamide (DMF). Heat the mixture (e.g., to 80-100 °C) and stir for several hours until TLC analysis indicates the consumption of the benzyl bromide.[17]

  • Isolation of Intermediate: Cool the reaction mixture and pour it into ice water. The N-alkylated phthalimide product will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Hydrazinolysis: Suspend the dried N-(2-fluoro-3-methylbenzyl)phthalimide (1.0 eq) in ethanol. Add hydrazine hydrate (1.5-2.0 eq) and heat the mixture to reflux for 2-4 hours.[10] A thick white precipitate of phthalhydrazide will form.

  • Workup: Cool the mixture to room temperature and acidify with dilute HCl to dissolve the primary amine. Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

  • Isolation: Make the filtrate basic (pH > 10) with NaOH or KOH solution. Extract the liberated amine with an organic solvent (e.g., diethyl ether). Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.

Chapter 4: Comparative Analysis and Process Optimization

The selection of an optimal synthetic route is a critical decision guided by a multitude of practical and scientific factors.

Pathway Starting Material Key Reagents Pros Cons Scalability
Reductive Amination 2-Fluoro-3-methylbenzaldehydeNaBH(OAc)₃, NH₄OAcHigh efficiency, one-pot procedure, avoids over-alkylation.[1][2]Reagent cost (NaBH(OAc)₃), potential for side reactions if not controlled.Excellent
Nitrile Reduction 2-Fluoro-3-methylbenzonitrileBH₃·SMe₂ or LiAlH₄Direct and often high-yielding route.[7]Requires highly reactive/hazardous reagents and strictly anhydrous conditions.Good (with borane)
Oxime Reduction 2-Fluoro-3-methylbenzaldehydeNH₂OH·HCl, NaBH₄/CuSO₄Stable intermediate, avoids direct handling of ammonia sources.Two distinct steps, requires isolation of the oxime.Good
Gabriel Synthesis 2-Fluoro-3-methylbenzyl BromideK-Phthalimide, HydrazineExcellent for clean primary amine synthesis, avoids polyalkylation.[10][11]Two steps, use of hydrazine, atom economy is not ideal.Moderate to Good

Field Insights & Optimization:

  • For Laboratory Scale & Versatility: Reductive amination is often the preferred method. It is a robust, one-pot reaction that is amenable to parallel synthesis and library generation. The availability of a wide range of substituted aldehydes makes it a highly versatile tool.

  • For Process & Scale-Up: Nitrile reduction using borane complexes presents a strong option for larger-scale synthesis due to its directness and the relatively safer handling of BH₃·SMe₂ compared to LiAlH₄.[7] The availability and cost of 2-fluoro-3-methylbenzonitrile would be a key consideration.[4]

  • When Purity is Paramount: The Gabriel synthesis, while less atom-economical, is unparalleled in its ability to produce very clean primary amines, free from secondary or tertiary amine impurities.[11][12] This is critical when the final product is a high-value active pharmaceutical ingredient (API).

  • Alternative Starting Point: The oxime reduction pathway provides a useful alternative if the aldehyde starting material is readily available but direct reductive amination proves problematic, for instance, due to competing side reactions or difficult purifications.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways, each with distinct advantages and considerations. Reductive amination of the corresponding aldehyde stands out as a highly efficient and versatile one-pot method suitable for many applications. For a more direct route, the reduction of the nitrile precursor offers high yields, while the classic Gabriel synthesis provides an excellent option for ensuring high purity by completely avoiding over-alkylation. The two-step oxime reduction pathway serves as a valuable alternative. The ultimate choice of method will be dictated by the specific requirements of the project, including scale, cost, purity specifications, and available starting materials. This guide provides the foundational knowledge and practical protocols necessary for researchers to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

physical and chemical properties of 2-Fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-3-methylbenzylamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 93071-80-8), a fluorinated organic compound of increasing interest to the pharmaceutical and agrochemical industries. The strategic placement of fluorine and methyl groups on the benzylamine scaffold imparts unique physicochemical properties that are highly valuable in the design of novel bioactive molecules. This document details the compound's physical and chemical properties, provides a thorough spectroscopic profile, outlines plausible synthetic routes, discusses its reactivity and potential applications in drug discovery, and establishes clear protocols for safe handling and storage. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction and Strategic Importance

This compound is a substituted benzylamine derivative that serves as a critical intermediate in the synthesis of complex organic molecules.[1] The incorporation of a fluorine atom into drug candidates is a widely employed strategy in medicinal chemistry to enhance a variety of properties including metabolic stability, membrane permeability, and binding affinity.[2][3] The electron-withdrawing nature of fluorine can also modulate the pKa of nearby functional groups, such as the primary amine in this molecule, influencing its pharmacokinetic profile.[2] The presence of the methyl group further modifies the electronic and steric properties of the aromatic ring, offering a nuanced tool for fine-tuning molecular interactions.

This guide moves beyond a simple recitation of data, aiming to provide a holistic understanding of why this compound is a valuable tool. We will explore the causality behind its reactivity, the rationale for specific analytical techniques, and its strategic application in the synthesis of next-generation chemical entities.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are the bedrock of its application in research and development. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 93071-80-8[4][5]
Molecular Formula C₈H₁₀FN[4][5][6]
Molecular Weight 139.17 g/mol [4][5][6]
MDL Number MFCD11045853[4][6]
InChI Key PTMINSMPNANRIO-UHFFFAOYSA-N[6]
SMILES NCC1=CC=CC(C)=C1F[6]
Appearance Data not consistently available; typically a liquid or solid[7]
Boiling Point Data not available
Density Data not available

Spectroscopic Characterization Workflow

Accurate structural elucidation is non-negotiable in chemical synthesis. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a definitive analytical fingerprint for this compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation prep Dissolve sample in appropriate deuterated solvent (e.g., CDCl₃) nmr ¹H & ¹³C NMR (Structural Backbone) prep->nmr Analyze ir FT-IR (Functional Groups) prep->ir Analyze ms Mass Spectrometry (Molecular Weight & Fragmentation) prep->ms Analyze interpret Correlate spectral data: - Chemical Shifts - Coupling Constants - Absorption Bands - m/z values nmr->interpret Synthesize Data ir->interpret Synthesize Data ms->interpret Synthesize Data structure Confirm Structure of This compound interpret->structure Validate

Caption: Standard workflow for spectroscopic characterization.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the electronic environment of hydrogen atoms.

  • Aromatic Protons (δ ≈ 6.8-7.3 ppm): Three protons on the substituted benzene ring will appear in this region. Their specific shifts and coupling patterns (doublets, triplets, or multiplets) will be influenced by the positions of the fluorine, methyl, and aminomethyl groups.

  • Benzylic Protons (-CH₂NH₂, δ ≈ 3.8 ppm): A singlet corresponding to the two protons of the methylene group adjacent to the amine.[8]

  • Methyl Protons (-CH₃, δ ≈ 2.3 ppm): A singlet for the three protons of the methyl group.[8]

  • Amine Protons (-NH₂, δ ≈ 1.5-2.0 ppm): A broad singlet corresponding to the two amine protons. The chemical shift of these protons can vary significantly with concentration and solvent due to hydrogen bonding.[9] Addition of D₂O will cause this signal to disappear, confirming its identity.[9]

IR Spectroscopy

Infrared spectroscopy is essential for identifying the functional groups present.

  • N-H Stretch (3300-3500 cm⁻¹): Primary amines typically show two distinct bands in this region, corresponding to symmetric and asymmetric stretching modes.[9]

  • C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Absorption bands characteristic of C-H bonds on the benzene ring.

  • C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Bands corresponding to the C-H bonds of the methyl and methylene groups.

  • C=C Stretch (Aromatic) (≈ 1450-1600 cm⁻¹): Several bands indicating the presence of the aromatic ring.

  • C-N Stretch (≈ 1000-1250 cm⁻¹): Absorption corresponding to the carbon-nitrogen single bond.[9]

  • C-F Stretch (≈ 1000-1350 cm⁻¹): A strong absorption band indicating the presence of the carbon-fluorine bond.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns.

  • Molecular Ion Peak (M⁺): An odd-numbered molecular ion peak is expected at m/z = 139, consistent with the molecular formula C₈H₁₀FN, which contains a single nitrogen atom.[9]

  • Key Fragmentation: A prominent fragment would be the benzylic cleavage resulting in the loss of the amino group, or cleavage adjacent to the C-N bond.[9]

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is key to its effective use as a chemical intermediate.

Plausible Synthetic Pathway

A common and industrially scalable method for preparing primary amines like this compound is the reduction of the corresponding nitrile. This avoids the potential side reactions associated with reductive amination of aldehydes.

G start 2-Fluoro-3-methylbenzonitrile product This compound start->product Reduction reagent Reducing Agent (e.g., LiAlH₄ in THF or H₂/Catalyst) reagent->product

Caption: Synthetic route via nitrile reduction.

Experimental Protocol: Reduction of 2-Fluoro-3-methylbenzonitrile

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen or argon inlet.

  • Reagent Suspension: Suspend a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF) and cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 2-Fluoro-3-methylbenzonitrile[10] in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Quenching: Carefully quench the reaction by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, to precipitate the aluminum salts.

  • Extraction & Purification: Filter the resulting slurry and extract the filtrate with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or column chromatography.

Chemical Reactivity

The reactivity is dominated by the nucleophilic primary amine and the substituted aromatic ring.

  • Amine Group: As a primary amine, it readily undergoes standard reactions such as acylation to form amides, alkylation, and condensation with aldehydes or ketones to form imines. These reactions are fundamental to its role as a building block for constructing larger, more complex molecules.

  • Aromatic Ring: The fluorine atom (ortho-para directing, deactivating) and the methyl group (ortho-para directing, activating) create a complex substitution pattern for electrophilic aromatic substitution reactions. The interplay of these groups allows for selective functionalization of the aromatic core.

Applications in Drug Discovery and Development

The unique combination of a benzylamine core, a fluorine atom, and a methyl group makes this compound a valuable scaffold in medicinal chemistry.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Incorporating this moiety can block metabolic hotspots and increase the half-life of a drug candidate.[2]

  • Modulation of Basicity: The electron-withdrawing fluorine atom lowers the pKa of the benzylamine, reducing its basicity. This can be crucial for improving oral bioavailability by preventing protonation in the stomach and enhancing cell membrane permeability.[2]

  • Versatile Intermediate: It serves as a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Its structure allows for the creation of molecules with tailored pharmacological activities for various therapeutic areas, including anti-inflammatory agents and treatments for neurological disorders.[11]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical reagent. The information below is summarized from available Safety Data Sheets (SDS).

Hazard Identification
Hazard ClassGHS ClassificationPrecautionary Statement CodesSource(s)
Skin Corrosion/Irritation Category 1B / Category 2H314 / H315[6][7][12]
Serious Eye Damage/Irritation Category 1 / Category 2AH319[12][13]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory System)H335[12][14]

Note: Classifications may vary slightly between suppliers.

Safe Handling Protocol
  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[12][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A face shield may be necessary.[12][15]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[12][14]

  • Hygiene: Wash hands thoroughly after handling.[12][14]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[12][15]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water.[12][15]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[12][14]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Consult a physician.[12][15]

Storage
  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[14]

  • Store in a corrosives area, away from incompatible materials and sources of ignition.[7][15]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a fluorinated aromatic ring and a reactive primary amine provides chemists with a versatile platform to address common challenges in drug development, such as metabolic instability and poor bioavailability. By understanding its physicochemical properties, spectroscopic signature, reactivity, and safety profile, researchers can confidently and effectively incorporate this valuable building block into their synthetic endeavors, accelerating the discovery of novel and improved chemical entities.

References

A Comprehensive Technical Guide to 2-Fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Fluoro-3-methylbenzylamine, a fluorinated organic compound with significant potential as a building block in medicinal chemistry and materials science. This document consolidates essential physicochemical data, outlines a probable synthetic pathway with a detailed experimental protocol, predicts spectroscopic characteristics, and discusses its applications and safety considerations. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization and handling of this versatile chemical intermediate.

Core Molecular Attributes

This compound is a substituted benzylamine derivative. The incorporation of a fluorine atom and a methyl group onto the benzene ring imparts unique electronic and steric properties, making it a valuable synthon in the design of novel bioactive molecules and functional materials.

PropertyValueSource(s)
Molecular Formula C₈H₁₀FN[1][2]
Molecular Weight 139.17 g/mol [1][2]
CAS Number 93071-80-8[1][2]

Structural Representation

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Reduction of 2-Fluoro-3-methylbenzonitrile

The synthesis can be logically envisioned as a two-step process starting from a commercially available precursor.

Synthesis_Pathway Start 2-Fluoro-3-methylbenzonitrile Intermediate This compound Start->Intermediate Reduction (e.g., BH₃·SMe₂ or LiAlH₄)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Prophetic)

This protocol is adapted from established procedures for the reduction of substituted benzonitriles.[2]

Materials:

  • 2-Fluoro-3-methylbenzonitrile (CAS: 185147-07-3)[3]

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with 2-fluoro-3-methylbenzonitrile dissolved in anhydrous THF.

  • Reduction: The solution is cooled to 0 °C in an ice bath. Borane dimethyl sulfide complex is added dropwise via the dropping funnel, maintaining the temperature below 5 °C. The molar ratio of the nitrile to the reducing agent should be optimized, typically in the range of 1:1.2 to 1:1.5.[2]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C until the cessation of hydrogen gas evolution.[2]

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure amine.

Spectroscopic Characterization (Predicted)

Predictive spectroscopic data is crucial for the identification and characterization of the synthesized compound. The following are expected spectral features based on the analysis of similar structures.

¹H NMR Spectroscopy

Based on the ¹H NMR spectrum of 2-methylbenzylamine, the following proton signals are anticipated for this compound in CDCl₃:

  • Aromatic Protons (3H): A complex multiplet in the range of δ 6.9-7.3 ppm.

  • Benzylic Protons (-CH₂-): A singlet at approximately δ 3.8-4.0 ppm.

  • Amine Protons (-NH₂): A broad singlet around δ 1.6-2.0 ppm, which is exchangeable with D₂O.

  • Methyl Protons (-CH₃): A singlet at approximately δ 2.3 ppm.[4]

¹³C NMR Spectroscopy

The anticipated chemical shifts in the ¹³C NMR spectrum would include:

  • Aromatic Carbons: Signals in the region of δ 120-140 ppm, with the carbon attached to the fluorine atom exhibiting a large coupling constant (¹JC-F).

  • Benzylic Carbon (-CH₂-): A signal around δ 45-50 ppm.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, approximately at δ 15-20 ppm.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 139. The fragmentation pattern would likely involve the loss of the amino group and benzylic cleavage.

Applications in Research and Development

Substituted benzylamines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[5] The specific substitution pattern of this compound makes it a valuable building block for several reasons:

  • Pharmaceutical Synthesis: The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound can serve as a precursor for the synthesis of kinase inhibitors, central nervous system agents, and other therapeutic molecules.

  • Agrochemical Development: In the agrochemical industry, fluorinated compounds often exhibit enhanced efficacy. This benzylamine can be used to synthesize novel pesticides and herbicides.[5]

  • Organic Synthesis: It is a versatile intermediate for the creation of more complex molecules through reactions such as N-alkylation, acylation, and condensation to form heterocycles.[5]

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related isomers suggest that it should be handled with care.

Hazard Identification (Predicted):

  • Classification: Likely corrosive and may cause severe skin burns and eye damage.[6][7]

  • Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Inhalation may cause respiratory irritation.[6][8]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Work in a well-ventilated fume hood.[6]

  • Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[6][7]

  • Hygiene: Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents and acids.[7]

  • Keep the container tightly sealed.

First Aid Measures:

  • Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[6][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]

References

The Evolving Landscape of Fluorinated Benzylamines: A Technical Guide to the Potential Biological Activities of 2-Fluoro-3-methylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This technical guide delves into the promising yet underexplored class of compounds: 2-Fluoro-3-methylbenzylamine derivatives. We will explore their synthetic accessibility and potential as a versatile scaffold for the development of novel therapeutics. This document provides a comprehensive overview of their potential biological activities, including TRPV1 antagonism for analgesia, antibacterial effects via FtsZ inhibition, enzyme inhibition, and anticancer properties. Detailed, field-proven experimental protocols are provided to empower researchers to investigate these activities, alongside a discussion of the underlying scientific principles and potential structure-activity relationships.

Introduction: The Significance of the Fluorinated Benzylamine Scaffold

The benzylamine motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a fluorine atom, particularly on the aromatic ring, can profoundly influence the molecule's physicochemical properties. The high electronegativity and small size of fluorine can alter pKa, lipophilicity, and conformation, leading to improved pharmacological profiles. Specifically, the 2-fluoro-3-methyl substitution pattern offers a unique electronic and steric environment that warrants dedicated investigation. This guide serves as a foundational resource for researchers aiming to unlock the therapeutic potential of this chemical space.

Synthetic Strategies for Derivative Libraries

The exploration of the biological potential of this compound derivatives hinges on the ability to generate a diverse chemical library. The primary amine functionality of the parent molecule serves as a versatile handle for a variety of chemical transformations.

General Synthetic Pathways

A library of this compound derivatives can be readily synthesized through several robust and well-established methods:

  • Amide Formation: Reaction of this compound with a variety of carboxylic acids, acid chlorides, or acid anhydrides provides access to a wide range of N-(2-fluoro-3-methylbenzyl)amides.[1][] The use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) allows for the direct condensation of carboxylic acids with the amine under mild conditions.[1]

  • Sulfonamide Synthesis: Sulfonamides can be prepared by reacting this compound with various sulfonyl chlorides in the presence of a base.[3][4] This reaction is typically high-yielding and tolerates a wide range of functional groups on the sulfonyl chloride partner.

  • Urea Formation: The reaction of this compound with isocyanates is a straightforward method for the synthesis of unsymmetrical ureas.[5][6] Alternatively, reaction with phosgene or a phosgene equivalent followed by the addition of another amine can be employed.

  • N-Alkylation and Reductive Amination: Further diversification can be achieved through N-alkylation with alkyl halides or via reductive amination.[7][8] Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine followed by in-situ reduction, is a particularly effective method for creating secondary and tertiary amines while avoiding over-alkylation.[8][9]

The following diagram illustrates these general synthetic approaches.

G parent This compound amide Amide Derivatives parent->amide Amide Coupling sulfonamide Sulfonamide Derivatives parent->sulfonamide Sulfonylation urea Urea Derivatives parent->urea Urea Formation sec_tert_amine Secondary/Tertiary Amines parent->sec_tert_amine Reductive Amination / N-Alkylation acid R-COOH / R-COCl acid->amide sulfonyl R-SO2Cl sulfonyl->sulfonamide isocyanate R-NCO isocyanate->urea carbonyl R'CHO / R'R''CO carbonyl->sec_tert_amine alkyl_halide R'-X alkyl_halide->sec_tert_amine G cluster_workflow TRPV1 Antagonist Assay Workflow start Seed HEK293-hTRPV1 Cells dye Load with Fluo-4 AM start->dye wash1 Wash dye->wash1 compound Add Test Compounds wash1->compound incubate Incubate compound->incubate baseline Read Baseline Fluorescence incubate->baseline agonist Add Capsaicin baseline->agonist read Read Fluorescence (Kinetic) agonist->read analyze Calculate % Inhibition and IC50 read->analyze

References

The Solubility Profile of 2-Fluoro-3-methylbenzylamine: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of 2-Fluoro-3-methylbenzylamine, a key building block in contemporary drug discovery and fine chemical synthesis. Designed for researchers, chemists, and formulation scientists, this document moves beyond simple data points to offer a foundational understanding of the physicochemical principles governing its solubility. By elucidating the "why" behind its behavior in various solvent systems, this guide empowers scientists to make informed decisions in experimental design, reaction optimization, and product formulation.

Introduction to this compound: A Molecule of Interest

This compound, with the CAS number 93071-80-8, is a substituted benzylamine derivative.[1][2] Its structure, featuring a benzene ring substituted with a fluorine atom, a methyl group, and an aminomethyl group, imparts a unique combination of steric and electronic properties. This molecular architecture makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Understanding its solubility is paramount for its effective use, from ensuring homogeneous reaction conditions to developing stable formulations.

Physicochemical Properties:

PropertyValueSource
CAS Number 93071-80-8[1][2]
Molecular Formula C8H10FN[2]
Molecular Weight 139.17 g/mol [2]
Physical Form Clear Liquid[3]

Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective

The solubility of a compound is dictated by the intermolecular forces between the solute (this compound) and the solvent. The adage "like dissolves like" serves as a fundamental principle.[4]

  • Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents possess dipole moments and can engage in hydrogen bonding. The primary amine group (-NH2) of this compound is polar and capable of acting as a hydrogen bond donor and acceptor. This suggests a degree of affinity for polar solvents. However, the presence of the bulky, nonpolar substituted benzene ring will limit its solubility in highly polar solvents like water.[5] Generally, amines with more than six carbon atoms exhibit reduced water solubility.[6][7]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant dipole moments and interact primarily through weaker van der Waals forces. The substituted benzene ring in this compound is lipophilic and will readily interact with nonpolar solvents. Consequently, good solubility is anticipated in this class of solvents.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents have dipole moments but do not readily donate protons for hydrogen bonding. They are effective at solvating polar molecules. It is expected that this compound will exhibit good solubility in these solvents due to a combination of dipole-dipole interactions and the solvating power for both the polar amine and the nonpolar aromatic ring.

The Critical Influence of pH on Amine Solubility

The basicity of the amine group is a dominant factor in the aqueous solubility of this compound.[8] As a weak base, the lone pair of electrons on the nitrogen atom can accept a proton (H+) from an acid to form a water-soluble salt, the corresponding benzylammonium salt.[7][9]

R-NH₂ + H⁺A⁻ ⇌ R-NH₃⁺A⁻ (Less soluble amine) + (Acid) ⇌ (Water-soluble salt)

This equilibrium is highly dependent on the pH of the solution.[10] In acidic conditions (low pH), the equilibrium shifts to the right, favoring the formation of the protonated, ionized form. This ionic species is significantly more polar than the free base, leading to a dramatic increase in aqueous solubility.[11] Conversely, in neutral or basic conditions (higher pH), the amine will exist predominantly in its less soluble, non-ionized form.

The Role of Temperature in Solubility

For most solid and liquid solutes dissolving in liquid solvents, solubility increases with temperature.[12][13][14] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the intermolecular forces in both the solute and the solvent.[15][16] Increasing the temperature provides this energy, facilitating the dissolution process. While this is a general trend, the magnitude of the effect can vary significantly between different solute-solvent pairs.[13] For this compound, it is reasonable to expect that its solubility in most solvents will increase upon heating.

Predicted Solubility Profile of this compound

Based on the theoretical principles outlined above, the following table provides a predicted qualitative solubility profile for this compound in common laboratory solvents at ambient temperature.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSparingly Soluble to InsolubleThe nonpolar aromatic ring dominates, limiting solubility despite the polar amine group.[5]
MethanolSolubleThe alkyl chain is short, and it can solvate both the polar and nonpolar parts of the molecule.
EthanolSolubleSimilar to methanol, it effectively solvates the molecule.
Polar Aprotic AcetoneSolubleGood balance of polarity to dissolve the amine without being repelled by the aromatic ring.
Dimethyl Sulfoxide (DMSO)SolubleHighly polar and an excellent solvent for a wide range of organic compounds.
N,N-Dimethylformamide (DMF)SolubleA versatile polar aprotic solvent.
Nonpolar HexaneSoluble"Like dissolves like" principle; the nonpolar aromatic ring interacts favorably.
TolueneSolubleThe aromatic nature of toluene enhances its ability to solvate the benzene ring of the solute.
Diethyl EtherSolubleA common, relatively nonpolar solvent for organic compounds.
Aqueous Acid 5% Hydrochloric AcidSolubleProtonation of the basic amine group forms a highly water-soluble ammonium salt.[17][18]
Aqueous Base 5% Sodium HydroxideInsolubleThe amine remains in its non-ionized, less soluble form.

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to experimentally verify the solubility of this compound.

Materials:

  • This compound

  • Small test tubes (13x100 mm)

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • A range of solvents: Deionized Water, Methanol, Ethanol, Acetone, DMSO, DMF, Hexane, Toluene, Diethyl Ether, 5% (w/v) HCl, 5% (w/v) NaOH.

Procedure: [19]

  • Sample Preparation: Add approximately 0.1 mL of this compound to a clean, dry test tube.

  • Solvent Addition: Add 3 mL of the selected solvent to the test tube.

  • Mixing: Vigorously shake or vortex the test tube for 30-60 seconds to ensure thorough mixing.

  • Observation: Allow the mixture to stand for 2-3 minutes and observe. A compound is considered soluble if it forms a clear, homogeneous solution with no visible particles or separate layers. It is partially soluble if some of the compound dissolves but a noticeable amount remains undissolved. It is insoluble if it does not dissolve and remains as a separate phase.

  • pH Testing (for aqueous solutions): For the test tube with water, use pH paper to determine if the solution is acidic, basic, or neutral.[9][17]

  • Systematic Testing: Perform the solubility test for each solvent listed in the table above. For solvents where the compound is initially insoluble (like water), proceed to test its solubility in 5% HCl and 5% NaOH.[17][18]

Workflow for Solubility Determination:

G start Start with 0.1 mL of This compound add_solvent Add 3 mL of Solvent start->add_solvent mix Vortex for 30-60s add_solvent->mix observe Observe for Homogeneity mix->observe soluble Soluble observe->soluble Homogeneous Solution insoluble Insoluble / Partially Soluble observe->insoluble Heterogeneous Mixture

Caption: Experimental workflow for determining solubility.

Data Interpretation and Logical Relationships

The results from the experimental protocol will provide a clear picture of the solubility profile. Solubility in nonpolar solvents confirms the lipophilic character of the substituted benzene ring. Miscibility with polar organic solvents like methanol and acetone highlights the influence of the polar amine group. The most telling result will be the stark contrast in solubility between water and aqueous acid. High solubility in 5% HCl is a definitive indicator of the basic nature of the amine group and its ability to form a soluble salt.

Logical Relationships in Solubility:

G substance This compound - Aromatic Ring (Nonpolar) - Amine Group (Polar, Basic) solubility Solubility Outcome substance->solubility interacts with sub_polarity Polarity sub_ph Basicity solvent Solvent Properties Polarity pH solvent->solubility determines solvent:p->solubility 'Like dissolves Like' solvent:ph->solubility Acidic pH increases solubility (Salt Formation)

Caption: Factors influencing the solubility of this compound.

Conclusion

The solubility of this compound is a nuanced interplay of its structural features and the properties of the solvent. While it exhibits good solubility in a range of common organic solvents, its solubility in aqueous systems is critically dependent on pH. The ability to dramatically increase its water solubility by moving to an acidic pH is a key characteristic that can be leveraged in synthetic chemistry for reactions in aqueous media and in purification processes such as acid-base extractions. This guide provides the theoretical framework and practical methodology for scientists to confidently handle and utilize this important chemical intermediate.

References

A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

2-Fluoro-3-methylbenzylamine (CAS No: 93071-80-8) is a substituted aromatic amine of increasing interest in synthetic and medicinal chemistry.[1][2][3] Its utility as a molecular building block is dictated by the reactivity of its constituent functional groups and the electronic landscape of its aromatic core. This guide provides an in-depth analysis of the molecule's nucleophilic and electrophilic sites, grounded in the fundamental principles of electronic theory. We dissect the competing and synergistic electronic effects of the fluoro, methyl, and aminomethyl substituents to predict the molecule's reactivity profile. Furthermore, this document outlines robust experimental and computational protocols for the validation of these theoretical predictions, offering a comprehensive framework for researchers, scientists, and drug development professionals aiming to leverage this compound in their work.

Introduction: The Structural and Electronic Framework

This compound presents a fascinating case study in chemical reactivity, where the interplay of three distinct functional groups on a benzene ring creates a nuanced electronic environment. The molecule consists of a benzylamine core substituted with a fluorine atom at the C2 position and a methyl group at the C3 position. Understanding the inherent nucleophilic and electrophilic characteristics of this compound is paramount for predicting its behavior in chemical transformations and for its rational design into larger, functional molecules such as pharmaceuticals and agrochemicals.[4]

The central challenge and opportunity in utilizing this molecule lie in selectively addressing its different reactive sites:

  • The highly nucleophilic primary amine.

  • The variably nucleophilic aromatic ring.

  • Potential electrophilic centers under specific reaction conditions.

This guide will systematically deconstruct the electronic contributions of each substituent to build a predictive model of the molecule's reactivity.

The Primary Nucleophilic Center: The Aminomethyl Group

The most prominent nucleophilic site in this compound is the nitrogen atom of the aminomethyl group. The presence of a lone pair of electrons makes this primary amine a potent nucleophile and a Brønsted-Lowry base.[5][6]

A critical structural feature is the methylene (-CH₂-) spacer that insulates the amine from the aromatic π-system. This prevents the nitrogen's lone pair from being delocalized into the benzene ring through resonance, a key difference from aniline derivatives.[7][8] Consequently, the lone pair is more available for donation to an electrophile, rendering benzylamines significantly more basic and nucleophilic than their aniline counterparts.[7]

The nucleophilicity of the amine is further modulated by the inductive effects of the ring substituents. The electron-withdrawing fluorine atom (-I effect) and the electron-donating methyl group (+I effect) exert opposing forces on the electron density of the ring, which are transmitted to the benzylic carbon and, to a lesser extent, the amine group. While electron-donating groups on the ring generally increase the rate of nucleophilic substitution reactions involving the amine, electron-withdrawing groups decrease it.[9] The net result of the competing fluoro and methyl groups on the amine's reactivity is subtle and best quantified experimentally.

The Aromatic Ring: A Modulated Nucleophile for Electrophilic Aromatic Substitution

The benzene ring itself is electron-rich and serves as a nucleophile in electrophilic aromatic substitution (EAS) reactions. The reactivity and regioselectivity of these reactions are dictated by the electronic properties of the attached substituents.

Analysis of Substituent Electronic Effects

The overall nucleophilicity of the aromatic ring is a composite of the activating and deactivating pressures exerted by the fluoro, methyl, and aminomethyl groups.

SubstituentPositionInductive Effect (-I/+I)Resonance Effect (+M/-M)Overall Effect on RingDirecting Influence
-F C2Strongly withdrawing (-I)[10][11][12]Weakly donating (+M)[10][12][13]Deactivatingortho, para
-CH₃ C3Weakly donating (+I)[14][15]Donating (Hyperconjugation)[14][16]Activatingortho, para
-CH₂NH₂ C1Weakly withdrawing (-I)[8]NoneWeakly DeactivatingN/A (meta-directing if protonated)

The fluorine atom strongly deactivates the ring towards EAS due to its powerful inductive electron withdrawal, which outweighs its resonance donation.[12] Conversely, the methyl group activates the ring through inductive donation and hyperconjugation.[16] The net effect is a ring that is less reactive than toluene but likely more reactive than fluorobenzene.

Predicting Regioselectivity

The positions of electrophilic attack are determined by the directing influences of the activating and ortho, para-directing groups.

  • Fluorine (at C2) directs incoming electrophiles to its ortho positions (C1, C3 - both blocked) and its para position (C5).

  • Methyl (at C3) directs incoming electrophiles to its ortho positions (C2 - blocked, C4) and its para position (C6).

Therefore, the most electron-rich and sterically accessible positions on the ring are C4, C6, and C5 . The activating nature of the methyl group suggests that positions C4 and C6 will be the most favored sites of electrophilic attack.

Caption: Interplay of electronic effects on the aromatic ring.

Identification of Electrophilic Sites

While the molecule is predominantly nucleophilic, it possesses sites that can react with strong nucleophiles under appropriate conditions.

  • Aromatic Carbons: The carbon atom bonded to the highly electronegative fluorine (C2) is the most electron-deficient (electrophilic) carbon in the ring. This site could potentially undergo Nucleophilic Aromatic Substitution (SNAr), although such reactions typically require additional, more powerful electron-withdrawing groups.

  • Benzylic Carbon: The benzylic carbon (-CH₂-) can become an electrophilic center. If the amine group acts as a leaving group (e.g., after being converted to a better leaving group), this carbon is susceptible to attack by nucleophiles in Sₙ1 or Sₙ2 type reactions.

Computational methods, such as the generation of a Molecular Electrostatic Potential (MESP) map via Density Functional Theory (DFT), are invaluable for visualizing these sites.[17][18] In an MESP map, electron-rich (nucleophilic) areas are colored red, while electron-poor (electrophilic) areas are colored blue.

Methodologies for Reactivity Validation

Theoretical predictions must be validated through empirical evidence. The following protocols provide a framework for probing the nucleophilic sites of this compound.

Experimental Protocol 1: Quantifying Amine Nucleophilicity via N-Alkylation

This experiment quantifies the nucleophilicity of the primary amine by measuring its reaction rate with a standard electrophile and comparing it to a reference compound.

Objective: To determine the relative rate of N-alkylation of this compound compared to unsubstituted benzylamine.

Methodology:

  • Preparation: Prepare equimolar methanolic solutions (e.g., 0.05 M) of this compound, benzylamine (as a reference), and benzyl bromide (the electrophile).[9]

  • Reaction Initiation: In a thermostated reaction vessel at 25°C, mix the amine solution with the benzyl bromide solution.

  • Monitoring: At timed intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction (e.g., with dilute acid).

  • Analysis: Analyze the quenched aliquots using High-Performance Liquid Chromatography (HPLC) to quantify the consumption of the starting amine and the formation of the N-benzylated product.

  • Kinetics: Plot the concentration of the amine versus time to determine the initial reaction rate. The ratio of the rates (k_substituted / k_unsubstituted) provides a quantitative measure of the electronic impact of the substituents on the amine's nucleophilicity.

Computational Workflow: MESP and Charge Distribution Analysis

This workflow uses DFT calculations to provide a theoretical validation of the predicted reactive sites.

G start Define Molecular Structure (this compound) opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Frequency Analysis (Confirm true minimum) opt->freq esp Single-Point Energy Calculation (Generate wavefunction file) freq->esp multiwfn Post-Processing with Multiwfn (or similar software) esp->multiwfn output Generate Outputs multiwfn->output mesp Molecular Electrostatic Potential (MESP) Map output->mesp charges Atomic Charge Calculation (e.g., Hirshfeld, Mulliken) output->charges

Caption: Workflow for computational analysis of reactive sites.

Conclusion

This compound is a molecule with a rich and tunable reactivity profile. Its primary nucleophilic character resides in the lone pair of the aminomethyl nitrogen, whose reactivity is subtly modulated by the inductive effects of the ring substituents. The aromatic ring itself acts as a nucleophile, with the C4 and C6 positions being the most probable sites for electrophilic attack due to the dominant activating and directing influence of the C3-methyl group. Electrophilic character is most pronounced at the C2 carbon, which is bonded to fluorine. This detailed understanding of the molecule's electronic landscape empowers chemists to strategically employ this compound as a versatile synthon in the development of novel chemical entities.

References

safety and handling precautions for 2-Fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-3-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Reactivity

This compound (CAS No. 93071-80-8) is a substituted benzylamine derivative frequently utilized as a building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a primary amine and a fluorinated aromatic ring, dictates its reactivity and, consequently, the necessary safety precautions for its handling. The amine group imparts basicity and nucleophilicity, while the fluoro-methyl substituted phenyl ring influences its physical properties and potential metabolic pathways. A thorough understanding of its chemical nature is paramount to anticipating its hazards and implementing effective safety protocols in a research and development setting. This guide provides a comprehensive overview of the , grounded in established safety data and practical laboratory experience.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance with multiple potential routes of exposure and associated health effects. A proactive risk assessment is the foundation of safe laboratory practice.

Primary Hazards:

  • Flammability: The compound is a flammable liquid and vapor.[3] Vapors can form explosive mixtures with air, particularly at elevated temperatures.[3] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[3][4]

  • Skin and Eye Irritation/Corrosion: Direct contact can cause skin irritation and serious eye irritation.[3] Some sources for similar compounds indicate the potential for severe skin burns and eye damage, highlighting the need for caution.[5]

  • Respiratory Irritation: Inhalation of vapors, mists, or aerosols may cause respiratory irritation.[3]

  • Toxicity: While specific toxicological data for this exact compound is not extensively published, related structures suggest it may be harmful if swallowed or in contact with skin.[4]

GHS Hazard Classification Summary:

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapour.[3]
Skin Corrosion/Irritation2H315: Causes skin irritation.[3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation.[3]

Exposure Controls and Personal Protective Equipment (PPE)

The hierarchy of controls should always be applied to minimize exposure. Engineering controls form the first line of defense, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls:

  • Chemical Fume Hood: All work with this compound should be conducted in a well-functioning chemical fume hood to minimize inhalation of vapors.[4][6]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.[3]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent direct contact.

Body PartProtectionStandardRationale
Eyes/Face Safety glasses with side shields or chemical goggles. A face shield may be necessary for splash hazards.EN166 (EU) or ANSI Z87.1 (US)Protects against splashes and vapors that can cause serious eye irritation.[6]
Hands Chemically resistant gloves (e.g., nitrile, neoprene).EN374Prevents skin irritation and potential absorption. Always check the glove manufacturer's breakthrough time for this specific chemical or class of chemicals.
Body Laboratory coat. For larger quantities or significant splash risk, a chemical-resistant apron or coveralls should be worn.N/AProtects skin and personal clothing from contamination.[3]
Respiratory Generally not required when used in a fume hood. If engineering controls are insufficient or for emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge (e.g., for organic vapors) is necessary.[6]NIOSH (US) or EN 149 (EU)Prevents respiratory tract irritation from inhaled vapors or aerosols.[7]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential for maintaining a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe vapors or mists.[3]

  • Wash hands thoroughly after handling.[3]

  • Keep away from ignition sources and take precautionary measures against static discharge.[3][4]

  • Use only in a chemical fume hood.[4][6]

  • Do not eat, drink, or smoke in the work area.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

  • Keep away from heat, sparks, and flame.[8]

  • Store in a designated area for flammable and corrosive materials.

  • Incompatible Materials: Segregate from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[4] The basic amine functionality can react exothermically with acids. As a reducing agent, it can react vigorously with strong oxidizers.

Emergency Procedures: A Step-by-Step Guide

Prompt and correct response to an emergency can significantly mitigate harm.

First-Aid Measures:

Exposure RouteAction
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor. If breathing is difficult or has stopped, provide artificial respiration.[3][4]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. If skin irritation occurs, get medical advice.[3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or physician.[3][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4][8]

Spill Response Workflow:

SpillResponse cluster_prep Initial Actions cluster_assess Assess Spill cluster_small Small Spill Cleanup cluster_large Large Spill Response evacuate Evacuate immediate area ventilate Ensure adequate ventilation (fume hood ON) evacuate->ventilate ignite Remove ignition sources ventilate->ignite spill_size Is the spill large or small? ignite->spill_size absorb Absorb with inert material (vermiculite, sand, Chemizorb®) spill_size->absorb Small contact_ehs Contact Emergency Personnel / Environmental Health & Safety spill_size->contact_ehs Large collect Collect into a suitable, closed container for disposal absorb->collect clean Clean affected area collect->clean contain Contain spill if safe to do so contact_ehs->contain

Caption: Decision workflow for responding to a this compound spill.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[3] Do not use a direct water jet, as it may spread the fire.

  • Specific Hazards: Hazardous combustion products include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride.[6][8] Vapors may form explosive mixtures with air.[3]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[3][4]

Disposal Considerations

Chemical waste must be managed in compliance with all local, regional, and national regulations.

  • Waste Classification: this compound is considered hazardous waste.

  • Disposal Method: Dispose of the material and its container at an approved waste disposal plant.[4] Do not allow the product to enter drains or surface water.[3][4] Contaminated packaging should be disposed of as unused product.[7]

Logical Framework for Safe Chemical Handling

The following diagram illustrates the interconnectedness of information and actions required for the safe handling of hazardous chemicals like this compound.

SafeHandling cluster_info Information Gathering cluster_plan Planning & Preparation cluster_exec Execution cluster_resp Response & Disposal SDS Review SDS RA Risk Assessment SDS->RA Lit Consult Literature Lit->RA EC Engineering Controls (Fume Hood) RA->EC PPE Select PPE RA->PPE Proc Develop Protocol RA->Proc Handling Safe Handling Techniques EC->Handling PPE->Handling Proc->Handling Spill Spill Response Handling->Spill If spill occurs FA First Aid Handling->FA If exposure occurs Waste Waste Disposal Handling->Waste

Caption: A cyclical model for ensuring laboratory safety.

Conclusion

This compound is a valuable reagent in chemical synthesis but requires careful and informed handling due to its hazardous properties. By understanding its reactivity, conducting thorough risk assessments, and rigorously applying the principles of engineering controls, personal protective equipment, and safe work practices, researchers can effectively mitigate the risks associated with its use. This guide serves as a technical framework to support the safe and responsible advancement of scientific research.

References

Methodological & Application

Application Notes & Protocols: 2-Fluoro-3-methylbenzylamine as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Benzylamines in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The strategic placement of fluorine can influence metabolic stability, membrane permeability, pKa, and binding affinity to the target protein.[1][2][3] 2-Fluoro-3-methylbenzylamine is a versatile building block that offers the combined benefits of a reactive primary amine for diverse chemical transformations and the advantageous properties conferred by the fluoro and methyl substituents on the phenyl ring.

The fluorine atom at the 2-position can significantly alter the electronic properties of the aromatic ring and influence the conformation of the molecule, potentially leading to enhanced binding interactions with biological targets. The methyl group at the 3-position provides a subtle lipophilic enhancement and can influence the molecule's orientation within a binding pocket. This unique substitution pattern makes this compound an attractive starting material for the synthesis of novel therapeutics, particularly in areas where fine-tuning of molecular properties is critical for efficacy and safety.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 93071-80-8[4][5]
Molecular Formula C₈H₁₀FN[4][5]
Molecular Weight 139.17 g/mol [4][5]
Appearance Colorless to light yellow liquid
Boiling Point Not explicitly available[5]
Melting Point Not explicitly available[5]
MDL Number MFCD11045853[4]

Core Applications in Pharmaceutical Synthesis

This compound is primarily utilized in two fundamental types of reactions that are prevalent in pharmaceutical synthesis: amide bond formation and reductive amination . These reactions are foundational for constructing the core scaffolds of a vast array of biologically active molecules.

Workflow for Utilizing this compound

G cluster_0 Starting Material cluster_1 Key Reactions cluster_2 Intermediate/Final Product Scaffolds cluster_3 Potential Therapeutic Areas This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling Carboxylic Acid, Coupling Agent Reductive Amination Reductive Amination This compound->Reductive Amination Aldehyde/Ketone, Reducing Agent N-Benzyl Amides N-Benzyl Amides Amide Coupling->N-Benzyl Amides Secondary Amines Secondary Amines Reductive Amination->Secondary Amines Antibacterial (FtsZ Inhibitors) Antibacterial (FtsZ Inhibitors) N-Benzyl Amides->Antibacterial (FtsZ Inhibitors) Anticancer Agents Anticancer Agents N-Benzyl Amides->Anticancer Agents Neuropathic Pain (Na+ Channel Blockers) Neuropathic Pain (Na+ Channel Blockers) Secondary Amines->Neuropathic Pain (Na+ Channel Blockers)

Caption: Synthetic pathways for this compound.

Detailed Application Protocol 1: Synthesis of a Novel FtsZ Inhibitor via Amide Coupling

Background: The bacterial cell division protein FtsZ has emerged as a promising target for the development of new antibiotics, particularly against drug-resistant strains.[4][5][6] Many potent FtsZ inhibitors share a common benzamide scaffold. The following protocol details the synthesis of a hypothetical, yet representative, FtsZ inhibitor, N-((2-fluoro-3-methylphenyl)methyl)-2,6-difluorobenzamide, leveraging the unique properties of this compound.

Reaction Scheme

G cluster_product Product reactant1 This compound product N-((2-fluoro-3-methylphenyl)methyl)-2,6-difluorobenzamide reactant1->product reactant2 2,6-Difluorobenzoic Acid reactant2->product reagent1 HATU reagent1->product reagent2 DIPEA reagent2->product reagent3 Anhydrous DMF reagent3->product

Caption: Amide coupling reaction scheme.

Step-by-Step Protocol
  • Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-difluorobenzoic acid (1.0 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and this compound (1.05 eq).

    • Rationale: Using a slight excess of the amine can help ensure the complete consumption of the more valuable carboxylic acid. HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization in chiral substrates.[7]

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (approximately 0.1 M concentration with respect to the benzoic acid) and stir the mixture at room temperature until all solids have dissolved.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise over 5 minutes.

    • Rationale: DIPEA is a non-nucleophilic base used to neutralize the acidic byproducts of the reaction, driving it to completion. The reaction is cooled to manage any potential exotherm.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (benzoic acid) is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and a 5% aqueous solution of lithium chloride.

    • Rationale: The LiCl solution helps to remove the DMF from the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-((2-fluoro-3-methylphenyl)methyl)-2,6-difluorobenzamide.

Detailed Application Protocol 2: Synthesis of a Secondary Amine via Reductive Amination

Background: Reductive amination is one of the most powerful and versatile methods for the synthesis of amines in the pharmaceutical industry.[8][9] It provides a more controlled alternative to direct alkylation of amines, which often suffers from over-alkylation.[9] This protocol describes the synthesis of a secondary amine intermediate, which could be a precursor for compounds like Ralfinamide, a voltage-gated sodium channel blocker investigated for neuropathic pain.[10][11]

Reaction Scheme

G cluster_product Product reactant1 This compound product 4-(((2-fluoro-3-methylphenyl)methyl)amino)phenol reactant1->product reactant2 4-Hydroxybenzaldehyde reactant2->product reagent1 Sodium Triacetoxyborohydride (STAB) reagent1->product reagent2 Dichloroethane (DCE) reagent2->product

Caption: Reductive amination reaction scheme.

Step-by-Step Protocol
  • Preparation: To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq) and this compound (1.1 eq).

  • Dissolution: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the starting materials (approximately 0.2 M concentration).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

    • Rationale: The initial condensation of the amine and aldehyde forms a Schiff base (imine), which is the substrate for the subsequent reduction.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

    • Rationale: STAB is a mild and selective reducing agent that can reduce the imine in the presence of the unreacted aldehyde.[12] It is less water-sensitive than other borohydrides, making it ideal for this transformation.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the imine intermediate.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[6] It is incompatible with strong oxidizing agents and acids.[6][13] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[6]

  • Hazard Statements: Causes severe skin burns and eye damage.[6]

  • Precautionary Statements: Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[6]

Conclusion

This compound is a valuable and versatile building block for pharmaceutical synthesis. Its unique substitution pattern provides medicinal chemists with a tool to introduce fluorine and a methyl group in a specific spatial arrangement, allowing for the fine-tuning of drug properties. The protocols detailed herein for amide coupling and reductive amination represent robust and common transformations that can be readily applied in drug discovery and development programs to generate novel and diverse chemical entities.

References

Application Note & Synthetic Protocols: 2-Fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-3-methylbenzylamine, a critical fluorinated building block for research and development in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance key drug-like properties, including metabolic stability, binding affinity, and lipophilicity[1][2]. This document furnishes detailed, field-proven protocols for the synthesis of this compound from its nitrile precursor and delineates its application in subsequent synthetic transformations, specifically in amide bond formation. The protocols are designed for researchers, chemists, and drug development professionals, with an emphasis on the causal reasoning behind experimental choices to ensure reproducibility and safety.

Physicochemical Properties & Safety Data

This compound is a substituted benzylamine derivative valued for its unique electronic and steric properties. Its utility as a versatile intermediate stems from the nucleophilic primary amine and the effects of the fluoro and methyl substituents on the aromatic ring[3].

Compound Data
PropertyValueSource
IUPAC Name (2-Fluoro-3-methylphenyl)methanamineN/A
CAS Number 93071-80-8[4][5]
Molecular Formula C₈H₁₀FN[4]
Molecular Weight 139.17 g/mol [4]
MDL Number MFCD11045853[4]
Critical Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not found, closely related isomers like 3-Fluoro-4-methylbenzylamine and 4-Fluoro-3-methylbenzylamine are classified as corrosive and can cause severe skin burns and eye damage[6][7]. Therefore, it is imperative to handle this compound with extreme caution.

  • Handling: All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a flame-retardant lab coat[6].

  • Spills: Neutralize spills with a suitable agent and absorb with an inert material. Avoid generating dust or aerosols.

  • First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention[7].

Researcher's Responsibility: Always consult the specific SDS provided by the chemical vendor before commencing any experimental work.

Synthesis of this compound

A robust and high-yielding method for the preparation of this compound is the chemical reduction of the corresponding benzonitrile precursor, 2-Fluoro-3-methylbenzonitrile. Borane complexes are particularly effective for this transformation, offering high selectivity and yield[8].

Protocol 2.1: Reduction of 2-Fluoro-3-methylbenzonitrile using Borane Dimethyl Sulfide

This protocol is adapted from established methodologies for nitrile reduction, providing the target amine in high purity and yield[8]. The borane reagent reduces the nitrile to the primary amine, which is initially complexed with borane. A subsequent methanol quench and reflux are necessary to liberate the free amine.

G start 2-Fluoro-3-methylbenzonitrile reagent 1. BH₃·SMe₂ in THF 2. Methanol (Quench) 3. Reflux start->reagent product This compound reagent->product

Caption: Synthetic route from benzonitrile to benzylamine.

2.1.1. Materials and Equipment

Reagent/EquipmentDetails
2-Fluoro-3-methylbenzonitrileCAS: 185147-07-3
Borane dimethyl sulfide complex (BH₃·SMe₂)~2.0 M solution in THF
Anhydrous Tetrahydrofuran (THF)Solvent
Methanol (MeOH)Quenching agent
Round-bottom flask, magnetic stirrerStandard glassware
Ice bath, heating mantleTemperature control
Inert atmosphere setupNitrogen or Argon gas line
Rotary evaporator, Column chromatography setupPurification equipment

2.1.2. Step-by-Step Procedure

  • Reaction Setup: In a dry, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Fluoro-3-methylbenzonitrile (1.0 eq) in anhydrous THF (to a concentration of ~0.2 M).

  • Initial Cooling: Cool the stirred solution to 0 °C using an ice bath. Causality Note: This initial cooling is crucial to moderate the initial exothermic reaction upon addition of the borane reagent, preventing potential side reactions.

  • Reagent Addition: Add the borane dimethyl sulfide solution (approx. 1.5 eq) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Carefully and slowly quench the reaction by cooling the flask back to 0 °C and adding methanol dropwise until gas evolution (hydrogen) ceases. Safety Critical: This step is highly exothermic and releases flammable hydrogen gas. It must be performed slowly in a well-ventilated fume hood.

  • Amine-Borane Complex Dissociation: Remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add fresh methanol and heat the mixture to reflux for 2-4 hours[8]. Causality Note: The refluxing methanol breaks down the stable amine-borane complex, liberating the desired free benzylamine.

  • Purification: After cooling, concentrate the methanolic solution. The crude product can then be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound[8].

Applications in Synthetic Chemistry

As a primary amine, this compound is an excellent nucleophile and serves as a key building block for creating more complex molecules, particularly through the formation of amide bonds, which are fundamental in many pharmaceutical compounds[9].

Protocol 3.1: Amide Coupling with a Carboxylic Acid

This protocol details a standard procedure for amide bond formation using a peptide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), a common and efficient method in medicinal chemistry.

G cluster_0 Amine This compound Reagents EDC, HOBt DIPEA, DMF Amine->Reagents Acid Carboxylic Acid (R-COOH) Acid->Reagents Product N-(2-Fluoro-3-methylbenzyl)amide Reagents->Product

Caption: Workflow for EDC-mediated amide bond formation.

3.1.1. Materials and Equipment

Reagent/EquipmentDetails
This compoundSynthesized from Protocol 2.1
Carboxylic Acid of interest1.0 eq
EDC (or EDC·HCl)1.2 eq, Coupling Agent
HOBt (Hydroxybenzotriazole)1.2 eq, Additive to suppress side reactions
DIPEA (N,N-Diisopropylethylamine)3.0 eq, Non-nucleophilic base
Anhydrous DMF or DCMSolvent
Standard glassware, magnetic stirrer
Standard workup and purification equipment

3.1.2. Step-by-Step Procedure

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes. Causality Note: This pre-activation step forms a highly reactive O-acylisourea intermediate, which is more susceptible to nucleophilic attack by the amine.

  • Amine Addition: To the activated mixture, add a solution of this compound (1.1 eq) in a small amount of DMF, followed by the dropwise addition of DIPEA (3.0 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor completion by TLC or LC-MS. Causality Note: DIPEA acts as a scavenger for the HCl generated if using EDC hydrochloride and neutralizes any acidic species, driving the reaction to completion.

  • Aqueous Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This sequence removes unreacted starting materials, coupling agents, and the base.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by silica gel chromatography or recrystallization to yield the final product.

Conclusion

This compound stands as a valuable and versatile building block in modern synthetic chemistry. The protocols detailed herein provide reliable and scalable methods for its preparation via nitrile reduction and its subsequent utilization in amide bond formation. By understanding the rationale behind each procedural step, researchers can confidently employ this intermediate to construct complex molecular architectures for applications in drug discovery and materials science.

References

Application Notes & Protocols: The Strategic Use of 2-Fluoro-3-methylbenzylamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of 2-Fluoro-3-methylbenzylamine as a Privileged Scaffold

In the landscape of contemporary drug discovery, the selection of appropriate building blocks is a critical determinant of a program's success. Among the vast arsenal of chemical scaffolds, substituted benzylamines are foundational, offering a robust platform for constructing molecules that interact with a wide array of biological targets.[1] this compound (C₈H₁₀FN) has emerged as a particularly valuable intermediate, prized for the unique combination of electronic and steric properties conferred by its substitution pattern.[2][3][4]

The strategic placement of a fluorine atom at the 2-position and a methyl group at the 3-position provides medicinal chemists with a tool to finely tune the physicochemical and pharmacological properties of a lead compound. This guide offers an in-depth exploration of the applications of this scaffold, detailing its role in the synthesis of bioactive molecules and providing practical protocols for its derivatization.

The Rationale: Why Fluorine and Methyl Substitution Matters in Drug Design

The utility of this compound is rooted in the profound influence of the fluorine atom on molecular properties. Organic fluorine has become a cornerstone of modern pharmaceutical design, with approximately 20% of all pharmaceuticals containing this halogen.[5] Its application is a strategic choice to enhance a drug candidate's profile.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at the ortho-position to the aminomethyl group can sterically shield this benzylic position from enzymatic degradation by cytochrome P450 enzymes, a common route of metabolism for benzylamines. This can significantly increase the compound's in vivo half-life.

  • Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the benzylamine nitrogen. This fine-tuning of basicity is crucial for optimizing interactions with target proteins, improving cell permeability, and reducing off-target effects associated with high basicity, such as hERG channel binding.

  • Enhanced Binding Interactions: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket. It can act as a hydrogen bond acceptor and engage in multipolar contacts with carbonyl carbons or amide nitrogens in the protein backbone, thereby stabilizing the drug-receptor complex and increasing potency.[6]

  • Increased Lipophilicity: The methyl group contributes to the molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability. The interplay between the lipophilic methyl group and the polar fluorine atom allows for nuanced control over the overall logP/logD values of the final compound.

The combination of these features makes this compound a powerful starting point for developing potent, selective, and metabolically robust drug candidates.

Scaffold This compound F Fluorine (at C2) Scaffold->F Me Methyl (at C3) Scaffold->Me Amine Aminomethyl Group Scaffold->Amine Metabolic Increases Metabolic Stability (Steric Shield) F->Metabolic pKa Modulates pKa (Electron Withdrawing) F->pKa Binding Enhances Binding Affinity (H-Bond Acceptor) F->Binding Lipo Increases Lipophilicity (logP Contribution) Me->Lipo Handle Synthetic Handle for Derivatization Amine->Handle

Caption: Key physicochemical contributions of the this compound scaffold.

Core Applications in Therapeutic Agent Development

The this compound scaffold and its close analogs have been instrumental in the development of novel inhibitors and modulators for various disease targets.

Anti-Inflammatory Agents: 5-Lipoxygenase (5-LO) Inhibition

Chronic inflammation is a hallmark of numerous diseases. The 5-lipoxygenase (5-LO) enzyme is a key player in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. Inhibition of 5-LO is therefore a validated therapeutic strategy for inflammatory conditions.

A notable example is the discovery of KRH-102140 , an orally active 5-LO inhibitor.[7] While the final molecule, (2-fluoro-benzyl)-(2-methyl-2-phenethyl-2H-chromen-6-yl)-amine, utilizes a 2-fluorobenzylamine moiety, the principles directly apply. The 2-fluoro substitution was critical for achieving potent enzymatic inhibition and favorable pharmacokinetic properties.

CompoundTargetIC₅₀ (nmol/L)In Vivo ActivityOral Bioavailability (Rat)
KRH-1021405-LO160 ± 23Reduced ear edema and LTB₄ production in mice66%
Data sourced from Pharmacology 2011;87(1-2):49-55.[7]

The development of KRH-102140 underscores how the fluorinated benzylamine core serves as a pharmacophore that can be elaborated to produce potent and bioavailable enzyme inhibitors.[7][8]

AA Arachidonic Acid LOX 5-Lipoxygenase (5-LO) (Enzyme) AA->LOX Substrate LTs Leukotrienes (LTB₄) (Pro-inflammatory) LOX->LTs Catalyzes Inflammation Inflammation (e.g., Edema) LTs->Inflammation Mediates Inhibitor KRH-102140 (2-Fluorobenzylamine Derivative) Inhibitor->LOX Inhibits

References

Forging Novel Heterocyclic Scaffolds: An Application Guide to 2-Fluoro-3-methylbenzylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Benzylamines in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance a compound's pharmacological profile. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Fluoro-3-methylbenzylamine emerges as a particularly valuable building block, offering a unique substitution pattern that can impart desirable steric and electronic properties to novel heterocyclic compounds. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols and the underlying chemical principles for the construction of diverse and medicinally relevant heterocyclic systems.

The strategic placement of the fluorine atom at the 2-position and the methyl group at the 3-position of the benzylamine creates a distinct chemical environment. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the basicity of the amine, while the adjacent methyl group provides steric bulk and can modulate lipophilicity. This unique combination makes this compound an attractive starting material for the synthesis of novel tetrahydroisoquinolines, quinazolines, and benzodiazepines, classes of compounds renowned for their diverse biological activities.

I. Synthesis of Fluorinated Tetrahydroisoquinolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[1][2][3] This reaction is a cornerstone in the synthesis of numerous alkaloids and pharmacologically active compounds. While the electron-withdrawing fluorine atom in this compound can decrease the nucleophilicity of the aromatic ring, making the cyclization step more challenging, appropriate reaction conditions can overcome this hurdle.

Causality of Experimental Choices

The choice of a strong acid catalyst, such as trifluoroacetic acid (TFA) or a Lewis acid like BF₃·OEt₂, is crucial to protonate the intermediate imine, thereby activating it for the intramolecular electrophilic aromatic substitution.[2] The reaction temperature is also a critical parameter; while some Pictet-Spengler reactions proceed at room temperature, the reduced nucleophilicity of the fluorinated ring may necessitate elevated temperatures to achieve a reasonable reaction rate. The selection of the aldehyde or ketone coupling partner directly influences the substitution pattern at the C-1 position of the resulting tetrahydroisoquinoline, offering a straightforward approach to structural diversification.

Experimental Protocol: Synthesis of a 1-Substituted-5-fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Trifluoroacetic acid (TFA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (2.0 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-substituted-5-fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline.

Data Presentation:

EntryAldehyde/KetoneProductYield (%)
1Formaldehyde5-Fluoro-6-methyl-1,2,3,4-tetrahydroisoquinolineHypothetical
2Acetaldehyde1-Methyl-5-fluoro-6-methyl-1,2,3,4-tetrahydroisoquinolineHypothetical
3Benzaldehyde1-Phenyl-5-fluoro-6-methyl-1,2,3,4-tetrahydroisoquinolineHypothetical

Note: The yields presented are hypothetical and will depend on the specific substrates and optimization of reaction conditions.

Visualization of the Pictet-Spengler Reaction Workflow:

pictet_spengler_workflow reagents This compound + Aldehyde/Ketone in DCM reaction_setup Cool to 0°C Add TFA reagents->reaction_setup 1 reflux Reflux at 40°C (Monitor by TLC) reaction_setup->reflux 2 workup Quench with NaHCO₃ DCM Extraction reflux->workup 3 purification Dry over MgSO₄ Concentrate workup->purification 4 final_product Purify by Column Chromatography purification->final_product 5

Caption: Workflow for the Pictet-Spengler synthesis of tetrahydroisoquinolines.

II. Construction of Fluorinated Quinazoline Scaffolds

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, and antimicrobial properties.[4][5][6][7] A common synthetic route to quinazolines involves the cyclocondensation of a substituted benzylamine with a 2-aminobenzonitrile or a related precursor. The fluorine and methyl substituents on the benzylamine can be strategically utilized to explore the structure-activity relationships of the resulting quinazoline derivatives.

Rationale for Synthetic Approach

The reaction of this compound with a 2-aminobenzonitrile derivative can proceed through a metal-catalyzed or a high-temperature cyclization. The choice of catalyst and reaction conditions is critical for achieving good yields and avoiding side products. For instance, a palladium-catalyzed process can offer milder reaction conditions compared to traditional thermal methods. The nature of the substituents on the 2-aminobenzonitrile will also significantly impact the reaction outcome and the properties of the final quinazoline product.

Experimental Protocol: Synthesis of a 2-(2-Fluoro-3-methylbenzyl)amino-substituted Quinazoline

Materials:

  • This compound (1.0 eq)

  • Substituted 2-aminobenzonitrile (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Xantphos (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Toluene, anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the substituted 2-aminobenzonitrile (1.0 eq), cesium carbonate (2.0 eq), palladium(II) acetate (5 mol%), and Xantphos (10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C in an oil bath with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the desired quinazoline derivative.

Data Presentation:

Entry2-Aminobenzonitrile SubstituentProductYield (%)
1H2-(2-Fluoro-3-methylbenzyl)aminoquinazolineHypothetical
24-Methoxy2-(2-Fluoro-3-methylbenzyl)amino-6-methoxyquinazolineHypothetical
35-Chloro2-(2-Fluoro-3-methylbenzyl)amino-7-chloroquinazolineHypothetical

Note: The yields presented are hypothetical and will depend on the specific substrates and optimization of reaction conditions.

Visualization of the Quinazoline Synthesis Mechanism:

quinazoline_synthesis start This compound + 2-Aminobenzonitrile catalyst Pd(OAc)₂ / Xantphos Cs₂CO₃, Toluene, 110°C start->catalyst Reaction Setup intermediate Intermediate Adduct catalyst->intermediate Catalytic Cycle cyclization Intramolecular Cyclization intermediate->cyclization Tautomerization product Substituted Quinazoline cyclization->product Aromatization

Caption: Simplified mechanism for the synthesis of quinazolines.

III. Accessing Fluorinated Benzodiazepine Cores

Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[8][9] The synthesis of novel fluorinated benzodiazepine analogues is an active area of research aimed at developing compounds with improved efficacy and reduced side effects. This compound can serve as a key precursor for the construction of the benzodiazepine ring system.

Synthetic Strategy and Mechanistic Considerations

A common approach to benzodiazepine synthesis involves the reaction of a substituted aminobenzophenone with an amino acid derivative or a haloacetyl halide, followed by cyclization. While this compound is not an aminobenzophenone, it can be transformed into a suitable intermediate. For example, acylation of the amine with a haloacetyl halide, followed by a Friedel-Crafts reaction, could generate a key intermediate that can then be cyclized with ammonia or a primary amine.

Experimental Protocol: A Potential Route to a Novel Fluorinated Benzodiazepine

This protocol outlines a hypothetical, multi-step synthesis that researchers can adapt and optimize.

Step 1: N-Chloroacetylation of this compound

  • Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the N-(2-fluoro-3-methylbenzyl)-2-chloroacetamide intermediate.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Add the N-(2-fluoro-3-methylbenzyl)-2-chloroacetamide intermediate to a flask containing a Lewis acid catalyst (e.g., aluminum chloride, 2.0 eq) in a suitable solvent like nitrobenzene.

  • Heat the mixture cautiously to promote the intramolecular cyclization.

  • Monitor the reaction by TLC.

  • After the reaction, carefully pour the mixture over ice and extract with an organic solvent.

  • Wash, dry, and concentrate the organic extracts. Purify the crude product by chromatography to obtain the cyclic ketone intermediate.

Step 3: Ring Expansion to the Benzodiazepine Core

  • React the cyclic ketone intermediate with a source of ammonia (e.g., methanolic ammonia) or a primary amine in a sealed tube at elevated temperatures.

  • This step aims to induce a ring expansion to form the seven-membered benzodiazepine ring.

  • After the reaction, cool the mixture and remove the solvent.

  • Purify the resulting benzodiazepine derivative by column chromatography.

Data Presentation:

StepReactionProductExpected Challenges
1N-ChloroacetylationN-(2-fluoro-3-methylbenzyl)-2-chloroacetamideStraightforward acylation
2Friedel-Crafts AcylationCyclic ketone intermediateRegioselectivity of cyclization
3Ring ExpansionFluorinated benzodiazepineHarsh conditions may be required

Visualization of the Benzodiazepine Synthesis Workflow:

benzodiazepine_workflow start This compound step1 N-Chloroacetylation start->step1 intermediate1 N-(2-fluoro-3-methylbenzyl) -2-chloroacetamide step1->intermediate1 step2 Intramolecular Friedel-Crafts intermediate1->step2 intermediate2 Cyclic Ketone step2->intermediate2 step3 Ring Expansion with NH₃ intermediate2->step3 product Fluorinated Benzodiazepine step3->product

Caption: A potential multi-step workflow for benzodiazepine synthesis.

IV. Ullmann Condensation for N-Arylation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an amine and an aryl halide.[1] This reaction is particularly useful for synthesizing diarylamines, which are important substructures in many pharmaceuticals. The reactivity of this compound in an Ullmann condensation can be influenced by the steric hindrance from the ortho-fluoro and meta-methyl groups.

Key Considerations for a Successful Ullmann Coupling

The success of an Ullmann condensation often depends on the choice of the copper catalyst, ligand, base, and solvent. Modern Ullmann protocols often employ a copper(I) source, a ligand such as a diamine or an amino acid, and a strong base like potassium carbonate or cesium carbonate in a high-boiling polar aprotic solvent like DMF or DMSO. The aryl halide's reactivity also plays a significant role, with aryl iodides being more reactive than bromides or chlorides.

Experimental Protocol: Copper-Catalyzed N-Arylation of this compound

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., 4-iodotoluene) (1.2 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-Proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealable reaction vessel, combine this compound (1.0 eq), the aryl halide (1.2 eq), copper(I) iodide (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous DMSO via syringe.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction's progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-aryl-2-fluoro-3-methylbenzylamine.

Data Presentation:

EntryAryl HalideProductYield (%)
14-IodotolueneN-(4-methylphenyl)-2-fluoro-3-methylbenzylamineHypothetical
21-Bromo-4-methoxybenzeneN-(4-methoxyphenyl)-2-fluoro-3-methylbenzylamineHypothetical
31-Chloro-3-nitrobenzeneN-(3-nitrophenyl)-2-fluoro-3-methylbenzylamineHypothetical

Note: The yields presented are hypothetical and will depend on the specific substrates and optimization of reaction conditions.

Conclusion and Future Outlook

This compound is a versatile and valuable building block for the synthesis of a diverse range of novel heterocyclic compounds. Its unique substitution pattern provides a handle for fine-tuning the physicochemical and pharmacological properties of the target molecules. The synthetic protocols detailed in this guide for the preparation of tetrahydroisoquinolines, quinazolines, benzodiazepines, and N-arylated products serve as a robust starting point for researchers in drug discovery and development. The exploration of these and other cyclization strategies with this compound will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential. Further investigations into asymmetric catalysis and the development of more efficient, greener synthetic methodologies will continue to expand the utility of this promising starting material.

References

reaction of 2-Fluoro-3-methylbenzylamine with aldehydes and ketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Schiff Bases from 2-Fluoro-3-methylbenzylamine: Applications and Protocols for Researchers

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and biological properties.[1] Schiff bases, compounds containing the characteristic azomethine or imine (-C=N-) functional group, represent a cornerstone of synthetic chemistry due to their versatile reactivity and broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone) is the principal route to these valuable intermediates.[4][5]

This guide focuses on the reaction of this compound with aldehydes and ketones. This specific amine is of interest as it combines the electronic influence of a fluorine atom with the steric and lipophilic contribution of a methyl group, providing a unique building block for novel chemical entities. Understanding the nuances of its reactivity is crucial for professionals in drug discovery and development aiming to generate diverse molecular libraries.

This document serves as both a high-level overview and a practical, hands-on guide. We will explore the underlying reaction mechanisms, provide detailed, field-tested protocols for synthesis, and discuss the subsequent transformation of the resulting imines into stable secondary amines through reductive amination.

Pillar 1: The Underlying Chemistry of Imine Formation

The formation of a Schiff base is a reversible, acid-catalyzed condensation reaction.[6] The overall process involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule.[7][8] The reaction's success is often dependent on careful control of the pH.

Mechanism of Action

The reaction proceeds through a multi-step mechanism, often abbreviated as P-A-D-P-E-D (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[9]

  • Nucleophilic Addition: The nitrogen atom of this compound, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine (or hemiaminal).[10][11]

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, yielding a neutral amino alcohol.

  • Acid Catalysis and Dehydration: An acid catalyst (e.g., a few drops of glacial acetic acid) protonates the hydroxyl group of the carbinolamine, converting it into a much better leaving group (–OH₂⁺).[11][12]

  • Elimination: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of a resonance-stabilized iminium ion.[8]

  • Deprotonation: A base (often the solvent or another amine molecule) removes a proton from the nitrogen, yielding the final, neutral imine product and regenerating the acid catalyst.[6][12]

The equilibrium of this reaction can be shifted towards the product by removing the water formed during the reaction, often accomplished by using a Dean-Stark apparatus or a drying agent.[9]

Caption: Mechanism of acid-catalyzed Schiff base formation.

Reactivity Considerations: Aldehydes vs. Ketones

Aldehydes are generally more reactive towards nucleophilic attack than ketones for two primary reasons:

  • Steric Hindrance: The single hydrogen atom attached to the aldehyde carbonyl group presents less steric bulk than the two alkyl/aryl groups of a ketone, allowing easier access for the nucleophile.

  • Electronic Effects: The alkyl groups on a ketone are electron-donating, which reduces the partial positive charge (electrophilicity) on the carbonyl carbon, making it less attractive to nucleophiles.

Consequently, reactions with ketones may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of a Dean-Stark trap to drive the equilibrium forward.[9]

Pillar 2: Experimental Protocols and Workflows

The following protocols are designed to be robust and reproducible. They include steps for synthesis, purification, and characterization, forming a self-validating system.

Protocol 1: Synthesis of a Schiff Base from an Aromatic Aldehyde

This protocol details the synthesis of N-(4-chlorobenzylidene)-1-(2-fluoro-3-methylphenyl)methanamine as a representative example.

Materials & Equipment

  • This compound

  • 4-Chlorobenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • 50 mL Round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) apparatus

  • Buchner funnel and vacuum filtration setup

  • Standard laboratory glassware

Quantitative Data for Synthesis

ReactantMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
This compound139.18101.01.39 g
4-Chlorobenzaldehyde140.57101.01.41 g
Absolute Ethanol---25 mL
Glacial Acetic Acid--Catalytic3-4 drops

Step-by-Step Procedure

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.41 g (10 mmol) of 4-chlorobenzaldehyde in 15 mL of absolute ethanol. Stir until fully dissolved.

  • Amine Addition: To the stirred solution, add 1.39 g (10 mmol) of this compound, followed by the remaining 10 mL of ethanol.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.[13] The catalyst is crucial for protonating the carbinolamine intermediate, facilitating water elimination.[11]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The consumption of starting materials and the appearance of a new, less polar product spot indicates reaction progression.

  • Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Often, the product will begin to crystallize or precipitate out of the solution. If not, place the flask in an ice bath to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[10]

  • Drying and Characterization: Dry the purified product in a vacuum oven or desiccator. Record the final yield and melting point. Characterize the compound using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Reductive Amination - Synthesis of a Secondary Amine

The imine bond of the Schiff base can be readily reduced to form a stable secondary amine. This two-step, one-pot procedure is known as reductive amination and is a cornerstone of amine synthesis.[14][15]

Materials & Equipment

  • Crude Schiff base solution from Protocol 1

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate for extraction

  • Separatory funnel

Step-by-Step Procedure

  • Imine Formation (as per Protocol 1): Follow steps 1-4 of Protocol 1. After the reflux period, cool the reaction mixture to room temperature but do not isolate the imine.

  • Cooling: Place the flask containing the ethanolic solution of the Schiff base in an ice bath and cool to 0-5°C. This is critical to moderate the exothermic reaction with the reducing agent.

  • Reduction: While stirring vigorously, slowly and portion-wise add 0.42 g (11 mmol, ~1.1 equivalents) of sodium borohydride (NaBH₄) to the cooled solution. The slow addition prevents excessive foaming and controls the reaction rate.[16]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.

  • Quenching: Carefully quench the reaction by slowly adding ~20 mL of deionized water to decompose any excess NaBH₄.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate (~20 mL each). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation and Characterization: Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude secondary amine. Purify as needed via column chromatography. Characterize the final product by spectroscopic methods.

Experimental_Workflow cluster_0 Part A: Schiff Base Synthesis cluster_1 Part B: Reductive Amination A1 Dissolve Aldehyde/ Ketone in Ethanol A2 Add 2-Fluoro-3-methyl- benzylamine A1->A2 A3 Add Catalytic Acetic Acid A2->A3 A4 Reflux for 2-4 hours A3->A4 A5 Monitor by TLC A4->A5 B1 Cool Crude Imine Solution to 0°C A4->B1 Proceed to Reduction A6 Cool to RT, Crystallize A5->A6 A7 Filter, Wash & Dry A6->A7 A8 Characterize Imine (FT-IR, NMR, MS) A7->A8 B2 Slowly Add NaBH4 B1->B2 B3 Stir at RT for 1-2h B2->B3 B4 Aqueous Workup & Extraction B3->B4 B5 Dry & Concentrate B4->B5 B6 Purify & Characterize Amine (FT-IR, NMR, MS) B5->B6

Caption: Experimental workflow for synthesis and subsequent reduction.

Pillar 3: Product Characterization and Validation

Successful synthesis must be confirmed through rigorous characterization. The transformation from starting materials to the Schiff base, and subsequently to the secondary amine, is accompanied by distinct changes in spectroscopic data.

Expected Spectroscopic Data

Compound TypeFT-IR (cm⁻¹)¹H NMR (ppm)¹³C NMR (ppm)
Schiff Base (Imine) ~1640-1690 (strong, C=N stretch)[17]~8.0-8.5 (singlet, -CH=N-)~160-170 (-C=N-)
Secondary Amine ~3300-3500 (N-H stretch, disappears)Disappearance of ~8.0-8.5 peak. Appearance of ~3.8-4.2 (-CH₂-NH-) and a broad singlet for N-H.Disappearance of ~160-170 peak. Appearance of new aliphatic carbons.

This data provides a clear validation system. For instance, the disappearance of the strong C=O stretch (around 1700 cm⁻¹) from the starting aldehyde and the appearance of the C=N stretch confirms imine formation. Similarly, the disappearance of the C=N stretch and the imine proton signal after reduction confirms the formation of the secondary amine.

Conclusion

The reaction of this compound with aldehydes and ketones is a robust and versatile method for generating novel Schiff bases, which are valuable precursors for a wide range of biologically active compounds.[18][19] The protocols provided herein offer a reliable pathway for synthesizing these imines and their corresponding secondary amines via reductive amination. By understanding the underlying mechanistic principles and employing rigorous characterization, researchers can confidently utilize this chemistry to advance their discovery programs. The strategic placement of the fluoro and methyl groups on the benzylamine core provides a unique starting point for exploring new chemical space in the pursuit of next-generation therapeutics.

References

Application Notes & Protocols: The Role of 2-Fluoro-3-methylbenzylamine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, binding affinity, and lipophilicity.[1][2] This guide explores the utility of 2-Fluoro-3-methylbenzylamine as a versatile building block for the discovery and development of novel crop protection agents. We provide a comprehensive overview of its synthetic potential, detailed experimental protocols for the preparation of key derivatives, and a framework for evaluating their biological activity. This document is intended for researchers, synthetic chemists, and development scientists working at the forefront of agrochemical innovation.

Introduction: The Strategic Value of Fluorinated Benzylamines

The benzylamine scaffold is a privileged structure in the synthesis of biologically active compounds.[3] When functionalized with fluorine, its value as a synthetic intermediate increases significantly. Approximately 50% of crop protection products currently under development contain fluorine, a testament to the element's profound impact on molecular properties.[4]

The subject of this guide, this compound (CAS No. 93071-80-8), presents a unique combination of structural features:

  • A Nucleophilic Amine: The primary amine (NH₂) is a reactive handle for a wide range of chemical transformations, most notably the formation of amides, sulfonamides, and secondary or tertiary amines through N-alkylation.[5]

  • A Fluorine Substituent: The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect. This can influence the pKa of the amine, alter the molecule's conformation, and block metabolic oxidation at the adjacent carbon, thereby enhancing bioavailability and in-planta stability.[1][2]

  • A Methyl Substituent: The methyl group at the 3-position provides steric bulk and lipophilicity. Its placement, ortho to the fluorine, creates a distinct electronic and steric environment that can be exploited to achieve selective binding to target enzymes or receptors.

These attributes make this compound an attractive starting point for synthesizing novel fungicides, herbicides, and insecticides. Its structure allows for the exploration of chemical space around proven agrochemical pharmacophores.

Synthetic Pathways and Methodologies

Protocol 1: Synthesis of this compound

The target compound is not ubiquitously available and often needs to be synthesized. A reliable method is the reductive amination of the corresponding aldehyde. This protocol details the conversion of 2-Fluoro-3-methylbenzaldehyde to the target benzylamine.

Causality: Reductive amination is a robust and high-yielding method for amine synthesis. The use of ammonia in the form of ammonium acetate provides an easily handled source of the amine. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because it is mild and chemoselective, preferentially reducing the imine intermediate over the starting aldehyde, which minimizes side reactions.

Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-3-methylbenzaldehyde (10.0 g, 72.4 mmol) and methanol (100 mL).

  • Amine Source Addition: Add ammonium acetate (33.5 g, 434.4 mmol, 6.0 eq) to the solution. Stir at room temperature until the solids are fully dissolved.

  • Reductant Addition: Cool the flask to 0 °C in an ice bath. In a separate beaker, dissolve sodium cyanoborohydride (5.45 g, 86.9 mmol, 1.2 eq) in a minimal amount of methanol (~20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent system.

  • Workup:

    • Carefully quench the reaction by the slow, dropwise addition of 2M HCl until the pH is ~2 to decompose any remaining reducing agent (Caution: gas evolution).

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Add 100 mL of water and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted aldehyde.

    • Basify the aqueous layer to pH >12 with 5M NaOH.

  • Extraction and Purification:

    • Extract the product from the basic aqueous layer with dichloromethane (3 x 75 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

    • Further purification can be achieved via vacuum distillation or column chromatography on silica gel if required.

Diagram 1: Synthesis of this compound

G cluster_start Starting Materials cluster_process Process cluster_product Product A 2-Fluoro-3-methylbenzaldehyde P1 Reductive Amination in Methanol (MeOH) A->P1 B Ammonium Acetate (NH4OAc) B->P1 C Sodium Cyanoborohydride (NaBH3CN) C->P1 Z This compound P1->Z Acid/Base Workup

Caption: Synthetic route via reductive amination.

Protocol 2: Synthesis of a Novel N-(2-Fluoro-3-methylbenzyl)picolinamide Fungicide Candidate

This protocol describes the synthesis of a hypothetical fungicide candidate by coupling this compound with picolinic acid. This structure mimics motifs found in certain classes of fungicides where an aromatic amine is acylated.

Causality: Amide coupling is a fundamental reaction in the synthesis of bioactive molecules. The use of a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (Hydroxybenzotriazole) is a standard, reliable method that proceeds under mild conditions. HOBt suppresses side reactions and minimizes racemization if chiral centers are present. A non-nucleophilic base like triethylamine (TEA) is used to neutralize the acid formed during the reaction.

Experimental Protocol:

  • Reaction Setup: In a dry 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve picolinic acid (1.23 g, 10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 40 mL).

  • Activation: Add EDC (2.11 g, 11.0 mmol, 1.1 eq) and HOBt (1.49 g, 11.0 mmol, 1.1 eq) to the solution. Stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve this compound (1.39 g, 10.0 mmol, 1.0 eq) and triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the activated picolinic acid mixture.

  • Reaction: Stir the reaction at room temperature for 16 hours. Monitor completion by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-(2-Fluoro-3-methylbenzyl)picolinamide.

Diagram 2: Synthesis of a Picolinamide Derivative

G A This compound P1 Amide Coupling in DCM A->P1 B Picolinic Acid B->P1 C EDC / HOBt (Coupling Agents) C->P1 Z N-(2-Fluoro-3-methylbenzyl) picolinamide P1->Z Aqueous Workup

Caption: Amide coupling to form a fungicide candidate.

Application in Agrochemical Screening

Once a library of derivatives is synthesized from this compound, a systematic biological screening process is essential to identify lead compounds.

Proposed Screening Workflow

A tiered approach ensures efficient use of resources, starting with broad primary screens and progressing to more detailed secondary and field-level evaluations.

Diagram 3: Agrochemical Screening Workflow

G A Synthesis of Derivative Library (e.g., Amides, Sulfonamides) B Primary In-Vitro Screen (Multi-well plate assay) A->B Test @ fixed concentration (e.g., 100 ppm) C Dose-Response & IC50 Determination B->C Active 'Hits' D Secondary Greenhouse Screen (Whole plant assay) C->D Potent Compounds F Mode of Action Studies C->F E Spectrum of Activity Testing (Multiple pathogens/weeds) D->E Efficacious Compounds E->F G Lead Optimization E->G SAR Data H Field Trials E->H Promising Candidates F->G Target Info G->A Synthesize new analogs

Caption: Tiered workflow for biological screening.

Data Interpretation: A Hypothetical Structure-Activity Relationship (SAR)

Systematic modification of the molecule allows for the development of a Structure-Activity Relationship (SAR) table. This data is critical for guiding the next round of synthesis in a lead optimization program.

Table 1: Hypothetical Antifungal Activity of N-(2-Fluoro-3-methylbenzyl)amide Derivatives against Botrytis cinerea

Compound IDR-Group (Acyl Moiety)% Inhibition @ 50 ppmIC₅₀ (ppm)Notes
REF-01 Picolinoyl95%4.5High activity, potential lead.
REF-02 Benzoyl60%22.1Moderate activity.
REF-03 4-Chlorobenzoyl85%9.8Electron-withdrawing group boosts activity.
REF-04 4-Methoxybenzoyl30%>50Electron-donating group reduces activity.
REF-05 Cyclohexanecarbonyl75%15.3Aliphatic group shows good activity.
Control Mefentrifluconazole98%2.1Commercial standard for comparison.[6]

Analysis: From this hypothetical data, one could conclude that an electron-deficient aromatic or heteroaromatic acyl group (like picolinoyl or 4-chlorobenzoyl) is beneficial for activity against Botrytis cinerea. This provides a clear, actionable insight for the medicinal chemist to design the next generation of compounds.

Conclusion

This compound represents a high-potential, yet underexplored, building block for agrochemical discovery. Its unique substitution pattern offers a compelling tool for modulating the biological activity and pharmacokinetic properties of new active ingredients. The protocols and workflows detailed in this guide provide a robust framework for synthesizing and evaluating novel derivatives. By leveraging the principles of rational design and systematic screening, researchers can effectively utilize this intermediate to develop the next generation of safe and effective crop protection solutions.

References

Application Note & Protocol: A Guide to the N-Acylation of 2-Fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the N-acylation of 2-fluoro-3-methylbenzylamine, a critical transformation for synthesizing libraries of amide derivatives with potential applications in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of this reaction, present a detailed and robust experimental protocol, and offer insights into process optimization and troubleshooting. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible outcomes.

Introduction: The Significance of N-Acylated Benzylamines

N-acylation is a fundamental and widely utilized transformation in organic synthesis.[1][2] It serves as a cornerstone for constructing the amide bond, a ubiquitous functional group found in approximately 25% of all marketed pharmaceuticals.[3] The specific substrate, this compound, presents a valuable scaffold. The fluorine and methyl substituents on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final acylated product, such as metabolic stability, binding affinity, and membrane permeability. Therefore, developing a reliable protocol for the N-acylation of this amine is of considerable interest to the drug discovery and development community.

Mechanistic Rationale: Nucleophilic Acyl Substitution

The N-acylation of a primary amine like this compound with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[4][5] The reaction is typically facilitated by a base to neutralize the hydrogen chloride (HCl) byproduct.[6]

Step 1: Nucleophilic Attack The reaction initiates with the lone pair of electrons on the nitrogen atom of this compound acting as a nucleophile and attacking the electrophilic carbonyl carbon of the acyl chloride.[7] This forms a tetrahedral intermediate.

Step 2: Elimination of the Leaving Group The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group.[7]

Step 3: Deprotonation A base present in the reaction mixture, such as pyridine or triethylamine, removes the proton from the nitrogen atom, yielding the final N-acylated product and the hydrochloride salt of the base.[6][8] This final step is crucial as it drives the reaction to completion by neutralizing the acid generated.[6]

Reaction Scheme Diagram

G cluster_reactants Reactants cluster_products Products amine This compound reaction_center amine->reaction_center Nucleophilic Attack acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->reaction_center amide N-Acylated Product hcl HCl reagents Base (e.g., Pyridine) Solvent (e.g., DCM) reagents->reaction_center reaction_center->amide reaction_center->hcl

Caption: General reaction for the N-acylation of this compound.

Detailed Experimental Protocol: Schotten-Baumann Conditions

This protocol employs Schotten-Baumann reaction conditions, which are widely used for the acylation of amines and are noted for their operational simplicity.[9][10] This method often utilizes a two-phase system or an organic base to efficiently synthesize amides from amines and acid chlorides.[11]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert gas.
Acetyl Chloride≥99%Commercially AvailableHighly reactive; handle with care in a fume hood.[12]
PyridineAnhydrous, ≥99.8%Commercially AvailableActs as both a base and a catalyst.[6] Store over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse a dry, non-protic solvent.
1 M Hydrochloric Acid (HCl)ACS GradeCommercially AvailableFor aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially AvailableFor aqueous work-up.
Brine (Saturated NaCl)ACS GradeCommercially AvailableFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying the organic phase.
Round-bottom flask, magnetic stirrer, dropping funnel-Standard Lab SupplierEnsure glassware is oven-dried.
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve this compound (1.0 eq, e.g., 1.39 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL).[13]

  • Addition of Base: Cool the solution to 0 °C using an ice-water bath. To this stirred solution, add anhydrous pyridine (1.2 eq, 0.96 mL, 12 mmol) dropwise.[14]

  • Addition of Acylating Agent: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq, 0.78 mL, 11 mmol) dropwise to the reaction mixture over 10-15 minutes using a dropping funnel.[14] A white precipitate (pyridinium hydrochloride) may form.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[14]

  • Aqueous Work-up: Upon completion, quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (1 x 20 mL), and finally brine (1 x 20 mL).[13]

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[14]

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure N-(2-fluoro-3-methylbenzyl)acetamide.[15]

Experimental Workflow Diagram

G start Start: Oven-Dried Glassware setup 1. Dissolve Amine in Anhydrous DCM (under N2 atmosphere) start->setup cool 2. Cool to 0 °C (Ice Bath) setup->cool add_base 3. Add Pyridine (1.2 eq) cool->add_base add_acyl 4. Add Acetyl Chloride (1.1 eq) (dropwise at 0 °C) add_base->add_acyl react 5. Warm to RT & Stir for 2-4h add_acyl->react monitor 6. Monitor by TLC react->monitor workup 7. Aqueous Work-up (H₂O, HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry 8. Dry Organic Layer (MgSO₄) workup->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 10. Purify Product (Recrystallization or Chromatography) concentrate->purify end End: Pure N-Acylated Product purify->end

Caption: Step-by-step workflow for the N-acylation of this compound.

Process Optimization and Troubleshooting

The success of the N-acylation reaction can be influenced by several factors. A systematic approach to optimization is crucial for maximizing yield and purity.

ParameterRecommendation & RationaleTroubleshooting Guide
Acylating Agent Acyl chlorides are highly reactive.[16] For less reactive amines or to avoid harsh conditions, acid anhydrides can be used, though they may require longer reaction times or heating.[17]Low Yield: If the reaction is sluggish, consider using the more reactive acyl chloride. If side reactions occur, switch to a less reactive acid anhydride.[16][17]
Base Selection Pyridine acts as a base and a nucleophilic catalyst.[6] Non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used to simply scavenge HCl.Incomplete Reaction: Ensure the base is anhydrous. If using TEA, which is less basic than pyridine, a longer reaction time may be necessary. For sterically hindered substrates, a bulkier base like DIPEA might be advantageous.[18]
Solvent Anhydrous, non-protic solvents like DCM, THF, or acetonitrile are ideal to prevent hydrolysis of the acyl chloride.[13]Poor Solubility: If reactants are not fully dissolved, consider an alternative anhydrous solvent like THF or DMF. Note that DMF can be difficult to remove.
Temperature The initial addition at 0 °C controls the exothermic reaction.[14] Most acylations proceed efficiently at room temperature.Side Product Formation: If impurities are observed, maintain the reaction at 0 °C for a longer duration or run the entire reaction at low temperature. If the reaction does not proceed, gentle heating (40-50 °C) may be required.

Conclusion

This application note provides a robust and well-rationalized protocol for the N-acylation of this compound. By understanding the underlying mechanism and key experimental parameters, researchers can confidently synthesize a diverse range of amide derivatives. The provided troubleshooting guide serves as a practical tool for optimizing the reaction conditions to achieve high yields and purity, facilitating the advancement of research in medicinal chemistry and related fields.

References

Application Note: Scalable Synthesis of 2-Fluoro-3-methylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methylbenzylamine and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules and agrochemicals. The strategic incorporation of a fluorine atom and a methyl group on the benzylamine scaffold can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, robust and scalable synthetic routes to these building blocks are of paramount importance in both academic research and industrial drug development.

This comprehensive guide provides a detailed overview of two primary, industrially viable methods for the large-scale synthesis of this compound: the reductive amination of 2-fluoro-3-methylbenzaldehyde and the catalytic hydrogenation of 2-fluoro-3-methylbenzonitrile. This document offers in-depth, step-by-step protocols, discusses the underlying chemical principles, and addresses critical considerations for process optimization and safety.

Strategic Approaches to Synthesis

The selection of a synthetic route for the large-scale production of this compound is contingent on several factors, including the availability of starting materials, desired purity, cost-effectiveness, and environmental impact. The two principal strategies detailed herein offer distinct advantages and are amenable to industrial-scale production.

Route 1: Reductive Amination of 2-Fluoro-3-methylbenzaldehyde

Reductive amination is a highly versatile and widely employed method for the formation of amines from carbonyl compounds.[1][2] This two-step, one-pot process involves the initial formation of an imine from the reaction of an aldehyde or ketone with an amine, followed by the in-situ reduction of the imine to the corresponding amine.[3] For the synthesis of a primary amine such as this compound, ammonia is utilized as the nitrogen source.

Route 2: Catalytic Hydrogenation of 2-Fluoro-3-methylbenzonitrile

The catalytic hydrogenation of nitriles presents a direct and atom-economical pathway to primary amines.[4] This method is particularly well-suited for large-scale synthesis due to the high efficiency of catalytic processes and the generation of minimal waste. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities.

Visualizing the Synthetic Pathways

G cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Catalytic Hydrogenation A 2-Fluoro-3-methylbenzaldehyde B Imine Intermediate A->B + NH3 C This compound B->C [H] (e.g., NaBH4, H2/Catalyst) D 2-Fluoro-3-methylbenzonitrile E This compound D->E H2, Catalyst (e.g., Raney Ni, Pd/C)

Figure 1: Comparative workflow of the two primary synthetic routes to this compound.

Detailed Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Reductive Amination

This protocol is adapted from established procedures for the reductive amination of aromatic aldehydes.[5][6]

Materials and Equipment:

  • 2-Fluoro-3-methylbenzaldehyde (1.0 eq)

  • Ammonia (7N solution in Methanol, 10-15 eq)

  • Raney Nickel (5-10 wt% slurry in water) or Palladium on Carbon (5% Pd/C, 1-2 mol%)

  • Hydrogen gas (H₂)

  • Methanol (solvent)

  • Diatomaceous earth for filtration

  • High-pressure autoclave reactor equipped with a mechanical stirrer, temperature and pressure controls, and a gas inlet.

  • Standard laboratory glassware for work-up and purification.

Procedure:

  • Reactor Charging: In a suitably sized high-pressure autoclave, charge the 2-fluoro-3-methylbenzaldehyde (1.0 eq) and methanol (10-15 volumes).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney Nickel slurry or Pd/C catalyst.

  • Ammonia Addition: Cool the reactor to 0-5 °C and slowly add the 7N solution of ammonia in methanol (10-15 eq).

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen followed by hydrogen. Pressurize the reactor with hydrogen gas to the desired pressure (typically 5-10 bar for Pd/C, and can be higher for Raney Ni).

  • Reaction: Heat the reaction mixture to 40-60 °C with vigorous stirring. Monitor the reaction progress by tracking hydrogen uptake and by in-process analysis (e.g., GC or TLC) until the starting material is consumed.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia.

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product as a clear liquid.[7]

Process Optimization and Causality:

  • Choice of Reducing Agent: While catalytic hydrogenation is presented here for its scalability and green credentials, chemical reducing agents like sodium borohydride (NaBH₄) can also be used, particularly for smaller-scale syntheses.[2] However, catalytic hydrogenation is generally more cost-effective and generates less waste on a large scale.

  • Catalyst Selection: Raney Nickel is a cost-effective and highly active catalyst for nitrile and imine hydrogenations.[4][8] Palladium on carbon offers high activity at lower pressures and temperatures but is a more expensive precious metal catalyst. The choice will depend on the specific process economics and equipment capabilities.

  • Excess Ammonia: A significant excess of ammonia is used to drive the equilibrium towards imine formation and to minimize the formation of secondary amine byproducts.

Protocol 2: Large-Scale Synthesis of this compound via Catalytic Hydrogenation of Nitrile

This protocol is based on established methods for the catalytic hydrogenation of aromatic nitriles.[4][9]

Materials and Equipment:

  • 2-Fluoro-3-methylbenzonitrile (1.0 eq)

  • Raney Nickel (10-20 wt% slurry in water) or a suitable Cobalt or Rhodium catalyst.

  • Anhydrous ammonia (optional, to suppress secondary amine formation)

  • Ethanol or Methanol (solvent)

  • High-pressure autoclave reactor

  • Standard laboratory glassware for work-up and purification.

Procedure:

  • Reactor Charging: Charge the 2-fluoro-3-methylbenzonitrile (1.0 eq) and the solvent (ethanol or methanol, 10-20 volumes) into a high-pressure autoclave.

  • Catalyst Addition: Under an inert atmosphere, add the Raney Nickel catalyst.

  • Ammonia Addition (Optional): If suppression of secondary amine formation is critical, the reactor can be charged with anhydrous ammonia.

  • Hydrogenation: Seal the reactor, purge with nitrogen and then hydrogen, and pressurize with hydrogen to 50-100 bar.

  • Reaction: Heat the reaction mixture to 80-120 °C with efficient stirring. Monitor the reaction by hydrogen uptake and analytical methods (GC).

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1 (steps 6-9).

Process Optimization and Causality:

  • Catalyst Activity and Selectivity: The choice of catalyst is critical in nitrile hydrogenation to avoid the formation of secondary and tertiary amines. Raney Nickel is a common choice, though other catalysts based on cobalt or rhodium can offer improved selectivity.

  • Role of Ammonia: The addition of ammonia can help to suppress the formation of dibenzylamine by competing with the product benzylamine for reaction with the intermediate imine.

  • Reaction Conditions: Higher pressures and temperatures are often required for nitrile hydrogenation compared to imine reduction to achieve reasonable reaction rates.

Data Summary

Table 1: Comparison of Synthetic Routes

ParameterRoute 1: Reductive AminationRoute 2: Catalytic Hydrogenation
Starting Material 2-Fluoro-3-methylbenzaldehyde2-Fluoro-3-methylbenzonitrile
Key Reagents Ammonia, H₂/Catalyst or NaBH₄H₂, Catalyst (e.g., Raney Ni)
Typical Yields 70-90%80-95%
Key Byproducts Secondary amine, alcoholSecondary and tertiary amines
Process Scalability ExcellentExcellent
Safety Considerations Handling of ammonia and hydrogenHigh-pressure hydrogenation, pyrophoric catalyst

Table 2: Physicochemical and Analytical Data for this compound

PropertyValueReference
CAS Number 93071-80-8[10]
Molecular Formula C₈H₁₀FN[10]
Molecular Weight 139.17 g/mol [10]
Appearance Clear liquid
Boiling Point Not readily available
¹H NMR (CDCl₃, ppm) Predicted: δ 7.1-6.9 (m, 3H, Ar-H), 3.9 (s, 2H, CH₂), 2.3 (s, 3H, CH₃), 1.5 (s, 2H, NH₂). Note: Actual spectra should be obtained for confirmation.Similar to[11]
¹³C NMR (CDCl₃, ppm) Predicted: Aromatic carbons in the range of 115-160 ppm with C-F coupling, CH₂ at ~45 ppm, CH₃ at ~15 ppm. Note: Actual spectra should be obtained for confirmation.Similar to[12]
GC-MS Expected molecular ion peak at m/z = 139.Similar to[13]

Safety and Handling for Large-Scale Synthesis

The large-scale synthesis of aromatic amines requires strict adherence to safety protocols due to the potential hazards associated with the reagents and products.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. For large-scale operations, respiratory protection may be necessary.

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood, especially when handling volatile amines and solvents.

  • Handling of Pyrophoric Catalysts: Raney Nickel is pyrophoric when dry and must be handled as a slurry under water or a suitable solvent at all times.[4]

  • High-Pressure Reactions: Hydrogenation reactions must be carried out in a properly rated and maintained high-pressure reactor by trained personnel.

  • Ammonia Handling: Anhydrous ammonia and concentrated ammonia solutions are corrosive and have a high vapor pressure. They should be handled with extreme care in a well-ventilated area.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

A thorough risk assessment should be conducted before commencing any large-scale synthesis.[14]

Conclusion

The large-scale synthesis of this compound can be effectively achieved through either the reductive amination of 2-fluoro-3-methylbenzaldehyde or the catalytic hydrogenation of 2-fluoro-3-methylbenzonitrile. Both routes are highly scalable and offer excellent yields. The choice between the two will largely depend on the availability and cost of the starting materials, as well as the specific capabilities of the manufacturing facility. Careful consideration of reaction parameters and strict adherence to safety protocols are essential for the successful and safe production of this important chemical intermediate.

References

Application Notes and Protocols for the Strategic Use of 2-Fluoro-3-methylbenzylamine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Kinase Inhibitors and the Strategic Incorporation of Fluorinated Moieties

Protein kinases are a large family of enzymes that play a central role in regulating a wide variety of cellular processes.[1] Their aberrant activity is a hallmark of many diseases, including cancer, making them a major focus of drug discovery efforts. Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy, with a significant number of these drugs gaining FDA approval in recent years. The design of these inhibitors often involves the use of specific building blocks that can confer desirable pharmacological properties.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[2] Fluorine's high electronegativity and small size can improve metabolic stability, membrane permeability, and binding affinity to the target protein. This application note provides a detailed guide on the use of a specific fluorinated building block, 2-Fluoro-3-methylbenzylamine , in the synthesis of kinase inhibitors, with a focus on the pyrazolo-pyrimidinone scaffold, a known pharmacophore in kinase inhibitor design.

The Pyrazolo-Pyrimidinone Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazolo-pyrimidinone core is a versatile scaffold found in numerous inhibitors of various kinases. Its rigid, heterocyclic structure provides a solid anchor for binding to the ATP-binding site of kinases. The strategic functionalization of this core with different substituents allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Featured Application: Synthesis of a Pyrazolo-Pyrimidinone Analog using this compound

This section details the synthesis of a pyrazolo-pyrimidinone analog, leveraging the nucleophilic character of this compound to introduce a key structural motif. The following protocol is adapted from a peer-reviewed research article and provides a robust method for the synthesis.[3]

Rationale for the Use of this compound

The choice of this compound as a building block is a deliberate design element. The 2-fluoro and 3-methyl substitution pattern on the benzyl ring can influence the final compound in several ways:

  • Conformational Restriction: The ortho-fluoro and meta-methyl groups can restrict the rotation of the benzyl group, potentially locking the molecule in a bioactive conformation for optimal binding to the kinase active site.

  • Enhanced Binding Interactions: The fluorine atom can participate in favorable hydrogen bonding or dipole-dipole interactions with amino acid residues in the kinase ATP-binding pocket.

  • Improved Metabolic Stability: The presence of the fluorine atom can block potential sites of metabolic oxidation, thereby increasing the half-life of the drug.

  • Increased Lipophilicity: The methyl group can enhance the lipophilicity of the compound, which can improve its ability to cross cell membranes.

Synthetic Workflow Diagram

G cluster_0 Synthesis of Pyrimidinone Intermediate cluster_1 Synthesis of Final Compound A Ethyl 3-oxopentanoate C 6-Ethyl thiouracil (1) A->C Base B Thiourea B->C D Methylated Intermediate (2) C->D Methylation F Pyrimidinone Intermediate (3) D->F Nucleophilic Substitution E Hydrazine E->F K Final Analog (7) F->K Condensation G Acetone I 4,4-bis(methylthio)but-3-en-2-one (4) G->I H Carbon Disulfide H->I I->K J This compound (5-38) J->K Reductive Amination

Caption: Synthetic workflow for the preparation of a pyrazolo-pyrimidinone analog.

Experimental Protocol

Materials:

  • This compound

  • Pyrimidinone intermediate (synthesized as per the workflow diagram)

  • 4,4-bis(methylthio)but-3-en-2-one

  • Appropriate solvents and reagents for condensation and reductive amination reactions

  • Standard laboratory glassware and equipment for organic synthesis

  • Purification supplies (e.g., silica gel for column chromatography)

  • Analytical instruments for characterization (NMR, Mass Spectrometry)

Step-by-Step Procedure:

  • Synthesis of the Pyrimidinone Intermediate: The pyrimidinone portion of the molecule is synthesized as previously described, starting with the cyclocondensation of ethyl 3-oxopentanoate and thiourea.[3] This is followed by methylation and nucleophilic substitution with hydrazine to yield the key pyrimidinone intermediate.[3]

  • Condensation Reaction: In a round-bottom flask, dissolve the pyrimidinone intermediate and 4,4-bis(methylthio)but-3-en-2-one in a suitable solvent (e.g., ethanol).

  • Addition of this compound: To the reaction mixture, add this compound.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., reflux) for a specified period to ensure completion. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified using silica gel column chromatography to isolate the desired final analog.

  • Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For the analog synthesized from this compound, the following characterization data was reported: 1H NMR (500 MHz, CDCl3): δ 11.61 (s, 1H), 7.20–7.05 (m, 2H), 6.99 (t, J = 7.6 Hz, 1H), 5.01 (s, 1H), 4.55 (d, J = 6.2 Hz, 2H).[3]

Quantitative Data Summary
CompoundStarting AmineYield
Analog 7This compound59%[3]

Target Signaling Pathway: An Overview

While the specific kinase target for the synthesized analog in the cited study was not the primary focus, the pyrazolo-pyrimidinone scaffold is known to inhibit a variety of kinases involved in crucial signaling pathways. One such pathway is the Protein Kinase A (PKA) signaling cascade, which is involved in the perception of chronic pain.[3]

G AC1 Adenylyl Cyclase 1 (AC1) cAMP cAMP AC1->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates MAPK MAPK PKA->MAPK Activates CREB CREB MAPK->CREB Activates Pain Chronic Pain Perception CREB->Pain Mediates Inhibitor Pyrazolo-pyrimidinone Inhibitor Inhibitor->AC1 Inhibits

Caption: Simplified diagram of a signaling pathway relevant to pyrazolo-pyrimidinone inhibitors.

Conclusion and Future Perspectives

This application note has detailed the strategic use of this compound in the synthesis of a pyrazolo-pyrimidinone, a scaffold with known activity against various kinases. The provided protocol offers a clear and reproducible method for researchers in drug discovery. The specific substitution pattern of the starting amine is a key design feature intended to enhance the pharmacological properties of the final inhibitor. Further structure-activity relationship (SAR) studies, exploring variations of the substituents on the benzylamine, could lead to the discovery of even more potent and selective kinase inhibitors for a range of therapeutic applications.

References

Biocatalytic Strategies for the Modification and Enantiomeric Resolution of 2-Fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Chiral amines, particularly those incorporating fluorine atoms, are high-value building blocks in the pharmaceutical industry due to their profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] 2-Fluoro-3-methylbenzylamine represents a key structural motif whose enantiomers can exhibit distinct pharmacological profiles. Traditional chemical methods for resolving such racemates often rely on harsh conditions, stoichiometric reagents, and multi-step processes that can lack stereoselectivity.[3][4] This application note provides a detailed guide to leveraging biocatalysis for the efficient and selective modification of this compound. We present field-proven protocols for enzymatic kinetic resolution using ω-transaminases and lipases, as well as a strategy for deracemization using amine oxidases, offering sustainable and highly selective alternatives for producing enantiopure amines.[5][6]

Introduction: The Case for Biocatalysis

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. For fluorinated benzylamines, the stereochemistry at the α-carbon is often critical for therapeutic efficacy. Biocatalysis, the use of natural or engineered enzymes to perform chemical transformations, presents a compelling alternative to classical chemistry.[7] Enzymes operate under mild aqueous conditions, exhibit exquisite chemo-, regio-, and stereoselectivity, and offer a greener footprint.[8]

This guide details three powerful biocatalytic approaches for resolving racemic this compound:

  • ω-Transaminase (ω-TA) Mediated Kinetic Resolution: Selective deamination of one enantiomer to its corresponding ketone.

  • Lipase-Catalyzed Kinetic Resolution: Selective N-acylation of one enantiomer.

  • Amine Oxidase (MAO) Based Deracemization: A pathway to theoretically achieve 100% conversion to a single enantiomer.

Each section explains the underlying enzymatic mechanism, provides detailed screening and preparative-scale protocols, and includes guidance for data interpretation.

Section 1: Kinetic Resolution using ω-Transaminases (ω-TAs)

Principle of the Method

ω-Transaminases are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[8][9] In a kinetic resolution, an (R)- or (S)-selective ω-TA is used to selectively recognize one enantiomer of the racemic amine substrate. This enantiomer is converted into the corresponding prochiral ketone (2-fluoro-3-methylacetophenone), while the other, non-preferred enantiomer remains unreacted. This allows for the separation of the highly enantioenriched amine from the ketone product at or near 50% conversion.[5] The reaction's reversibility can be a challenge, but this is often overcome by using a large excess of an amino acceptor or by removing one of the products.[7]

Workflow for ω-TA Kinetic Resolution

G cluster_0 Reaction Vessel cluster_1 Reaction Products (at ~50% conversion) cluster_2 Downstream Processing racemate (R,S)-2-Fluoro-3- methylbenzylamine enzyme (S)-selective ω-Transaminase (PLP cofactor) racemate->enzyme enant_R (R)-2-Fluoro-3- methylbenzylamine (Enantioenriched) enzyme->enant_R (S)-enantiomer is consumed ketone 2-Fluoro-3-methyl- acetophenone enzyme->ketone coproduct L-Alanine enzyme->coproduct acceptor Pyruvate (Amino Acceptor) acceptor->enzyme separation Separation (e.g., Extraction, Chromatography) enant_R->separation ketone->separation analysis Chiral HPLC Analysis (ee determination) separation->analysis

Caption: Workflow for the kinetic resolution of a racemic amine using an (S)-selective ω-transaminase.

Protocol 1: Screening for Enantioselective ω-Transaminases

Rationale: Commercially available ω-transaminase screening kits offer a diverse panel of enzymes with varying substrate specificities and enantiopreferences ((R) vs. (S)). This initial screen is critical for identifying the optimal biocatalyst for this compound, saving significant time and resources.

Materials:

  • ω-Transaminase screening kit (e.g., from Codexis®, Johnson Matthey)

  • (rac)-2-Fluoro-3-methylbenzylamine (Substrate)

  • Sodium pyruvate (Amino Acceptor)

  • Pyridoxal 5'-phosphate (PLP) solution (100 mM)

  • Potassium phosphate buffer (1.0 M, pH 7.5)

  • 96-well microtiter plates

  • HPLC vials

  • Chiral HPLC column capable of separating the enantiomers of the substrate.

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing buffer, PLP, pyruvate, and the racemic amine substrate.

    • Expert Tip: The final concentration of the amine should be around 10-20 mM for initial screening. Pyruvate is typically used in a 1.0 to 1.5 molar excess.

  • Aliquot Enzymes: Re-suspend the lyophilized enzymes from the screening kit in buffer as per the manufacturer's instructions. Aliquot each unique enzyme into individual wells of the 96-well plate.

  • Initiate Reaction: Add the master mix to each well to start the reaction. Include a negative control well with no enzyme.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 30-40 °C) with shaking for a set period (e.g., 24 hours).

  • Quenching and Sample Prep: Quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate) or by adding a strong acid/base. Centrifuge the plate to pellet any precipitate.

  • Analysis: Transfer the supernatant to HPLC vials and analyze by chiral HPLC to determine the enantiomeric excess (ee) of the remaining this compound.

Data Interpretation: Identify the enzymes that show a significant increase in the ee of one enantiomer. An ideal "hit" will result in a conversion close to 50% and an ee of the remaining substrate >95%.

Enzyme IDSelectivityConversion (%)Substrate ee (%)
ATA-117(S)-selective48.596.2 (R)
ATA-256(R)-selective49.197.5 (S)
ControlNone< 10
Table 1: Representative screening data for identifying suitable ω-transaminases.
Protocol 2: Preparative Scale Kinetic Resolution

Rationale: This protocol scales up the reaction identified in the screening phase to produce gram quantities of the enantioenriched amine. The key is to maintain optimal conditions and implement an effective product separation strategy.

Materials:

  • Selected ω-Transaminase (e.g., ATA-256 for resolving the (S)-enantiomer)

  • (rac)-2-Fluoro-3-methylbenzylamine (e.g., 5.0 g)

  • Sodium pyruvate (1.5 eq.)

  • PLP (1 mM final concentration)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Glass reaction vessel with overhead stirring and temperature control

Procedure:

  • Reaction Setup: To the reaction vessel, add the buffer, (rac)-2-Fluoro-3-methylbenzylamine, sodium pyruvate, and PLP solution. Stir until all solids are dissolved.

  • Enzyme Addition: Add the selected ω-transaminase. The enzyme loading is typically 1-5% (w/w) relative to the substrate.

  • Incubation: Maintain the reaction at the optimal temperature (e.g., 35 °C) with gentle stirring.

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture. Quench, extract, and analyze by chiral HPLC to monitor conversion and substrate ee. The reaction is complete when the conversion reaches ~50%.[10]

  • Work-up:

    • Once the reaction is complete, adjust the pH of the aqueous solution to >10 with 2M NaOH to ensure the remaining amine is in its free base form.

    • Extract the mixture three times with an organic solvent like DCM. The free amine and the ketone product will move into the organic layer.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Separate the enantioenriched amine from the ketone product using column chromatography or distillation. The significant difference in polarity and boiling point between the amine and the ketone facilitates this separation.

Section 2: Kinetic Resolution via Lipase-Catalyzed N-Acylation

Principle of the Method

Lipases are hydrolases that, in non-aqueous environments, can catalyze the formation of ester and amide bonds.[11] In a kinetic resolution, a lipase enantioselectively acylates one enantiomer of a racemic amine using an acyl donor (e.g., an activated ester like ethyl acetate).[12] This results in a mixture of the acylated amine and the unreacted, enantioenriched amine. Because of the significant difference in their chemical properties (e.g., basicity, polarity), the product and remaining substrate are typically easy to separate.[13]

Workflow for Lipase-Catalyzed N-Acylation

G cluster_0 Reaction Vessel (Organic Solvent) cluster_1 Reaction Products (at ~50% conversion) cluster_2 Downstream Processing racemate (R,S)-2-Fluoro-3- methylbenzylamine enzyme Immobilized Lipase (e.g., CALB) racemate->enzyme enant_S (S)-2-Fluoro-3- methylbenzylamine (Unreacted) enzyme->enant_S (R)-enantiomer is consumed amide (R)-N-acetyl-2-Fluoro-3- methylbenzylamine (Product) enzyme->amide coproduct Ethanol enzyme->coproduct acyl_donor Ethyl Acetate (Acyl Donor) acyl_donor->enzyme separation Acid/Base Extraction enant_S->separation amide->separation analysis Chiral HPLC Analysis separation->analysis

Caption: Workflow for kinetic resolution via lipase-catalyzed N-acylation.

Protocol 3: Preparative Scale Enantioselective Acylation

Rationale: This protocol uses an immobilized lipase, which simplifies enzyme removal and recycling. The choice of solvent is critical as it directly influences enzyme activity and selectivity.

Materials:

  • Immobilized Candida antarctica Lipase B (CALB, Novozym 435)

  • (rac)-2-Fluoro-3-methylbenzylamine (5.0 g)

  • Ethyl acetate (Acyl donor and solvent) or an alternative solvent like MTBE with a different acyl donor (e.g., vinyl acetate).

  • Molecular sieves (for drying the solvent)

  • Orbital shaker or stirred reaction vessel

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

Procedure:

  • Setup: To a flask containing dry ethyl acetate, add the (rac)-2-Fluoro-3-methylbenzylamine. Add the immobilized lipase (typically 10-20% w/w of the substrate).

    • Expert Tip: Water content must be strictly controlled. Using a dry organic solvent is paramount, as excess water will lead to hydrolysis of the acyl donor and product, reducing yield and selectivity.

  • Incubation: Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots, filtering off the enzyme, and analyzing by HPLC to determine the conversion. Aim for 50% conversion for maximum ee of both product and remaining substrate.

  • Work-up:

    • Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Transfer the filtrate to a separatory funnel and add 1 M HCl. The unreacted amine will form a salt and move to the aqueous layer. The N-acylated product will remain in the organic layer.

    • Separate the layers.

    • To recover the unreacted amine: Basify the acidic aqueous layer with 2 M NaOH to pH >10 and extract with an organic solvent (e.g., MTBE). Dry the organic layer and remove the solvent to yield the enantioenriched free amine.

    • To recover the acylated amine: Wash the original organic layer with water, dry it, and remove the solvent to yield the enantioenriched N-acetylated amine.

Data Interpretation: The efficiency of a lipase resolution is often described by the enantiomeric ratio (E-value). A high E-value (>100) is indicative of an excellent separation.

Lipase SourceAcyl DonorE-valueee_substrate (%)ee_product (%)
C. antarctica BEthyl Acetate>200>99>99
P. cepaciaVinyl Acetate459285
Table 2: Example data for lipase-catalyzed resolution.

Section 3: Deracemization using an Amine Oxidase (MAO)

Principle of the Method

Deracemization is a highly attractive process as it can theoretically convert 100% of a racemate into a single, desired enantiomer.[14] A common strategy involves the enantioselective oxidation of one amine enantiomer to an imine using an amine oxidase.[15][16] This imine is then reduced back to the racemic amine by a non-selective reducing agent. As the cycle repeats, the enantiomer that is not oxidized by the enzyme accumulates. By coupling this selective oxidation with an asymmetric reduction (e.g., using an engineered imine reductase or carbonyl reductase), a dynamic kinetic resolution can be achieved, funneling the entire starting material to one enantiomer.[17]

Pathway for Oxidase-Based Deracemization

G cluster_0 Enzymatic Oxidation cluster_1 Chemical Reduction r_amine (R)-Amine oxidase (R)-selective Amine Oxidase r_amine->oxidase Fast s_amine (S)-Amine s_amine->oxidase Slow imine Imine reductant Reducing Agent (e.g., BH3-NH3) imine->reductant oxidase->imine reductant->r_amine Non-selective reductant->s_amine Non-selective

Caption: Deracemization cycle using an (R)-selective amine oxidase and a non-selective reducing agent to enrich the (S)-amine.

Protocol 4: Deracemization of this compound

Rationale: This one-pot protocol combines selective oxidation with in-situ reduction. The key challenge is balancing the rates of oxidation and reduction to prevent the buildup of the imine intermediate, which can be unstable.

Materials:

  • (R)-selective monoamine oxidase (MAO-N) or an engineered variant

  • (rac)-2-Fluoro-3-methylbenzylamine

  • Ammonia-borane complex (reducing agent)

  • Phosphate buffer (pH 8.0)

  • Catalase (to remove hydrogen peroxide byproduct from oxidase activity)

  • Reaction vessel with pH and temperature control

Procedure:

  • Setup: Dissolve the racemic amine in the buffer inside the reaction vessel. Add catalase.

  • Initiation: Add the amine oxidase and the ammonia-borane complex. It is crucial to ensure the reaction is performed under an aerobic atmosphere (air) as oxygen is the terminal oxidant for the MAO.

    • Expert Tip: The reducing agent should be added slowly or in portions to maintain a low steady-state concentration of the imine. The reaction pH should be carefully controlled as the borane reagent can cause pH shifts.

  • Incubation: Stir the reaction at room temperature (25-30 °C).

  • Monitoring: Monitor the reaction by chiral HPLC. The ee of the non-oxidized enantiomer should increase over time, approaching >99%.

  • Work-up: Once the reaction has reached completion (no further increase in ee), quench any remaining reducing agent carefully (e.g., with acetone). Acidify the mixture with 2 M HCl to pH ~2, wash with an organic solvent to remove any non-basic impurities, then basify the aqueous layer to pH >10 and extract the final product amine.

Time (h)Conversion (%)ee of (S)-Amine (%)
1~5015
6~7565
24>98>99
Table 3: Representative time course for the deracemization of (rac)-amine to the (S)-enantiomer.

Conclusion

Biocatalysis offers a robust and versatile toolbox for the synthesis of enantiopure this compound.

  • ω-Transaminases provide a reliable method for kinetic resolution with access to a wide range of well-characterized enzymes for both (R) and (S) selectivity.

  • Lipases offer a complementary approach for kinetic resolution via N-acylation, which is often operationally simple, uses robust immobilized enzymes, and results in products that are easily separable.

  • Amine Oxidases , when used in a deracemization protocol, present the most atom-economical approach, with the potential for near-quantitative yields of a single enantiomer.

The optimal choice of method will depend on the specific project goals, including the desired enantiomer, required scale, cost considerations, and available downstream processing capabilities. The protocols provided herein serve as a comprehensive starting point for researchers to develop efficient, selective, and sustainable manufacturing routes for this critical pharmaceutical building block.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Fluoro-3-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable synthetic intermediate. Our approach is rooted in practical, field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Understanding the Molecule and Potential Impurities

This compound is a primary aromatic amine, and its purification is often complicated by its basicity and the nature of impurities from its synthesis. The choice of purification strategy should be guided by the synthetic route used to prepare the crude material, as this will dictate the likely impurity profile.

Table 1: Common Synthetic Routes and Potential Impurities

Synthetic RouteStarting MaterialsPotential Impurities
Reductive Amination 2-Fluoro-3-methylbenzaldehyde, AmmoniaUnreacted 2-fluoro-3-methylbenzaldehyde, Intermediate imine, Over-alkylation products (dibenzylamine), Reductant residues
Nitrile Reduction 2-Fluoro-3-methylbenzonitrileUnreacted 2-fluoro-3-methylbenzonitrile, Over-alkylation products (dibenzylamine), Hydrolysis byproducts (amide), Reductant residues
Gabriel Synthesis 2-Fluoro-3-methylbenzyl halide, Potassium phthalimideUnreacted 2-fluoro-3-methylbenzyl halide, Phthalimide, Phthalhydrazide (if hydrazine is used for deprotection), N-benzylphthalimide
General Degradation This compoundOxidation products, Imine dimers from condensation[1]

Purification Strategy Workflow

The selection of an appropriate purification technique is critical. The following workflow provides a logical approach to devising your purification strategy.

PurificationWorkflow start Crude this compound analysis Analyze Crude Material (TLC, GC-MS, NMR) start->analysis decision_volatile Are impurities non-volatile? analysis->decision_volatile distillation Vacuum Distillation decision_volatile->distillation Yes decision_acidic_basic Are impurities acidic or neutral? decision_volatile->decision_acidic_basic No purity_check Assess Purity (GC, HPLC, NMR) distillation->purity_check acid_base_extraction Acid-Base Extraction decision_acidic_basic->acid_base_extraction Yes decision_polarity Are impurities separable by polarity? decision_acidic_basic->decision_polarity No acid_base_extraction->purity_check chromatography Column Chromatography (Alumina or Modified Silica) decision_polarity->chromatography Yes final_product Pure this compound decision_polarity->final_product No (Re-evaluate strategy) chromatography->purity_check purity_check->final_product

Caption: A decision workflow for selecting a purification strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: Low Recovery After Column Chromatography on Silica Gel

  • Question: I am trying to purify my crude this compound using standard silica gel chromatography, but I am getting very low recovery of my product. What is happening?

  • Answer: The basic nature of the amine group in this compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can cause irreversible adsorption or significant peak tailing, resulting in poor separation and low recovery.

    Solutions:

    • Use a Basic Modifier in the Eluent: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or a few drops of aqueous ammonia, to your mobile phase. This will neutralize the acidic sites on the silica gel, reducing the strong interaction with your amine and improving its elution.

    • Switch to a Different Stationary Phase:

      • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

      • Amine-functionalized silica: This type of stationary phase is specifically designed for the purification of amines and can provide excellent separation.

    • Pre-treat the Silica Gel: You can slurry the silica gel in your eluent containing the basic modifier before packing the column. This ensures that the stationary phase is fully deactivated before you load your sample.

Issue 2: Product Co-elutes with a Similarly Polar Impurity

  • Question: I am having trouble separating my product from an impurity with a very similar Rf value on TLC. How can I improve the separation?

  • Answer: When dealing with closely eluting impurities, optimizing your chromatographic conditions is key.

    Solutions:

    • Fine-tune the Eluent System: Experiment with different solvent mixtures. Sometimes, switching to a solvent system with different polarity characteristics (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity and improve separation.

    • Gradient Elution: If you are using isocratic elution, switching to a shallow gradient of the more polar solvent can help to resolve closely eluting compounds.

    • Consider an Alternative Purification Technique: If chromatography is not providing adequate separation, consider other methods:

      • Acid-Base Extraction: If the impurity is neutral or acidic, you can dissolve the crude mixture in an organic solvent (like diethyl ether or dichloromethane), wash with a dilute acid (e.g., 1M HCl) to protonate your amine and extract it into the aqueous phase. The organic layer containing the impurity can then be discarded. Basifying the aqueous layer (e.g., with NaOH) will regenerate the free amine, which can then be extracted back into an organic solvent.

      • Derivative Formation and Purification: In some challenging cases, you can temporarily convert your amine to a less polar derivative (e.g., an amide or a carbamate), purify the derivative by chromatography, and then cleave the protecting group to regenerate the pure amine.

Issue 3: Product Appears to Decompose During Vacuum Distillation

  • Question: I am attempting to purify my this compound by vacuum distillation, but the product is turning dark, and I am getting a low yield. What could be the cause?

  • Answer: Benzylamines can be susceptible to oxidation and thermal degradation, especially at elevated temperatures.

    Solutions:

    • Ensure a High Vacuum: Use a good quality vacuum pump to achieve a low pressure, which will lower the boiling point of your compound and reduce the required heating temperature.

    • Use a Short Path Distillation Apparatus: This minimizes the distance the vapor has to travel and reduces the time the compound spends at high temperatures.

    • Distill Over a Drying Agent: Traces of water can sometimes promote decomposition. Consider drying the crude amine with a suitable drying agent (e.g., KOH or CaH₂) before distillation.

    • Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon before starting the distillation to minimize oxidation. For benzylamine itself, distillation from zinc dust under reduced pressure is sometimes recommended to prevent oxidation[1].

Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose purification method for this compound?

    • A1: For moderately pure crude material (>80%), vacuum distillation is often the most efficient method for removing non-volatile impurities. For more complex mixtures or to separate similarly polar impurities, column chromatography on alumina or amine-functionalized silica is recommended.

  • Q2: How can I determine the purity of my final product?

    • A2: A combination of analytical techniques should be used to assess purity:

      • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.

      • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is a powerful tool for assessing purity and can be more suitable for less volatile or thermally sensitive impurities[2][3][4].

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the structure of the compound and the presence of any impurities.

  • Q3: My this compound is a liquid. Can I still use recrystallization?

    • A3: While the free base is a liquid, you can often purify it by converting it to a crystalline salt (e.g., the hydrochloride or hydrobromide salt). This is achieved by dissolving the crude amine in a suitable solvent (like diethyl ether or isopropanol) and adding a solution of the corresponding acid (e.g., HCl in ether). The resulting salt will precipitate and can be collected by filtration and recrystallized from an appropriate solvent system (e.g., ethanol/ether). The pure amine can then be regenerated by treating the salt with a base.

  • Q4: What are the best practices for storing purified this compound?

    • A4: Due to its potential for oxidation and reaction with atmospheric carbon dioxide, it is best to store purified this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a refrigerator or freezer.

Experimental Protocols

Protocol 1: General Procedure for Vacuum Distillation

  • Drying: If the crude material contains water, dry it over anhydrous potassium hydroxide (KOH) pellets for several hours.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.

  • Transfer: Decant the dried crude amine into the distillation flask. Add a magnetic stir bar.

  • Vacuum Application: Slowly and carefully apply vacuum from a high-vacuum pump.

  • Heating: Gently heat the distillation flask in a heating mantle while stirring.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the vacuum achieved.

  • Storage: Transfer the purified product to a clean, dry, amber glass bottle and store under an inert atmosphere.

Protocol 2: General Procedure for Column Chromatography on Alumina

  • Column Packing: Prepare a slurry of neutral or basic alumina in a non-polar solvent (e.g., hexane) and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of alumina and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 2: Solvent Properties for Chromatography and Extraction

SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Common non-polar eluent for chromatography.
Diethyl Ether2.835Good solvent for extraction; highly volatile.
Dichloromethane3.140Versatile solvent for chromatography and extraction.
Ethyl Acetate4.477Common polar eluent for chromatography.
Methanol5.165Polar solvent, often used in small amounts in chromatography eluent systems.
Water10.2100Used in acid-base extractions.

Data compiled from various sources, including[5].

References

Technical Support Center: Synthesis of 2-Fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-3-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. We will move beyond simple procedural outlines to explore the mechanistic origins of common impurities and provide field-proven troubleshooting strategies in a direct question-and-answer format.

Introduction: The Challenge of Purity

This compound is a key intermediate in the development of various pharmaceutical agents and fine chemicals. Its synthesis, while conceptually straightforward, is often plagued by the formation of structurally similar side products that can be difficult to separate and may compromise the efficacy and safety of downstream products. This guide provides in-depth solutions to the most common purity-related issues.

Section 1: Issues in Reductive Amination of 2-Fluoro-3-methylbenzaldehyde

Reductive amination is a widely used method for synthesizing amines due to its operational simplicity. However, the reaction equilibrium and relative rates of competing pathways can lead to significant side product formation.

Q1: I'm observing a significant amount of 2-Fluoro-3-methylbenzyl alcohol in my reaction mixture. What's causing this and how can I prevent it?

A1: Cause and Mechanism

The formation of 2-Fluoro-3-methylbenzyl alcohol is a classic competing reaction in reductive amination. It occurs when the reducing agent directly reduces the starting aldehyde faster than the aldehyde condenses with the amine source (e.g., ammonia) to form the intermediate imine. This is particularly problematic with highly reactive hydrides like sodium borohydride (NaBH₄).

The core of the issue lies in the reaction kinetics. The desired pathway involves two steps:

  • Imine Formation: Reversible condensation of the aldehyde and amine.

  • Imine Reduction: Irreversible reduction of the C=N bond.

The side reaction is the direct, one-step reduction of the aldehyde's C=O bond. If the reducing agent is too powerful or if imine formation is slow (e.g., due to low pH or insufficient amine concentration), the alcohol byproduct will dominate.

Troubleshooting and Optimization Protocol:

  • Select a pH-Sensitive Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are superior choices for reductive amination.[1] These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduce the protonated iminium ion, thus favoring the desired reaction pathway.[1]

  • Control Reaction pH: Maintain the reaction pH between 6 and 7. This range is optimal for imine formation. A lower pH will protonate the amine, rendering it non-nucleophilic, while a higher pH will slow the dehydration step required to form the imine.

  • One-Pot, Two-Step Procedure:

    • Dissolve 2-fluoro-3-methylbenzaldehyde and a 10-20 fold excess of ammonium acetate in methanol.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation to reach equilibrium.

    • Slowly add 1.5 equivalents of NaBH₃CN portion-wise, monitoring for gas evolution.

    • Continue stirring at room temperature overnight.

  • Validation: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The benzyl alcohol byproduct will have a different polarity and can be easily identified. Successful optimization will show minimal to no spot/peak corresponding to the alcohol.

Reductive_Amination_Pathways

Q2: My final product is contaminated with a higher molecular weight impurity, which I suspect is the secondary amine, N,N-bis(2-fluoro-3-methylbenzyl)amine. How can I improve selectivity?

A2: Cause and Mechanism

This is a very common side product caused by over-alkylation.[2] The primary amine product (this compound) is itself a nucleophile and can react with the intermediate imine or the starting aldehyde in a subsequent reductive amination cycle. Often, the newly formed primary amine is a stronger nucleophile than the ammonia used as the nitrogen source, making this side reaction highly favorable, especially if the concentration of the primary amine product builds up while starting aldehyde is still present.[2]

Troubleshooting and Optimization Protocol:

  • Use a Large Excess of the Nitrogen Source: The most straightforward solution is to use a large molar excess of ammonia or an ammonium salt (e.g., ammonium acetate, 10-30 equivalents). This leverages Le Châtelier's principle, ensuring that the concentration of the primary amine product remains statistically low compared to the initial nitrogen source, minimizing its chances of reacting.

  • Inverse Addition: Add the aldehyde slowly to the mixture of the amine and the reducing agent. This strategy, known as inverse addition, keeps the aldehyde concentration low at all times, preventing the buildup of the primary amine product in the presence of unreacted aldehyde.

  • Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) catalyst in the presence of ammonia can offer high selectivity.[3] The reaction is typically run in an alcohol solvent under pressure.

    • Charge a pressure vessel with 2-fluoro-3-methylbenzaldehyde, methanol saturated with ammonia, and 5 mol% Pd/C.

    • Pressurize the vessel with H₂ (e.g., 50 psi) and stir vigorously at room temperature.

    • Monitor the reaction for H₂ uptake.

  • Validation: Use LC-MS to screen for the secondary amine byproduct. Its molecular weight will be (2 * Mass of benzyl fragment) + Mass of NH - 2*H. A successful modification will show the peak for this impurity reduced to <1%.

Section 2: Challenges in the Reduction of 2-Fluoro-3-methylbenzonitrile

The reduction of a nitrile offers a direct route to the primary amine, avoiding the over-alkylation issues seen in reductive amination. However, this method has its own set of potential pitfalls.

Q3: My nitrile reduction is sluggish and incomplete, even after extended reaction times. How can I drive it to completion?

A3: Cause and Mechanism

Incomplete reduction of 2-fluoro-3-methylbenzonitrile can be attributed to several factors, including catalyst deactivation, insufficient reducing agent strength, or poor reaction conditions. With catalytic hydrogenation, the catalyst surface can be poisoned by impurities in the starting material or solvent. With chemical hydrides like Lithium Aluminum Hydride (LiAlH₄), the formation of insoluble aluminum complexes can coat the unreacted nitrile, preventing further reduction.

Troubleshooting and Optimization Protocol:

  • Use a More Powerful Reducing System: If using catalytic hydrogenation (H₂/Pd-C, H₂/Raney Ni), consider increasing the pressure and/or temperature. Alternatively, switching to a more potent chemical reducing agent is effective. Borane-dimethyl sulfide complex (BH₃·SMe₂) is an excellent choice for reducing nitriles to primary amines with high yields.[4]

  • Optimized Borane Reduction Protocol:

    • Dissolve 2-fluoro-3-methylbenzonitrile in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.1 equivalents of BH₃·SMe₂ dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

    • Cool the reaction and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases.

    • Follow up with an acidic workup (e.g., 2M HCl) to hydrolyze the borane-amine complex and extract the amine salt into the aqueous phase.

    • Basify the aqueous phase and extract the free amine product.

  • Ensure Anhydrous Conditions: For hydride-based reductions (LiAlH₄, BH₃), moisture will rapidly consume the reagent and reduce the reaction's efficiency. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Validation: Use FTIR spectroscopy to monitor the disappearance of the characteristic nitrile stretch (~2230 cm⁻¹). A complete reaction will show no peak in this region.

Q4: I am observing a byproduct that corresponds to the mass of 3-methylbenzylamine. Is this hydrodefluorination, and how can it be minimized?

A4: Cause and Mechanism

Yes, this is very likely hydrodefluorination—the cleavage of the C-F bond and its replacement with a C-H bond. This is a known side reaction during catalytic hydrogenation of aryl halides.[5] Palladium catalysts, in particular, are prone to facilitating this reaction, especially under harsh conditions (high temperature, high pressure) or with prolonged reaction times. The mechanism involves oxidative addition of the C-F bond to the palladium surface, followed by hydrogenolysis.

Troubleshooting and Optimization Protocol:

  • Switch to a Different Catalyst: Rhodium on carbon (Rh/C) or Raney Nickel (Ra-Ni) are generally less prone to causing dehalogenation than palladium catalysts.

  • Modify Reaction Conditions:

    • Lower Temperature and Pressure: Use the mildest conditions that still afford a reasonable reaction rate.

    • Add an Inhibitor: The addition of a small amount of a basic salt, like magnesium oxide (MgO) or a tertiary amine (e.g., triethylamine), can often suppress hydrodehalogenation by neutralizing any trace acids (like HF) that may form and promote the side reaction.[3]

  • Avoid Palladium Catalysts: If defluorination is persistent, avoid Pd/C entirely and opt for chemical reduction methods like LiAlH₄ or BH₃·SMe₂, which do not typically affect stable aryl-fluorine bonds.

  • Validation: Use ¹⁹F NMR to detect the presence of fluoride ions in the aqueous workup, confirming C-F bond cleavage. Additionally, ¹H NMR and GC-MS of the final product can quantify the ratio of the desired fluorinated product to the defluorinated side product.

Nitrile_Reduction_Pathways

Section 3: Side Products in Alternative Synthetic Routes

Q5: What are the common pitfalls of using the Gabriel synthesis for this compound?

A5: The Gabriel synthesis is excellent for producing primary amines without over-alkylation.[6][7] However, for this compound, the key challenges are:

  • Incomplete Deprotection: The final step involves cleaving the N-benzylphthalimide intermediate. This is typically done with hydrazine (Ing-Manske procedure) or strong acid/base hydrolysis.[6][8] Incomplete reaction leaves the N-alkylated phthalimide as a major, high-molecular-weight impurity. Solution: Use a larger excess of hydrazine hydrate and ensure adequate reflux times (4-12 hours).

  • Byproduct Removal: The phthalhydrazide byproduct formed during hydrazinolysis is often poorly soluble and can precipitate with the product, making purification difficult.[6] Solution: After reaction completion, acidify the mixture with HCl to protonate the desired amine, making it water-soluble, while the neutral phthalhydrazide can be removed by filtration.

Q6: If I use a Hofmann rearrangement of 2-fluoro-3-methylbenzamide, what side products should I be aware of?

A6: The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon, so this would be used to make the amine from the corresponding phenylacetamide derivative. However, if starting from 2-fluoro-3-methylbenzamide, the key intermediate is an isocyanate.[9][10] Potential side products stem from this reactive intermediate:

  • Symmetrical Urea Formation: The isocyanate can react with the final amine product to form a disubstituted urea. This is a common issue if the amine product concentration becomes high before all the isocyanate has been hydrolyzed. Solution: Ensure rapid hydrolysis of the isocyanate by maintaining a sufficient concentration of aqueous base (e.g., NaOH).

  • Carbamate Formation: If the reaction is performed in an alcohol solvent instead of water, the alcohol can trap the isocyanate to form a stable carbamate.[10] Solution: Strictly use water as the solvent for the hydrolysis step if the primary amine is the desired product.

Summary Troubleshooting Table

Observed Issue Likely Cause Synthetic Route Recommended Solution
Alcohol Byproduct Direct aldehyde reduction is faster than imine formation.Reductive AminationUse a selective reducing agent (NaBH₃CN, NaBH(OAc)₃); control pH to 6-7.
Secondary Amine Over-alkylation of the primary amine product.Reductive AminationUse a large excess of ammonia source; employ inverse addition of the aldehyde.
Incomplete Reaction Poor reducing agent; catalyst poisoning.Nitrile ReductionSwitch to a stronger reductant (BH₃·SMe₂, LiAlH₄); ensure anhydrous conditions.
Defluorination C-F bond hydrogenolysis.Nitrile Reduction (H₂/Pd-C)Avoid Pd catalysts; use Rh/C or Ra-Ni, or switch to chemical reduction (BH₃, LiAlH₄).
Phthalimide Impurity Incomplete hydrolysis/hydrazinolysis.Gabriel SynthesisIncrease excess of hydrazine and extend reflux time; monitor by TLC.
Urea Byproduct Isocyanate intermediate reacts with amine product.Hofmann RearrangementEnsure rapid hydrolysis of the isocyanate with sufficient aqueous base.

References

Technical Support Center: Improving Regioselectivity of Reactions with 2-Fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-3-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this polysubstituted aromatic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your experiments and overcome common synthetic challenges.

Understanding the Reactivity of this compound

The regiochemical outcome of reactions with this compound is governed by the interplay of the electronic and steric effects of its three substituents: the fluorine atom, the methyl group, and the aminomethyl group.

  • -F (Fluoro): A weakly deactivating group that directs incoming electrophiles to the ortho and para positions. Its strong inductive electron-withdrawing effect (-I) is partially offset by a resonance electron-donating effect (+M).[1]

  • -CH₃ (Methyl): An activating group that directs to the ortho and para positions through an inductive electron-donating effect (+I) and hyperconjugation.

  • -CH₂NH₂ (Aminomethyl/Benzylamine): This group's directing effect is highly dependent on the reaction conditions. The lone pair on the nitrogen atom makes it an activating, ortho-, para- director in its free base form. However, under acidic conditions, the amine is protonated to form -CH₂NH₃⁺, which becomes a deactivating, meta- directing group due to its strong electron-withdrawing inductive effect.[1][2]

The following diagram illustrates the directing influences of the substituents on the aromatic ring.

Nitration_Protocol cluster_step1 Step 1: Protection cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection A This compound B N-acetyl-2-fluoro-3-methylbenzylamine A->B Acetic Anhydride, Pyridine C N-acetyl-6-nitro-2-fluoro-3-methylbenzylamine B->C HNO3, H2SO4, 0°C D 6-Nitro-2-fluoro-3-methylbenzylamine C->D Aq. HCl, Reflux

References

stability of 2-Fluoro-3-methylbenzylamine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Fluoro-3-methylbenzylamine

A Guide to Chemical Stability for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights into the stability of this compound under various experimental conditions. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven advice to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your results.

Given that specific degradation studies on this compound are not extensively published, this guide is built upon the well-documented chemistry of benzylamines and the established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH).[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound are not typically hydrolysis under simple acidic or basic conditions, but rather oxidation.[3][4] The benzylic amine functional group is susceptible to aerobic oxidation, which can be accelerated by exposure to light, heat, or trace metal impurities. This process can lead to the formation of imines, aldehydes, and eventually amides.[5][6][7] Therefore, proper storage and handling to exclude air and light are critical.[8]

Q2: How does this compound behave in acidic conditions?

A2: As a primary amine, this compound is basic and will readily react with acids to form the corresponding benzylammonium salt.[8][9] This is a simple acid-base reaction and is generally reversible, not a degradation. The compound should be stable in most non-oxidizing acidic solutions (e.g., HCl, H₂SO₄). However, issues can arise if the acidic medium contains oxidizing agents or other reactive species. For instance, in the presence of nitrous acid (often formed in situ from sodium nitrite and a mineral acid), benzylamines can form unstable diazonium salts that decompose to the corresponding benzyl alcohol.[10]

Q3: What is the expected stability in basic conditions?

A3: In its free base form, this compound is generally stable in basic aqueous solutions. The primary amine is not susceptible to base-catalyzed hydrolysis. The main concern under basic conditions, particularly if heated or exposed to air, remains oxidation. The free base is often more susceptible to oxidation than its protonated salt form.

Q4: What are the likely degradation products I should look for?

A4: Based on the chemistry of benzylamines, the most probable degradation products arise from oxidation. Key potential degradants include:

  • 2-Fluoro-3-methylbenzaldehyde: Formed from the initial oxidation of the amine.[3][11]

  • N-(2-Fluoro-3-methylbenzylidene)-1-(2-fluoro-3-methylphenyl)methanamine (Imine): Formed from the condensation of the starting amine with the aldehyde degradant.[4][5]

  • 2-Fluoro-3-methylbenzamide: Resulting from further oxidation of the aldehyde or imine.[6][7]

  • 2-Fluoro-3-methylbenzoic acid: The final oxidation product under harsh conditions.[4]

Q5: What are the recommended storage and handling conditions?

A5: To ensure long-term stability, this compound should be stored in a cool, dark place in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon).[8] Storing the material as a solid salt (e.g., hydrochloride) can enhance its stability against oxidation compared to the free base liquid.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Solution of the compound in an acidic medium turns yellow or brown over time. Oxidation: Trace metal impurities in the acid or solvent, or dissolved oxygen, may be catalyzing the oxidation of the benzylamine.Deoxygenate Solvents: Purge your solvents and the reaction headspace with an inert gas (N₂ or Ar).Use High-Purity Reagents: Ensure acids and solvents are of high purity and free from metal contamination.Add a Chelating Agent: In non-critical applications, a small amount of EDTA can sequester catalytic metal ions.
A new, less polar peak appears in LC-MS analysis after workup or storage. Imine Formation: This is a strong indicator of partial oxidation to the aldehyde, which then condenses with the starting amine. Imines are typically less polar than the corresponding amines.[4]Confirm Structure: Use high-resolution MS and NMR to confirm the structure of the impurity.Minimize Air Exposure: Handle the compound under an inert atmosphere, especially during concentration steps where the temperature might be elevated.
Reaction yield is low when using an acidic catalyst, and starting material is lost. Incompatible Acid: If using an oxidizing acid (e.g., nitric acid) or if nitrites are present, the amine can be degraded.[10]Switch to a Non-Oxidizing Acid: Use acids like HCl, H₂SO₄, or p-toluenesulfonic acid.Verify Reagent Purity: Ensure no nitrite/nitrate contamination in your reagents.
Inconsistent results between batches of the compound. Degradation During Storage: The material may have been improperly stored, leading to partial oxidation in older batches.Implement Strict Storage Protocols: Store all batches under an inert atmosphere in a cool, dark place.[8]Re-analyze Old Batches: Use a validated analytical method (e.g., HPLC) to check the purity of the starting material before each use.

Logical Flow for Troubleshooting Degradation

G cluster_0 Start: Unexpected Result cluster_1 Investigation Phase cluster_2 Hypothesis & Action start Unexpected Result (e.g., low yield, new peak) check_purity 1. Re-analyze Starting Material Purity (HPLC, NMR) start->check_purity is_pure Is Starting Material Pure? check_purity->is_pure analyze_impurity 2. Characterize Impurity (LC-MS, HRMS, NMR) is_oxidative Is Impurity an Oxidation Product? analyze_impurity->is_oxidative is_pure->analyze_impurity Yes re_purify Action: Purify Starting Material is_pure->re_purify No inert_conditions Action: Implement Inert Atmosphere Conditions is_oxidative->inert_conditions Yes check_reagents Action: Check Reagents for Oxidants/Metals is_oxidative->check_reagents No (Consider other pathways) inert_conditions->check_reagents

Caption: A workflow for troubleshooting unexpected degradation.

Proposed Framework for Forced Degradation Studies

To definitively establish the stability profile of this compound and validate a stability-indicating analytical method, a forced degradation study is essential.[1][12] This involves intentionally stressing the compound under various conditions to generate potential degradants.

Summary of Stress Conditions
Condition Reagents & Parameters Primary Expected Degradation Pathway Reference
Acidic Hydrolysis 0.1 M HCl, 60 °C, 24hGenerally stable; protonation to form salt.[12]
Basic Hydrolysis 0.1 M NaOH, 60 °C, 24hGenerally stable in free base form.[12]
Oxidation 3% H₂O₂, Room Temp, 24hPrimary Pathway: Oxidation to aldehyde, imine, and amide.[3][6]
Thermal Solid state, 80 °C, 48hLow degradation expected; potential for slow oxidation if air is present.[1]
Photolytic Solution, ICH Q1B compliant light sourcePotential for photo-oxidation.[1]
Experimental Protocol: Oxidative Degradation

This protocol is a self-validating system to identify oxidation products.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • Stress Sample Preparation:

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Cap the vial and store it at room temperature, protected from light, for 24 hours.

  • Control Sample Preparation:

    • Prepare a control by mixing 1 mL of the stock solution with 1 mL of purified water. Store under the same conditions as the stress sample.

  • Analysis:

    • After the incubation period, dilute both the stressed and control samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples using a validated HPLC method with a photodiode array (PDA) and a mass spectrometry (MS) detector.

  • Data Interpretation:

    • Compare the chromatograms of the stressed and control samples.

    • Identify new peaks in the stressed sample. The PDA detector will help determine peak purity, while the MS detector will provide the mass of the degradation products, aiding in their identification.[13] A target degradation of 5-20% is ideal for identifying primary degradants.[14]

Potential Degradation Pathways

G A This compound (Starting Material) B [O] (e.g., H2O2, air) A->B Oxidation H Acid/Base (Reversible) A->H Salt Formation C 2-Fluoro-3-methylbenzaldehyde B->C D Condensation (+ Starting Amine) C->D F [O] C->F Further Oxidation E Imine Intermediate D->E E->F Further Oxidation J Hydrolysis E->J (minor) G 2-Fluoro-3-methylbenzamide F->G I Benzylammonium Salt H->I J->C

Caption: Potential degradation pathways under stress conditions.

References

workup and extraction procedures for 2-Fluoro-3-methylbenzylamine products

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: 2-Fluoro-3-methylbenzylamine

Welcome to the technical support center for the workup and extraction of this compound and related products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile intermediate. My goal is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your own experiments effectively.

Core Principles: The Chemistry of Benzylamine Purification

This compound, like other primary amines, is a basic compound. This basicity is the cornerstone of its purification. The lone pair of electrons on the nitrogen atom readily accepts a proton from an acid to form a water-soluble ammonium salt. This reversible reaction allows for its selective transfer between immiscible organic and aqueous layers, a technique known as acid-base extraction.[1][2]

  • In Organic Solvent (Neutral/Basic Conditions): The amine is in its neutral, "free base" form (R-NH₂) and is soluble in organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether.

  • In Aqueous Acid (Acidic Conditions): The amine is protonated to its ammonium salt form (R-NH₃⁺), rendering it ionic and highly soluble in the aqueous layer.[3]

  • In Aqueous Base (Basic Conditions): The ammonium salt is deprotonated back to the neutral "free base" (R-NH₂), causing it to precipitate or become extractable back into an organic solvent.[4]

Understanding this pH-dependent partitioning is critical for separating your desired amine from acidic, neutral, or non-basic impurities.

Frequently Asked Questions (FAQs)

Here we address the most common questions and issues encountered during the workup of reactions yielding this compound, particularly following common synthesis routes like reductive amination.

Q1: My reaction is complete. What is the first step to isolate my this compound product?

A1: The first and most critical step is a liquid-liquid acid-base extraction. This procedure is designed to separate your basic amine product from neutral or acidic starting materials and byproducts. The general workflow involves dissolving your crude reaction mixture in an organic solvent, washing with an acidic solution to extract the amine into the aqueous phase, and then basifying the aqueous phase to recover your product.

Below is a diagram illustrating the fundamental workflow for isolating a basic amine from a mixture containing neutral and acidic impurities.

start Crude Reaction Mixture (Amine, Neutral Impurity, Acidic Impurity) in Organic Solvent (e.g., EtOAc) sep_funnel1 Separatory Funnel start->sep_funnel1 acid_wash Wash with Aqueous Acid (e.g., 1M HCl) sep_funnel1->acid_wash Step 1 organic1 Organic Layer (Neutral & Acidic Impurities) acid_wash->organic1 Contains aqueous1 Aqueous Layer (Protonated Amine Salt R-NH3+Cl-) acid_wash->aqueous1 Contains base_add Add Aqueous Base (e.g., 2M NaOH) to pH > 10 aqueous1->base_add Step 2 sep_funnel2 Separatory Funnel back_extract Extract with fresh Organic Solvent sep_funnel2->back_extract Step 3 base_add->sep_funnel2 aqueous2 Aqueous Layer (Inorganic Salts) back_extract->aqueous2 Discard organic2 Organic Layer (Purified Amine Product R-NH2) back_extract->organic2 Contains final_steps Wash with Brine, Dry (Na2SO4), Evaporate Solvent organic2->final_steps product Isolated Product final_steps->product

Caption: Standard acid-base extraction workflow for amine purification.

Q2: I performed the acid wash, but my yield is very low. Where did my product go?

A2: This is a common and frustrating issue. There are several likely culprits, which can be diagnosed systematically.

  • Incomplete Protonation: The pH of the aqueous layer during the acidic wash might not have been low enough. If the pH is not sufficiently acidic (pH < 2 is a safe target), the amine will not be fully protonated to its salt form and will remain, at least partially, in the organic layer. Always check the pH of the aqueous layer after shaking and separating.

  • Insufficient Extraction: A single acidic wash is often not enough. To ensure complete transfer of the amine salt into the aqueous phase, it is best practice to perform two or three washes with the acidic solution, combining the aqueous layers.[4]

  • Incomplete "Free-Basing": When recovering the amine, you must add enough base to deprotonate the ammonium salt fully. The pH should be strongly basic (pH > 10).[1][3] If the solution is neutral or only weakly basic, your product will remain in its salt form in the aqueous layer. Again, use pH paper or a meter to confirm.

  • Product is Water-Soluble: While this compound has limited water solubility, some smaller or more polar amines can be difficult to extract from the aqueous layer even after basification. If you suspect this, you can use a technique called "salting out." By saturating the aqueous layer with sodium chloride (brine) before the back-extraction, you decrease the solubility of the organic amine in the aqueous phase, driving it into the organic solvent.[5]

Below is a troubleshooting workflow to diagnose the cause of low yield.

start Low Yield After Extraction q1 Did you check the pH of the aqueous layer after the acid wash? start->q1 a1_no Action: Re-extract the original organic layer with fresh acid. Ensure aqueous pH is < 2. q1->a1_no No q2 Did you perform multiple acid washes? q1->q2 Yes end Yield should improve a1_no->end a2_no Action: Always perform at least 2-3 acidic extractions. Combine aqueous layers. q2->a2_no No q3 Did you check the pH of the aqueous layer after adding base? q2->q3 Yes a2_no->end a3_no Action: Add more base to the aqueous layer until pH > 10. Re-extract with organic solvent. q3->a3_no No q4 Is your amine potentially partially water-soluble? q3->q4 Yes a3_no->end a4_yes Action: Saturate the basified aqueous layer with NaCl (brine) before back-extraction. q4->a4_yes Yes q4->end No a4_yes->end

Caption: Troubleshooting flowchart for low extraction yield.

Q3: I'm seeing a thick, stable emulsion at the interface of my organic and aqueous layers. How can I resolve this?

A3: Emulsions are a common problem, especially when using chlorinated solvents like DCM or when the reaction mixture contains fine particulates or amphiphilic impurities. Here are several effective strategies to break an emulsion:

  • Patience: Often, simply letting the separatory funnel stand for 10-30 minutes will allow the layers to separate on their own.

  • Add Brine: Adding a saturated solution of NaCl (brine) can help break up emulsions by increasing the ionic strength and density of the aqueous phase.

  • Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel. This minimizes the energy input that creates emulsions.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the fine particles that are stabilizing the emulsion.

  • Change the Solvent: Adding a small amount of a different organic solvent (e.g., a little ethyl acetate to a DCM extraction) can sometimes alter the interfacial tension and break the emulsion.

Q4: My product is pure by TLC after extraction, but it's a persistent oil. How can I crystallize it?

A4: Benzylamines are often low-melting solids or oils. If crystallization is desired, consider converting the amine to its hydrochloride (HCl) salt. This is often a highly crystalline, stable solid that is easier to handle and store than the free base.

The procedure is straightforward: Dissolve the purified free-base amine oil in a non-polar, anhydrous solvent like diethyl ether or a mixture of ethyl acetate and hexanes. Then, slowly add a solution of HCl in a compatible solvent (e.g., 1M HCl in diethyl ether) dropwise while stirring.[6] The crystalline HCl salt will precipitate out of the solution and can be collected by vacuum filtration.[6]

Q5: The acid-base extraction wasn't enough; I still see impurities. What is the next purification step?

A5: If impurities persist, flash column chromatography is the next logical step. However, purifying basic amines on standard silica gel can be challenging. The acidic nature of silica can cause strong adsorption of the amine, leading to significant peak tailing, poor separation, and even product loss on the column.[7]

There are two primary solutions to this problem:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent (mobile phase). Typically, 0.5-1% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) will neutralize the acidic sites on the silica.[8] This allows the amine to elute properly, resulting in sharper peaks and better recovery.

  • Alternative Stationary Phases: Use a different type of column packing material. Amine-functionalized silica or basic alumina are excellent alternatives to standard silica for purifying basic compounds, as they provide a less acidic environment.[7]

ParameterStandard SilicaSilica + 1% TEAAmine-Functionalized Silica
Interaction Strong acid-baseNeutralized surfaceBasic surface
Peak Shape Tailing / BroadSymmetricalSymmetrical
Recovery Potentially lowGoodExcellent
Eluent Standard (Hex/EtOAc)Standard + baseStandard (Hex/EtOAc)

Table 1: Comparison of Chromatography Conditions for Amine Purification.

Detailed Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Workup

This protocol assumes the reaction was performed in an organic solvent and is designed to isolate the this compound product.

  • Quenching (If necessary): If your reaction used a hydride reducing agent (e.g., NaBH₄), cool the reaction mixture in an ice bath and slowly add water or 1M HCl to quench any unreacted reagent until gas evolution ceases.

  • Dissolution: If your reaction was run neat or in a water-miscible solvent, dilute the crude mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Add an equal volume of water and transfer to a separatory funnel.

  • Acidic Extraction: Add 1M aqueous HCl (approximately half the volume of the organic layer) to the separatory funnel. Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the acidic extraction (steps 3-4) on the organic layer two more times, combining all aqueous extracts. This ensures all of your amine product is captured. The organic layer, containing neutral and acidic impurities, can now be set aside.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated base, such as 2M or 6M NaOH, while stirring until the solution is strongly basic (pH > 10, confirmed with pH paper). You may see your product "crash out" as an oil or a cloudy suspension.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., EtOAc or DCM). Shake to extract your neutral "free base" amine product into the organic layer.

  • Isolate Product: Drain the organic layer. Repeat the back-extraction (step 7) twice more with fresh organic solvent. Combine all organic extracts.

  • Final Wash and Drying: Wash the combined organic layers once with brine (saturated aq. NaCl) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield your crude product.

Protocol 2: Purification by Flash Column Chromatography (with TEA modification)

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good starting point for benzylamines is a mixture of hexanes and ethyl acetate. Aim for a system that gives your product an Rf value of ~0.3.

  • Prepare Eluent: Prepare your chosen eluent and add 0.5-1% triethylamine (TEA) by volume. For example, for 500 mL of 20% EtOAc in Hexanes, you would add 2.5-5 mL of TEA.

  • Pack Column: Pack a silica gel column using the prepared eluent.

  • Load Sample: Dissolve your crude amine product in a minimal amount of the eluent (or a stronger solvent like DCM if necessary) and load it onto the column.

  • Elute and Collect: Run the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain your purified product.

  • Isolate Final Product: Combine the pure fractions and remove the solvent under reduced pressure. The residual TEA is volatile and will typically be removed under high vacuum.

References

Technical Support Center: Preventing Dimer Formation in 2-Fluoro-3-methylbenzylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge encountered in reactions involving 2-Fluoro-3-methylbenzylamine: the formation of unwanted dimers. As a primary amine, this compound is a versatile building block in medicinal chemistry and materials science. However, its nucleophilic nature can lead to self-condensation or reaction with intermediates, resulting in dimer impurities that complicate purification and reduce the yield of the desired product.

This document offers a structured approach to understanding and mitigating dimer formation. We will delve into the underlying mechanisms, provide actionable strategies in a question-and-answer format, and present detailed experimental protocols. Our goal is to equip you with the knowledge to optimize your reaction conditions and achieve higher purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is dimer formation in the context of this compound reactions, and why does it occur?

A1: Dimer formation refers to a side reaction where two molecules of this compound, or a molecule of the starting material and the product, react with each other. This typically occurs through two primary pathways:

  • Oxidative Self-Condensation: In the presence of an oxidant (including atmospheric oxygen) and sometimes a metal catalyst, two molecules of the primary benzylamine can undergo oxidative coupling to form an imine, which can then be further transformed.[1][2] This process involves the initial oxidation of one benzylamine molecule to the corresponding imine, which then acts as an electrophile and reacts with a second, nucleophilic benzylamine molecule.

  • Over-alkylation/acylation: In reactions where this compound is intended to react with an electrophile (e.g., an alkyl halide or acyl chloride), the initial product formed (a secondary amine or an amide) can sometimes be more nucleophilic or reactive than the starting primary amine.[3] This can lead to a second reaction with the electrophile, but more relevant to dimerization, the primary amine can also react with an activated intermediate intended for another nucleophile, leading to a dimeric structure. A common scenario is the reaction of the primary amine with an imine intermediate formed in situ.[4]

The primary driver for these reactions is the nucleophilicity of the amine's nitrogen atom.[5] The presence of the electron-donating methyl group on the aromatic ring can enhance this nucleophilicity, while the electron-withdrawing fluorine atom has a counteracting effect. The balance of these electronic effects, along with steric factors and reaction conditions, dictates the propensity for dimer formation.

Q2: I'm observing a significant amount of a high-molecular-weight impurity in my N-alkylation reaction with this compound. How can I confirm it's a dimer and what should I do?

A2: First, it's crucial to characterize the impurity. Techniques like Mass Spectrometry (MS) will show a molecular weight corresponding to the dimer. NMR spectroscopy (¹H and ¹³C) will reveal a more complex spectrum than your expected product, often with characteristic signals for both the starting benzylamine backbone and the newly formed linkage (e.g., an imine or a new C-N bond).

Once confirmed as a dimer, consider the following troubleshooting steps:

  • Control Stoichiometry and Addition Rate: A common cause of over-alkylation or side reactions is a high local concentration of the electrophile.[4]

    • Action: Use a slight excess of the this compound relative to your electrophile.

    • Action: Add the electrophile slowly to the reaction mixture, using a syringe pump for precise control. This maintains a low concentration of the electrophile, favoring the reaction with the more abundant primary amine over the product.[3]

  • Lower the Reaction Temperature: Higher temperatures can accelerate the rate of the undesired dimerization reaction.[6]

    • Action: Run the reaction at a lower temperature to improve selectivity for the desired mono-alkylation.

  • Choice of Base and Solvent: The reaction environment plays a critical role.

    • Action: For N-alkylation with alkyl halides, consider using a less-hindered, but effective base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7] Stronger, bulkier bases might favor elimination or other side reactions.

    • Action: Polar aprotic solvents like DMF or DMSO are generally good choices for SN2 reactions, but it's worth screening different solvents to find the optimal balance of solubility and reactivity.[7]

Q3: Can I use a protecting group to prevent dimer formation? If so, which one is recommended?

A3: Yes, protecting the primary amine is an excellent and often necessary strategy to prevent dimerization and other side reactions.[5][8] The choice of protecting group depends on the subsequent reaction conditions it needs to withstand and the conditions required for its removal.

For this compound, carbamates are a highly effective class of protecting groups.[9] They render the nitrogen non-nucleophilic and are stable to a wide range of reaction conditions.[10]

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsKey Advantages
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)Stable to a wide range of non-acidic conditions.[11]
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenolysis (e.g., H₂, Pd/C)Orthogonal to acid/base-labile groups.[11]

dot

G cluster_protection Protection Strategy cluster_reaction Desired Reaction cluster_deprotection Deprotection Start This compound (Nucleophilic) Protect Protect Amine (e.g., with Boc₂O) Start->Protect Boc₂O, Base Protected Boc-Protected Amine (Non-nucleophilic) Protect->Protected Reaction Reaction with Electrophile Protected->Reaction Product_P Protected Product Reaction->Product_P Deprotect Deprotection (e.g., TFA) Product_P->Deprotect Final_Product Desired Final Product (Dimer-free) Deprotect->Final_Product

Caption: Workflow for preventing dimer formation using a protecting group.

Q4: Are there alternative synthetic strategies that inherently avoid the problem of dimerization?

A4: Absolutely. Instead of direct N-alkylation which is prone to over-alkylation and dimerization, reductive amination is a highly effective alternative.[4] This two-step, one-pot process involves:

  • Imine Formation: Reacting an aldehyde or ketone with this compound to form an imine intermediate.

  • In situ Reduction: Reducing the imine to the desired secondary amine using a selective reducing agent.

dot

G cluster_reductive_amination Reductive Amination Pathway cluster_direct_alkylation Direct Alkylation (Potential Dimerization) Start_Amine This compound Imine Imine Intermediate Start_Amine->Imine Condensation Start_Carbonyl Aldehyde/Ketone (R-CHO) Start_Carbonyl->Imine Condensation Product Desired Secondary Amine (No Dimer) Imine->Product Reduction (e.g., NaBH(OAc)₃) Start_Amine_DA This compound Product_DA Desired Secondary Amine Start_Amine_DA->Product_DA SN2 Start_AlkylHalide Alkyl Halide (R-X) Start_AlkylHalide->Product_DA SN2 Dimer Dimer/Over-alkylation Product Start_AlkylHalide->Dimer Product_DA->Dimer

Caption: Comparison of Reductive Amination vs. Direct Alkylation.

This method is generally more selective because the imine intermediate is typically more reactive towards the reducing agent than the starting carbonyl compound, and the product amine is less likely to react further under these conditions.[3]

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes a general procedure for the protection of the primary amine to prevent side reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution and stir at room temperature.

  • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the stirred mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine, which can often be used in the next step without further purification.

Protocol 2: Reductive Amination with this compound

This protocol provides a selective method for N-alkylation that avoids dimerization.

Materials:

  • This compound

  • Aldehyde or ketone (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aldehyde/ketone (1.1 eq) in DCE.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride in one portion. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

References

Technical Support Center: Catalyst Selection for Coupling Reactions with 2-Fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) for researchers utilizing 2-Fluoro-3-methylbenzylamine in cross-coupling reactions. As a Senior Application Scientist, this guide synthesizes established catalytic principles with practical, field-proven insights to help you navigate the unique challenges presented by this sterically hindered and electronically modified substrate.

Introduction

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of an ortho-fluoro group introduces steric hindrance and alters the electronic properties of the aromatic ring, while the meta-methyl group adds further steric bulk. These factors can significantly impact catalyst activity, reaction rates, and product yields. This guide is designed to provide a structured approach to catalyst selection and reaction optimization, empowering you to overcome these challenges and achieve successful coupling outcomes.

Troubleshooting Guide

This section addresses common issues encountered during coupling reactions with this compound in a question-and-answer format, providing actionable solutions grounded in mechanistic principles.

Question 1: I am observing low to no conversion in my Buchwald-Hartwig amination of an aryl halide with this compound. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the Buchwald-Hartwig amination of a sterically hindered primary amine like this compound is a common challenge. The primary culprits are often inefficient oxidative addition or slow reductive elimination due to steric hindrance. Here is a systematic approach to troubleshoot this issue:

1. Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts may not be effective.

  • Initial Recommendation: Start with a palladium(II) precatalyst that readily forms the active Pd(0) species, such as a G3 or G4 Buchwald precatalyst.[1] These are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which may require an induction period for reduction to the active catalytic species.

  • Ligand Choice: The steric bulk and electronic properties of the phosphine ligand are paramount. For this substrate, bulky, electron-rich biaryl phosphine ligands are essential to promote both oxidative addition and the challenging C-N reductive elimination.[2]

    • Recommended Ligands:

      • BrettPhos: An excellent starting point for primary amines, known for its broad scope.[3]

      • (t-Bu)PhCPhos: Specifically designed for the arylation of highly hindered primary amines.[1]

      • XPhos or SPhos: These are also robust, general-purpose ligands for challenging couplings.[4]

2. Base and Solvent Optimization: The choice of base and solvent is crucial and can be interdependent.[4]

  • Base Selection: A strong, non-nucleophilic base is typically required.

    • NaOt-Bu (Sodium tert-butoxide): A common and often effective choice for aminations.[4]

    • LHMDS (Lithium bis(trimethylsilyl)amide): A strong, non-nucleophilic base that can be advantageous for substrates with base-sensitive functional groups.[3]

    • K₃PO₄ or Cs₂CO₃: Weaker inorganic bases that can be effective in some cases, particularly if the substrate is sensitive to strong alkoxides.[4]

  • Solvent Choice: Anhydrous, aprotic solvents are generally preferred.

    • Toluene or Dioxane: Common, effective solvents for Buchwald-Hartwig aminations.[4]

    • t-BuOH: Can be beneficial, particularly with alkoxide bases.

3. Reaction Conditions:

  • Temperature: Reactions involving sterically hindered substrates often require elevated temperatures (typically 80-110 °C) to overcome the activation energy barriers.

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical as Pd(0) catalysts are oxygen-sensitive. Ensure all reagents and solvents are properly degassed and the reaction is maintained under an inert atmosphere (argon or nitrogen).

Troubleshooting Flowchart for Low Yield in Buchwald-Hartwig Amination

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Question 2: I am attempting a Suzuki-Miyaura coupling with a derivative of this compound (e.g., the corresponding aryl halide) and am observing significant hydrodehalogenation of my starting material. How can I minimize this side reaction?

Answer:

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich or sterically hindered aryl halides.[1][3] The presence of the ortho-fluoro group can influence the propensity for this side reaction.

1. Source of Hydrogen: The hydrogen atom can come from various sources, including water, alcohols, or even the phosphine ligand itself.

  • Mitigation Strategy:

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. While some Suzuki reactions tolerate water, in cases of significant hydrodehalogenation, switching to anhydrous conditions is advisable.[5]

    • Choice of Base: The base can play a role. If using a hydroxide or alkoxide base, consider switching to a non-protic base like K₃PO₄ or Cs₂CO₃.

2. Catalyst System: The choice of ligand can influence the rate of hydrodehalogenation versus the desired cross-coupling.

  • Ligand Selection:

    • Bulky, electron-rich ligands that promote rapid oxidative addition and transmetalation can often outcompete the hydrodehalogenation pathway. Ligands such as RuPhos and XPhos are good candidates for Suzuki couplings of challenging aryl chlorides and bromides.[6]

    • The palladium-to-ligand ratio can also be important. For monodentate ligands, a 1:2 Pd:ligand ratio is a good starting point.[4]

3. Reaction Parameters:

  • Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.

  • Boronic Acid Quality: Ensure the boronic acid or ester is of high purity and has not degraded, as this can lead to slower transmetalation and allow more time for side reactions to occur.

Question 3: I am planning a Sonogashira coupling of a this compound derivative (as the aryl halide) with a terminal alkyne. What are the key considerations for catalyst selection?

Answer:

The Sonogashira coupling of a sterically hindered aryl halide requires careful consideration of the catalyst system to achieve good yields and avoid common side reactions like Glaser homocoupling of the alkyne.[7][8]

1. Copper-Catalyzed vs. Copper-Free Systems:

  • Traditional Sonogashira: Employs a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[9] While often effective, the copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne.

  • Copper-Free Sonogashira: This has become an increasingly popular alternative to minimize homocoupling.[7][8] For a sterically hindered substrate, a copper-free approach is often a good starting point.

2. Catalyst and Ligand Selection for Copper-Free Sonogashira:

  • Palladium Source: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or palladium precatalysts can be used.

  • Ligand Choice: The steric and electronic properties of the ligand are crucial.

    • For sterically demanding aryl halides, bulky, electron-rich phosphine ligands are generally preferred.[7] Consider ligands such as P(t-Bu)₃ or PCy₃ .[7]

    • The choice of ligand can also depend on the steric bulk of the alkyne coupling partner.[7]

  • Base: A strong amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.[9]

3. Alternative Dual-Catalyst System:

  • A combination of a palladium catalyst and a gold(I) co-catalyst has been shown to be highly effective and selective for Sonogashira couplings, avoiding the issues associated with copper. This system demonstrates high functional group tolerance and is effective for sterically hindered substrates.[10]

Decision Tree for Sonogashira Catalyst Selection

Sonogashira_Catalyst_Selection Start Start: Sonogashira Coupling of This compound Derivative Copper_Choice Copper Co-catalyst? Start->Copper_Choice Copper_Free Copper-Free System Copper_Choice->Copper_Free No Copper_System Traditional Copper System Copper_Choice->Copper_System Yes Optimize_Copper_Free Optimize Ligand/Base in Copper-Free System Copper_Free->Optimize_Copper_Free Homocoupling_Check Homocoupling Observed? Copper_System->Homocoupling_Check Homocoupling_Check->Copper_Free Yes Success Successful Coupling Homocoupling_Check->Success No Optimize_Copper_Free->Success Consider_Au_Pd Consider Au/Pd Dual Catalyst System Optimize_Copper_Free->Consider_Au_Pd Consider_Au_Pd->Success

Caption: Decision-making workflow for Sonogashira catalyst selection.

Frequently Asked Questions (FAQs)

Q1: Which palladium precatalyst generation is most suitable for coupling reactions with this compound?

A1: For a sterically hindered primary amine like this compound, the use of advanced palladium precatalysts is highly recommended. Specifically, the G3 (third-generation) and G4 (fourth-generation) Buchwald precatalysts are excellent choices.[1] These precatalysts are air- and moisture-stable and are designed for the efficient in situ generation of the active monoligated Pd(0) species, which is crucial for overcoming the steric hindrance associated with your substrate.

Q2: How does the ortho-fluoro substituent impact catalyst selection?

A2: The ortho-fluoro substituent has a dual effect. Its steric bulk contributes to the overall hindrance around the benzylic amine. Electronically, fluorine is an electron-withdrawing group, which can make the C-N bond formation (reductive elimination) more challenging. Therefore, a highly electron-donating ligand is required to facilitate this step. This reinforces the recommendation for bulky, electron-rich biaryl phosphine ligands.

Q3: Can I use N-heterocyclic carbene (NHC) ligands for these couplings?

A3: Yes, N-heterocyclic carbene (NHC) ligands are a viable alternative to phosphine ligands. They are strong sigma-donors and can form very stable palladium complexes, which can be advantageous for challenging substrates.[2] For sterically hindered couplings, bulky NHC ligands should be considered. A screening of both phosphine and NHC ligands may be necessary to identify the optimal system for your specific transformation.

Q4: What are the key differences between Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings in the context of this substrate?

A4: The key differences lie in the bond being formed and the nature of the coupling partners:

  • Buchwald-Hartwig Amination: Forms a C-N bond . In your case, this would involve reacting this compound with an aryl or vinyl halide/triflate. This is a direct way to incorporate the benzylamine moiety.

  • Suzuki-Miyaura Coupling: Forms a C-C bond . This would typically involve a derivative of your substrate, for example, reacting 2-fluoro-3-methylbenzyl bromide (after protecting the amine) with an arylboronic acid, or reacting an aryl halide with a boronic acid derivative of this compound.[11][12]

  • Sonogashira Coupling: Forms a C-C triple bond . This would involve reacting a halide derivative of this compound with a terminal alkyne.[6][13]

The choice of reaction depends on the desired final product. For each of these reactions, the steric and electronic properties of this compound or its derivatives will necessitate the use of specialized, highly active catalyst systems.

Comparative Data of Recommended Ligands

The following table summarizes recommended ligands for the Buchwald-Hartwig amination of sterically hindered primary amines.

LigandStructureKey FeaturesRecommended for
BrettPhos Biaryl(dialkyl)phosphineExcellent selectivity and broad scope for primary amines.[3]General starting point for primary amine arylation.
(t-Bu)PhCPhos Hybrid (alkyl)aryl phosphineSpecifically developed for highly hindered α,α,α-trisubstituted primary amines.[1]Highly sterically demanding couplings.
XPhos Biaryl(dialkyl)phosphineRobust, general-purpose ligand for a wide range of challenging C-N couplings.[4]Arylation of primary and secondary amines.
RuPhos Biaryl(dialkyl)phosphineHighly effective for Suzuki-Miyaura couplings of challenging substrates.[6]Suzuki-Miyaura couplings involving derivatives.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general, non-optimized protocol that should be adapted and optimized for your specific substrates.

  • Preparation: In a glovebox, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to an oven-dried reaction vial equipped with a stir bar.

  • Reagent Addition: Add this compound (1.1-1.2 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

managing exothermic reactions during 2-Fluoro-3-methylbenzylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Fluoro-3-methylbenzylamine. This guide is designed to provide you with in-depth technical assistance, focusing on the critical aspect of managing exothermic reactions during the reduction of 2-Fluoro-3-methylbenzonitrile. Our goal is to equip you with the knowledge and procedures necessary to ensure a safe, controlled, and successful synthesis.

Section 1: Understanding the Exothermic Nature of the Synthesis

The primary route to this compound involves the reduction of the nitrile group of 2-Fluoro-3-methylbenzonitrile. This transformation is typically achieved using powerful hydride-donating reagents such as Lithium Aluminum Hydride (LAH) or borane complexes (e.g., Borane Dimethyl Sulfide, BH₃·SMe₂). While highly effective, these reactions are inherently exothermic, releasing a significant amount of heat.[1][2] Failure to manage this heat can lead to a dangerous situation known as a thermal runaway, where the reaction rate increases uncontrollably, potentially causing a rapid rise in temperature and pressure, and in worst-case scenarios, an explosion.[1][3]

Why is this reaction so exothermic?

The reduction of a nitrile to a primary amine is a highly energetic process. The carbon-nitrogen triple bond is strong, and its conversion to single bonds in the resulting amine releases substantial energy. The hydride reagents used are highly reactive and their reaction with the nitrile is rapid, contributing to the fast release of heat.

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions that may arise during the synthesis, with a focus on managing the exothermic nature of the reaction.

Q1: My reaction temperature is increasing too rapidly, even with external cooling. What should I do?

A1: An uncontrolled temperature rise is a critical situation that requires immediate and calm action.

  • Immediate Action:

    • Stop Reagent Addition: If you are adding the reducing agent, stop the addition immediately.[4]

    • Enhance Cooling: Ensure your cooling bath is at the target temperature and has sufficient capacity. If using an ice bath, ensure there is enough ice and that it is in good contact with the reaction flask.

    • Check Agitation: Ensure the stirring is vigorous and efficient. Poor mixing can lead to localized "hot spots" where the reaction is proceeding much faster.[5]

  • Troubleshooting the Cause:

    • Addition Rate: The most common cause is adding the reducing agent too quickly. The rate of addition should be slow enough that the cooling system can effectively dissipate the generated heat.[4]

    • Reagent Concentration: Using overly concentrated solutions can lead to a more rapid heat release.

    • Initial Temperature: Starting the reaction at a higher temperature than recommended can accelerate the initial rate of reaction.

Q2: I've completed the addition of the reducing agent, but the reaction seems to be stalled or incomplete. Can I warm the reaction?

A2: Proceed with extreme caution. While gentle warming can sometimes drive a sluggish reaction to completion, it can also initiate a dangerous exotherm if there is a significant amount of unreacted reducing agent.

  • Before Warming:

    • Confirm Incomplete Reaction: Use an appropriate analytical technique (e.g., TLC, in-situ IR) to confirm that the starting material is still present and the reaction has indeed stalled.

    • Assess the Risk: Consider the possibility of an "induction period" where the reaction is slow to start but could accelerate rapidly with a small increase in temperature.

  • Safe Warming Protocol:

    • Remove the Cooling Bath: Allow the reaction to slowly warm to room temperature. Monitor the internal temperature closely.

    • Gentle Heating: If the reaction does not proceed at room temperature, use a water bath to warm the reaction mixture in small increments (e.g., 5 °C at a time). Have a cooling bath on standby to immediately cool the reaction if the temperature begins to rise uncontrollably.

Q3: I am seeing the formation of a significant amount of a "dimer-like" byproduct (a secondary amine). What is causing this and how can I prevent it?

A3: The formation of secondary amines is a common side reaction in nitrile reductions.[6][7] This occurs when the initially formed primary amine attacks an intermediate imine species.

  • Causality: This side reaction is often promoted by higher reaction temperatures. If you have experienced a temperature excursion, the formation of this byproduct is more likely.

  • Prevention Strategies:

    • Strict Temperature Control: Maintaining a low reaction temperature is the most effective way to minimize this side reaction.

    • Reagent Choice: In some cases, using a different reducing agent may be beneficial. For catalytic hydrogenation, the addition of ammonia can help suppress secondary amine formation.[7]

Q4: The quenching of my reaction is very vigorous and difficult to control. How can I perform a safe quench?

A4: The quenching process is often as hazardous as the reaction itself due to the violent reaction of excess hydride reagent with the quenching agent.[8] A slow, controlled, and sequential addition of quenching agents is crucial.

  • Underlying Principle: The goal is to gradually deactivate the highly reactive hydride with progressively more reactive (but still controlled) quenching agents.

  • Recommended Quenching Protocol (for LAH):

    • Cool the reaction mixture: Ensure the reaction is cooled to 0 °C in an ice bath.

    • Slow, dropwise addition of ethyl acetate: This will consume some of the excess hydride in a more controlled manner than direct addition of protic solvents.

    • Slow, dropwise addition of a less reactive alcohol: Isopropanol or ethanol are commonly used.[9]

    • Slow, dropwise addition of water: After the initial vigorous reaction with the alcohol has subsided, water can be added cautiously.

  • Recommended Quenching Protocol (for Boranes):

    • Cool the reaction mixture: Cool to 0 °C.

    • Slow, dropwise addition of methanol: Boranes react less violently with methanol than LAH does with water. The reaction should be quenched until the cessation of gas evolution.[10]

Section 3: Experimental Protocols and Data

Synthesis of this compound via Borane Reduction (Adapted from a similar procedure)

This protocol is adapted from a documented synthesis of 2-fluoro-3-bromo-benzylamine and should be optimized for the specific substrate.[10]

Materials:

  • 2-Fluoro-3-methylbenzonitrile

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Addition funnel

  • Inert gas inlet/outlet (bubbler)

  • Cooling bath (ice/salt or dry ice/acetone)

Procedure:

  • Setup: Flame-dry the glassware and allow it to cool under a stream of inert gas.

  • Charging the Reactor: Dissolve 2-Fluoro-3-methylbenzonitrile (1.0 eq) in anhydrous THF in the reaction flask.

  • Cooling: Cool the solution to -5 °C to 0 °C using a cooling bath.

  • Reagent Addition: Slowly add the BH₃·SMe₂ solution (typically 1.5-2.0 eq) dropwise via the addition funnel, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30-60 minutes, then let it slowly warm to room temperature and stir for 8-15 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and dropwise add methanol to quench the excess borane until gas evolution ceases.

  • Work-up: The subsequent work-up will involve removing the solvent and purifying the product, likely through an acid-base extraction and distillation or chromatography.

Comparative Data for Reducing Agents
Reducing AgentProsConsTypical Conditions
Lithium Aluminum Hydride (LAH) Highly reactive, reduces most nitriles effectively.Extremely exothermic, pyrophoric, reacts violently with water.[8]0 °C to reflux in ethereal solvents (e.g., THF, diethyl ether).
**Borane Dimethyl Sulfide (BH₃·SMe₂) **Less reactive than LAH, generally safer to handle.[9]Unpleasant odor, may require longer reaction times or heating.0 °C to reflux in THF.[10]
Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) Generally safer for large-scale operations, produces fewer waste products.May require high pressure and temperature, potential for secondary amine formation.[6][7]Elevated H₂ pressure, various solvents (e.g., methanol, ethanol).

Section 4: Visualizing the Workflow and Safety Considerations

Workflow for Managing Exothermic Nitrile Reduction

ExothermicReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_workup Work-up & Purification prep_reagents Prepare Reagents (Anhydrous Solvents) prep_glassware Flame-Dry Glassware prep_reagents->prep_glassware prep_cooling Prepare Cooling Bath (-5°C to 0°C) prep_glassware->prep_cooling dissolve_nitrile Dissolve Nitrile in THF prep_cooling->dissolve_nitrile cool_solution Cool Solution to 0°C dissolve_nitrile->cool_solution add_reductant Slow, Dropwise Addition of Reducing Agent cool_solution->add_reductant monitor_temp Monitor Temperature (Maintain < 5°C) add_reductant->monitor_temp stir_rt Stir at Room Temperature monitor_temp->stir_rt monitor_completion Monitor for Completion (TLC/GC-MS) stir_rt->monitor_completion cool_quench Cool to 0°C monitor_completion->cool_quench slow_quench Slow, Dropwise Addition of Quenching Agent cool_quench->slow_quench cease_gas Observe Cessation of Gas Evolution slow_quench->cease_gas workup Aqueous Work-up & Extraction cease_gas->workup purify Purification (Distillation/Chromatography) workup->purify

Caption: Workflow for a controlled exothermic nitrile reduction.

Decision Tree for Troubleshooting a Temperature Excursion

TempExcursionTroubleshooting start Temperature Rises Uncontrollably stop_addition Immediately Stop Reagent Addition start->stop_addition check_cooling Check Cooling Bath (Temperature & Contact) stop_addition->check_cooling check_agitation Check Agitation (Vigorous Mixing?) stop_addition->check_agitation temp_controlled Temperature Stabilizes check_cooling->temp_controlled check_agitation->temp_controlled resume_slowly Resume Addition at a Slower Rate temp_controlled->resume_slowly Yes temp_not_controlled Temperature Continues to Rise temp_controlled->temp_not_controlled No investigate_cause Investigate Root Cause (Addition Rate, Concentration) resume_slowly->investigate_cause emergency_quench Prepare for Emergency Quenching (if necessary) temp_not_controlled->emergency_quench emergency_quench->investigate_cause

Caption: Decision tree for managing a temperature excursion.

Section 5: References

  • TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.

  • TÜV SÜD. Control Thermal Runaway and Chemical Reaction Hazards.

  • Google Docs. Safety Precautions for Handling Exothermic Reactions.

  • IChemE. The protection of reactors containing exothermic reactions: an HSE view.

  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.

  • ResearchGate. (2025, August 7). Safe Handling of Boranes at Scale.

  • University of California San Diego. (2016, October 27). Role of Amines in Thermal-Runaway-Mitigating Lithium-ion Battery.

  • Journal of Electrochemistry. Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries.

  • Benchchem. Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.

  • Google Patents. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.

  • ResearchGate. (2025, August 7). Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery.

  • ECHEMI. How to prevent secondary amine formation in nitrile reduction?.

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.

  • Benchchem. Technical Support Center: Managing Exothermic Reactions in Large-Scale Diamine Synthesis.

  • University of California San Diego. (2016, October 27). Role of Amines in Thermal-Runaway-Mitigating Lithium-ion Battery.

  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.

  • ResearchGate. (2019, April 8). How to prevent secondary amine formation in nitrile reduction?.

References

Validation & Comparative

A Guide to the Structural Elucidation of 2-Fluoro-3-methylbenzylamine: A Predictive 1H and 13C NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity. 2-Fluoro-3-methylbenzylamine, a substituted aromatic amine, presents an interesting case for spectroscopic analysis due to the interplay of its three distinct substituents on the benzene ring. While a readily available experimental spectrum for this specific molecule is not publicly documented, a robust and scientifically rigorous prediction of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra can be formulated.

This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of substituent chemical shift (SCS) effects and spin-spin coupling constants, we will construct a detailed spectral map. This predictive model will then be compared against the known spectral data of simpler, related molecules—2-fluorotoluene and 3-methylbenzylamine—to provide a clear, data-supported rationale for our assignments. This comparative approach not only validates our predictions but also serves as an educational tool for understanding how substituent effects modulate the NMR landscape of aromatic compounds.

Molecular Structure and Analytical Workflow

To facilitate a clear discussion, the protons and carbons of this compound are systematically numbered as shown below. Our analytical process involves predicting chemical shifts and coupling patterns based on foundational NMR theory and comparing these predictions with empirical data from analogous structures.

Caption: Numbering scheme for this compound.

G cluster_0 Predictive Analysis cluster_1 Comparative Validation A Identify Substituents (F, CH3, CH2NH2) B Apply Substituent Chemical Shift (SCS) Effects A->B C Determine Spin-Spin Coupling (H-H, H-F, C-F) B->C D Assemble Predicted Spectrum (Shifts, Multiplicity, J-values) C->D F Compare Predicted Data with Experimental Data D->F Validation Step E Acquire NMR Data for Analogous Compounds (e.g., 2-Fluorotoluene) E->F G Final Structural Assignment F->G

Caption: Workflow for predictive NMR spectral analysis and validation.

Part 1: Predicted ¹H NMR Spectrum Analysis

The aromatic region of a ¹H NMR spectrum (typically 6.5-8.0 ppm) provides a wealth of information about the substitution pattern of a benzene ring.[1] The chemical shift of each aromatic proton in this compound is influenced by the electron-donating or -withdrawing nature of the three substituents. The fluorine atom is strongly electronegative (inductive withdrawal) but also a pi-donor through resonance. The methyl and benzylamine groups are both weakly electron-donating. These combined effects, along with spin-spin coupling, create a unique spectral fingerprint.

Predicted Chemical Shifts and Multiplicities:

  • Aromatic Protons (H4, H5, H6): We anticipate these protons to resonate between 6.8 and 7.3 ppm.

    • H6: This proton is ortho to the benzylamine group and meta to the methyl group. It will experience the strongest influence from the fluorine via a three-bond coupling (³JHF). It is expected to appear as a doublet of doublets due to coupling with H5 (ortho, ³JHH) and the fluorine (meta, ⁴JHF).

    • H5: This proton is flanked by two other protons (H4 and H6). It will be split by H6 (ortho, ³JHH), H4 (ortho, ³JHH), and the fluorine atom through a long-range five-bond coupling (⁵JHF), likely resulting in a complex multiplet, probably a triplet of doublets.

    • H4: This proton is ortho to the methyl group and meta to the benzylamine group. It will be split by H5 (ortho, ³JHH) and the fluorine atom (para, ⁵JHF), likely appearing as a doublet of doublets.

  • Benzylic Protons (C7-H₂): Protons on a carbon adjacent to an aromatic ring typically appear around 2.0-3.0 ppm.[1] For benzylamine itself, this signal is around 3.8 ppm. We predict the C7-H₂ signal to be a singlet around 3.8-3.9 ppm .

  • Amine Protons (N8-H₂): These protons usually appear as a broad singlet that can exchange with trace water in the solvent. Its chemical shift is highly variable but is often found between 1.5 and 2.5 ppm .

  • Methyl Protons (C9-H₃): The methyl group attached to the aromatic ring is expected to produce a singlet around 2.2-2.3 ppm .

Summary of Predicted ¹H NMR Data

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H4~7.0 - 7.2dd³J(H4-H5) ≈ 7-8; ⁵J(H4-F) ≈ 1-2
H5~6.9 - 7.1t or ddd³J(H5-H4) ≈ 7-8; ³J(H5-H6) ≈ 7-8
H6~7.1 - 7.3ddd³J(H6-H5) ≈ 7-8; ⁴J(H6-F) ≈ 5-8
C7-H₂ (CH₂NH₂)~3.85s-
C9-H₃ (CH₃)~2.25s-
N8-H₂ (NH₂)~1.8 (broad)br s-

Part 2: Predicted ¹³C NMR Spectrum Analysis

In ¹³C NMR, the chemical shifts of the aromatic carbons (120-150 ppm) are highly sensitive to substituent effects.[1] A key diagnostic feature for fluorinated compounds is the presence of carbon-fluorine (C-F) coupling, which can be observed over several bonds and is often large.[2]

Predicted Chemical Shifts and C-F Couplings:

  • Aromatic Carbons (C1-C6):

    • C2 (C-F): This carbon, directly bonded to fluorine, will exhibit a very large one-bond C-F coupling constant (¹JCF) and will be significantly downfield. This is the most diagnostic signal in the spectrum.

    • C1 & C3 (C-substituent): These ipso-carbons will also show coupling to the fluorine atom (²JCF). Their chemical shifts will be influenced by the attached groups (CH₂NH₂ and CH₃).

    • C4, C5, C6: These carbons will show smaller, long-range couplings to the fluorine (³JCF, ⁴JCF, and ⁵JCF respectively). Their chemical shifts will be subtly modulated by all three substituents.

  • Aliphatic Carbons (C7, C9):

    • C7 (CH₂NH₂): Expected around 45-50 ppm.

    • C9 (CH₃): Expected around 20-22 ppm.

Summary of Predicted ¹³C NMR Data

Carbon AssignmentPredicted δ (ppm)Predicted C-F Coupling (JCF, Hz)
C1~135 - 140²J ≈ 15-25
C2~160 - 164¹J ≈ 240-250
C3~138 - 142²J ≈ 18-28
C4~125 - 128⁴J ≈ 3-5
C5~128 - 131⁵J ≈ 1-3
C6~124 - 127³J ≈ 5-10
C7 (CH₂NH₂)~46-
C9 (CH₃)~21³J ≈ 3-5

Part 3: Comparative Guide - Validation Through Analogy

To ground our predictions, we compare them with experimental data for related molecules. This comparison illustrates the additive nature of substituent effects.

Table 3: Comparative ¹H and ¹³C NMR Data (Aromatic Region)

CompoundNucleusPositionExperimental/Predicted δ (ppm)Key Feature/Difference
2-Fluorotoluene [3]¹HAromatic~6.9 - 7.2Simpler multiplet patterns due to higher symmetry.
¹³CC-F~162 (d, ¹J ≈ 245 Hz)Provides a baseline for the C-F signal.
3-Methylbenzylamine [4]¹HAromatic~7.0 - 7.2Four distinct aromatic protons, no H-F coupling.
¹³CAromatic~126 - 138No C-F coupling, allowing isolation of CH₃/CH₂NH₂ effects.
This compound ¹HAromatic~6.9 - 7.3 (Predicted)Three complex multiplets due to low symmetry and additional H-F couplings.
¹³CC-F~162 (d, ¹J ≈ 245 Hz) (Predicted)The defining signal; other carbons also show J(CF), unlike the non-fluorinated analog.

This comparison demonstrates that the predicted spectrum of this compound is a logical composite of the features observed in its simpler analogues, with the crucial addition of fluorine coupling patterns that resolve the remaining structural ambiguity.

Part 4: Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is paramount. The following protocol outlines a standard procedure for a sample like this compound.

Workflow for Acquiring High-Resolution NMR Spectra

G cluster_A cluster_C cluster_D A 1. Sample Preparation B 2. Spectrometer Setup A->B C 3. 1H Spectrum Acquisition B->C D 4. 13C Spectrum Acquisition C->D E 5. Data Processing D->E A_1 Weigh ~5-10 mg of sample. A_2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3). A_3 Add internal standard (TMS). A_4 Transfer to NMR tube. C_1 Tune and shim the probe. C_2 Acquire with sufficient scans (e.g., 16-64). D_1 Acquire with proton decoupling. D_2 Use longer acquisition time and more scans for better S/N.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), which is a common choice for small organic molecules.[5]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and used for referencing the chemical shifts.[5]

    • Vortex the solution until the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Tuning:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).

    • Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines and high resolution.

  • ¹H NMR Spectrum Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons.

  • ¹³C NMR Spectrum Acquisition:

    • Switch the nucleus to ¹³C.

    • Use a standard pulse program with proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets (or doublets due to C-F coupling).

    • Set a wider spectral width (e.g., 0 to 200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum correctly to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to get a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Conclusion

The structural elucidation of substituted aromatic compounds is a quintessential task in chemical analysis. Through a systematic, predictive approach grounded in the fundamental principles of NMR spectroscopy, we have constructed a detailed and reliable spectral map for this compound. The predicted ¹H spectrum is characterized by three distinct and complex aromatic multiplets and key signals for the benzylic, methyl, and amine protons. The ¹³C spectrum is defined by the powerful diagnostic signal of the fluorine-bound carbon, with its characteristically large one-bond coupling constant. By comparing these predictions with known data from simpler molecules, we establish a high degree of confidence in the assignments. This guide underscores the predictive power of NMR and provides a comprehensive framework for researchers tackling the structural analysis of similarly complex small molecules.

References

A Comparative Guide to HPLC and GC-MS Methods for the Purity Analysis of 2-Fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthesis. 2-Fluoro-3-methylbenzylamine, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity can significantly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide your selection of the most appropriate technique for your analytical needs.

The Analytical Challenge: Properties of this compound

This compound is a primary amine, a class of compounds known for its polarity and basicity. These characteristics can present challenges in chromatographic analysis, such as poor peak shape and strong retention on certain stationary phases. Furthermore, as a chiral molecule, the differentiation and quantification of its enantiomers may be critical, particularly in pharmaceutical applications where stereoisomers can exhibit different pharmacological activities.[1][2][3]

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a widely adopted technique for the purity determination of small molecules due to its high resolution, sensitivity, and versatility.[4] For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is a logical starting point.

The Rationale Behind the RP-HPLC Method

The selection of a C18 stationary phase is based on its wide applicability and success in separating a broad range of moderately polar to non-polar compounds.[4][5] The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer containing a small percentage of an acid like formic or trifluoroacetic acid, serves a dual purpose. The organic solvent controls the retention of the analyte, while the acidic modifier helps to protonate the basic amine group, which minimizes peak tailing by reducing interactions with residual silanol groups on the silica-based stationary phase.[4][6] UV detection is suitable as the benzene ring in the molecule is a chromophore.

Experimental Protocol: RP-HPLC Purity Determination

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 254 nm
Injection Vol. 5 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly before use.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase composition (90:10 A:B) to a concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed in the same manner and at the same concentration as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • Analysis: Inject a blank (diluent), followed by the standard and sample solutions.

  • Purity Calculation: Calculate the purity of the sample using the area percent method.

HPLC for Chiral Purity

For enantiomeric purity, a specialized chiral HPLC method is required. This can be achieved in two primary ways:

  • Chiral Stationary Phases (CSPs): Columns with a chiral selector immobilized on the stationary phase can directly separate enantiomers. Polysaccharide-based CSPs are a popular choice for a wide range of compounds.[7]

  • Indirect Method (Derivatization): The amine can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column like a C18.[7][8][9][10]

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Structural Information

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[4] For primary amines like this compound, their high polarity and tendency to interact with the GC system can lead to poor peak shapes and low sensitivity.[11][12] Therefore, derivatization is a crucial step to improve their chromatographic behavior.[11][12][13]

The Rationale Behind the GC-MS Method with Derivatization

Derivatization chemically modifies the amine to make it more volatile and less polar.[11] Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective strategy.[11] This process replaces the active hydrogens on the amino group with a less polar functional group, leading to improved peak shape and increased volatility.[11] The resulting derivative is well-suited for separation on a standard, non-polar capillary column such as a DB-5ms or HP-5ms.[4] The mass spectrometer provides not only quantification but also structural information, which is invaluable for impurity identification.

Experimental Protocol: GC-MS Purity Determination with TFAA Derivatization

Instrumentation and Conditions:

ParameterSpecification
GC-MS System Gas chromatograph with a mass selective detector
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Injector Temp. 250 °C
Injection Mode Split (20:1)
Injection Vol. 1 µL
MS Ion Source 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

Procedure:

  • Derivatization:

    • In a vial, dissolve approximately 1 mg of the this compound sample in 500 µL of a suitable solvent like ethyl acetate.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).[11]

    • Cap the vial tightly and heat at 60 °C for 20 minutes.[11]

    • Allow the vial to cool to room temperature.

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Data Evaluation: Identify the peak for the derivatized this compound and any impurity peaks. The mass spectra will aid in the tentative identification of any impurities. Calculate the purity based on the peak area percentages.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLCGC-MS
Sample Volatility Not a requirement; suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable analytes or derivatization.
Sample Preparation Generally simpler; often just "dissolve and inject".More complex, usually requires derivatization for polar amines.[11][12]
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phase.[4]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[4]
Detection UV is common and non-destructive. MS can be coupled for identification.Mass spectrometry is inherent, providing excellent sensitivity and structural information.
Chiral Analysis Well-established with chiral stationary phases or derivatization.[1][3][7]Possible with chiral columns, but less common for routine analysis.
Impurity ID Requires coupling to MS for definitive identification.In-built capability for tentative impurity identification via mass spectra.
Speed Modern UHPLC systems can offer very fast analyses.Runtimes are often comparable to HPLC.
Robustness Generally considered very robust for routine QC applications.Derivatization step can introduce variability if not well-controlled.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_S Dissolve in Diluent Sample->Dissolve_S Standard Weigh Standard Dissolve_St Dissolve in Diluent Standard->Dissolve_St Autosampler Autosampler Injection Dissolve_S->Autosampler Dissolve_St->Autosampler Column C18 Separation Autosampler->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for HPLC Purity Assessment of this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing Sample_GC Weigh Sample Dissolve_GC Dissolve in Solvent Sample_GC->Dissolve_GC Derivatize Add TFAA & Heat Dissolve_GC->Derivatize GC_Injection GC Injection Derivatize->GC_Injection GC_Column Capillary Column Separation GC_Injection->GC_Column MS_Detection Mass Spec Detection GC_Column->MS_Detection TIC Generate TIC MS_Detection->TIC Impurity_ID Impurity ID via Mass Spectra MS_Detection->Impurity_ID Integration_GC Peak Integration TIC->Integration_GC Purity_Calc Calculate % Purity Integration_GC->Purity_Calc

Caption: Workflow for GC-MS Purity Assessment of this compound.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and suitable techniques for assessing the purity of this compound, each with distinct advantages.

  • For routine quality control and purity determination, the developed RP-HPLC method is highly recommended. It is robust, requires minimal sample preparation, and is readily available in most analytical laboratories. It is the workhorse for quantitative purity analysis.

  • GC-MS is the superior choice for impurity identification and for detecting volatile impurities that may not be well-resolved by HPLC. The requirement for derivatization adds a step to the sample preparation but provides the significant advantage of structural elucidation through mass spectral data.

  • For enantiomeric purity, a dedicated chiral HPLC method is essential. The choice between a chiral stationary phase or derivatization will depend on the specific separation challenge and available resources.

Ultimately, the selection of the analytical method should be guided by the specific goals of the analysis. For comprehensive characterization, employing both techniques can provide a more complete picture of the sample's purity profile.

References

A Comparative Guide to the Reactivity of 2-Fluoro-3-methylbenzylamine and 4-Fluoro-3-methylbenzylamine in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, substituted benzylamines are invaluable building blocks for constructing a diverse array of pharmacologically active molecules. The precise placement of substituents on the aromatic ring can profoundly influence a molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability. This guide provides an in-depth technical comparison of two closely related isomers: 2-Fluoro-3-methylbenzylamine and 4-Fluoro-3-methylbenzylamine .

While structurally similar, the positional difference of the fluorine atom dictates a significant divergence in their chemical behavior, particularly in nucleophilic reactions such as amide bond formation. Understanding these differences is critical for researchers designing synthetic routes, as the choice of isomer can impact reaction kinetics, yields, and purification strategies. This document will dissect the electronic and steric factors governing the reactivity of each isomer, provide predictive data, and outline a robust experimental protocol to validate these principles in a laboratory setting.

Physicochemical Properties: The Foundation of Reactivity

The nucleophilicity of the benzylamine nitrogen is the primary determinant of its reactivity towards electrophiles. This is directly related to its basicity, which can be approximated by the pKa of the conjugate acid. While experimental pKa values for these specific benzylamines are not widely reported, we can use the values of their corresponding aniline precursors as reliable proxies to predict their relative basicity.

PropertyThis compound4-Fluoro-3-methylbenzylamine
Structure
CAS Number 93071-80-8[1]261951-68-2[2]
Molecular Formula C₈H₁₀FNC₈H₁₀FN
Molecular Weight 139.17 g/mol [1]139.17 g/mol [2]
Appearance Colorless to light yellow liquidSolid[2][3]
Predicted pKa (Aniline Proxy) ~3.44 (for 3-Fluoro-2-methylaniline)[4]~4.78 (for 4-Fluoro-3-methylaniline)[5]

The significant difference in predicted pKa values immediately suggests that 4-Fluoro-3-methylbenzylamine is the more basic and, therefore, intrinsically more nucleophilic of the two isomers. This forms the first pillar of our reactivity comparison.

Pillar 1: Electronic Effects - The Inductive Pull of Fluorine

The high electronegativity of fluorine governs its powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density on the aromatic ring and, by extension, on the nitrogen atom of the aminomethyl group, reducing its basicity and nucleophilicity. The magnitude of this effect is distance-dependent.[6]

  • 4-Fluoro Isomer: The fluorine atom is positioned para to the methyl group and meta to the benzylamine moiety. Its inductive pull is felt throughout the ring, but its distance from the nitrogen atom mitigates its full impact.

  • 2-Fluoro Isomer: The fluorine atom is in the ortho position relative to the benzylamine group. Here, the -I effect is exerted much more strongly on the benzylic carbon and, consequently, on the nitrogen atom, significantly reducing its electron density.

While halogens also exhibit a weak, electron-donating mesomeric effect (+M) through their lone pairs, this is generally outweighed by their strong inductive effect, especially for fluorine.[7] The primary electronic differentiator between these isomers is the pronounced inductive withdrawal experienced by the nitrogen in the 2-fluoro isomer due to proximity.

Pillar 2: Steric Hindrance - The "Ortho Effect" in Action

Beyond electronics, the spatial arrangement of atoms plays a decisive role. The reactivity of the 2-fluoro isomer is severely impacted by the ortho effect , a phenomenon where a substituent adjacent to the reacting center sterically impedes the approach of other molecules.[8][9]

In This compound , the aminomethyl group is flanked by both a fluorine atom and a methyl group. During a reaction like amide bond formation, the incoming electrophile (e.g., an activated carboxylic acid) must navigate this crowded environment to reach the nitrogen's lone pair. This creates a high-energy transition state, slowing the reaction rate.[9]

In contrast, the 4-Fluoro-3-methylbenzylamine has an unobstructed aminomethyl group. The substituents are remote, imposing no direct steric penalty on the reaction center. This allows for a much more favorable, lower-energy transition state. The Taft steric parameter, E_s, quantifies this effect; bulkier groups have more negative E_s values, corresponding to greater hindrance.[10][11] While specific E_s values for these exact benzyl groups are unavailable, it is clear from molecular models that the ortho-substituted isomer presents a significantly more hindered environment.

Comparative Reactivity Summary

Synthesizing the electronic and steric analyses leads to a clear prediction of relative reactivity in amide bond formation.

FeatureThis compound4-Fluoro-3-methylbenzylamine
Amine Basicity (Nucleophilicity) Lower (due to strong ortho -I effect)Higher
Steric Hindrance High (due to ortho effect)Low
Predicted Reaction Rate SlowerFaster
Expected Yield (under identical, non-forcing conditions) LowerHigher
Suitability for Challenging Couplings Less suitable; may require more potent coupling agents or harsher conditions.More suitable; compatible with a wider range of standard coupling conditions.

Experimental Protocol: A Self-Validating System for Comparative Analysis

To experimentally validate the predicted reactivity differences, a parallel synthesis should be conducted where both isomers are subjected to identical reaction conditions. The following protocol, utilizing the common coupling reagent HATU, is designed for this purpose. The progress and outcome of the reactions will serve as a direct measure of the relative reactivity.

Objective: To compare the rate and yield of amide formation between this compound and 4-fluoro-3-methylbenzylamine with a model carboxylic acid (e.g., Benzoic Acid).

G cluster_0 Reaction Setup (Parallel) cluster_1 Reaction Execution & Monitoring cluster_2 Workup & Analysis prep_acid Prepare Benzoic Acid Stock Solution in DMF rxn_A Vial A: Add 2-Fluoro Isomer rxn_B Vial B: Add 4-Fluoro Isomer prep_hatu Prepare HATU/DIPEA Stock Solution in DMF add_acid Add Benzoic Acid Solution to A & B rxn_A->add_acid rxn_B->add_acid add_hatu Add HATU/DIPEA Solution to A & B (Start Timer) add_acid->add_hatu monitor Monitor by TLC/LC-MS at t = 15, 30, 60 min add_hatu->monitor quench Quench Reactions with Water monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Column Chromatography extract->purify analyze Analyze Yield & Purity (NMR, LC-MS) purify->analyze caption Diagram 3: Experimental workflow for comparative reactivity analysis.

Materials & Reagents:

  • This compound

  • 4-Fluoro-3-methylbenzylamine

  • Benzoic Acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard glassware for synthesis, workup, and chromatography

Step-by-Step Procedure:
  • Preparation:

    • In two separate, identical reaction vials (Vial A and Vial B) equipped with stir bars, dissolve benzoic acid (1.0 eq, e.g., 100 mg) in anhydrous DMF (2 mL).

    • To Vial A, add this compound (1.05 eq).

    • To Vial B, add 4-Fluoro-3-methylbenzylamine (1.05 eq).

  • Reaction Initiation:

    • In a separate vial, dissolve HATU (1.1 eq) and DIPEA (2.5 eq) in anhydrous DMF (1 mL).

    • Simultaneously, or in rapid succession, add half of the HATU/DIPEA solution to Vial A and the other half to Vial B. Start a timer immediately.

    • Stir both reactions at room temperature.

  • Monitoring:

    • At set time intervals (e.g., 15 min, 30 min, 60 min, and 2 hours), take a small aliquot from each reaction mixture.

    • Quench the aliquot with a drop of water and dilute with ethyl acetate.

    • Analyze by Thin-Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting benzylamine and the formation of the product amide. A significant difference in the rate of starting material disappearance between Vial A and Vial B should be observable.

  • Workup (after 2 hours or upon completion of the faster reaction):

    • Quench both reaction mixtures by pouring them into saturated aqueous NaHCO₃ solution (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the crude yield of the resulting solids/oils.

    • Purify both products by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

    • Calculate the isolated yields and compare them directly. The yield from Vial B is expected to be substantially higher than that from Vial A.

    • Confirm the identity and purity of both products using ¹H NMR, ¹³C NMR, and LC-MS.

Final Conclusion for the Researcher

The choice between this compound and 4-Fluoro-3-methylbenzylamine is not arbitrary; it is a critical design decision with predictable consequences for chemical reactivity. The 4-fluoro isomer is the superior choice for most standard amide coupling reactions due to its higher intrinsic nucleophilicity and lack of steric hindrance, which should translate to faster reaction times, higher yields, and milder required conditions. Conversely, the 2-fluoro isomer is significantly less reactive. Its use may necessitate more forceful conditions, longer reaction times, or the use of highly potent coupling reagents, potentially leading to more side products and more challenging purifications. This guide provides the fundamental principles and a practical framework for scientists to make informed decisions in the synthesis of novel chemical entities.

References

A Comparative Guide to the Structural Confirmation of 2-Fluoro-3-methylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 2-Fluoro-3-methylbenzylamine and its derivatives represent a class of compounds with significant potential in medicinal chemistry, owing to the unique properties conferred by the fluorine substituent. This guide provides a comprehensive comparison of analytical techniques for the unambiguous structural confirmation of these molecules, grounded in scientific principles and supported by experimental data.

Introduction: The Significance of Fluorinated Benzylamines

The introduction of a fluorine atom into a benzylamine scaffold can profoundly influence a molecule's physicochemical and pharmacological properties. The high electronegativity and small size of fluorine can alter acidity, basicity, metabolic stability, and binding affinity to biological targets. Specifically, the 2-fluoro-3-methyl substitution pattern presents a unique analytical challenge in distinguishing it from other positional isomers. Therefore, a robust and multi-faceted analytical approach is crucial for unequivocal structural verification.

A Comparative Analysis of Key Analytical Techniques

The structural confirmation of this compound derivatives relies on a synergistic combination of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation leads to a definitive assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and informative technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. For fluorinated compounds like this compound derivatives, multinuclear NMR experiments are indispensable.[1]

Key NMR Experiments:

  • ¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic for the substitution pattern on the benzene ring.

  • ¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms in the molecule. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), a key signature for identifying the point of fluorination.

  • ¹⁹F NMR (Fluorine NMR): Directly observes the fluorine nucleus, providing information about its chemical environment. The chemical shift of the fluorine signal is highly sensitive to its position on the aromatic ring. Furthermore, heteronuclear coupling between fluorine and adjacent protons (nJHF) provides crucial connectivity information. One- and two-dimensional homonuclear F-F correlation and heteronuclear H-F correlation experiments can also be employed for more complex fluorinated compounds.[2]

Table 1: Comparison of NMR Techniques for this compound Derivatives

NMR Experiment Information Provided Key Diagnostic Features
¹H NMR Proton environment, connectivity, and multiplicity.Chemical shifts of aromatic and benzylic protons; coupling constants (J-values) between adjacent protons and between protons and fluorine.
¹³C NMR Carbon skeleton and chemical environment.Chemical shift of C-F carbon; large ¹JCF coupling constant.
¹⁹F NMR Fluorine chemical environment and connectivity.Chemical shift of the fluorine signal; coupling to neighboring protons (nJHF).

Experimental Protocol: Acquiring High-Quality NMR Spectra

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum.

  • 2D NMR (Optional but Recommended): For complex derivatives, 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the connectivity between all atoms in the molecule.

Diagram 1: General Workflow for NMR-based Structural Confirmation

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation A Dissolve sample in deuterated solvent B 1H NMR A->B C 13C NMR A->C D 19F NMR A->D E 2D NMR (COSY, HSQC, HMBC) B->E F Analyze Chemical Shifts, Coupling Constants, and Correlations B->F C->E C->F D->E D->F E->F G Propose Structure F->G H Confirm Structure G->H

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. For this compound derivatives, both low- and high-resolution mass spectrometry (HRMS) are valuable.

Key Mass Spectrometry Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable derivatives. The gas chromatograph separates the components of a mixture before they enter the mass spectrometer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for a wide range of compounds, including those that are not volatile or are thermally labile.[3] A new method was developed by derivatizing perfluorooctane sulfonyl fluoride (PFOSF) with benzylamine for rapid quantitative analysis by LC/MS.[3]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion and its fragments. This is crucial for confirming the molecular formula.[1]

Interpreting the Mass Spectrum:

The mass spectrum of this compound (C₈H₁₀FN) would show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (139.17 g/mol ).[4][5] The fragmentation pattern can also be diagnostic. For instance, the loss of the aminomethyl group (-CH₂NH₂) is a common fragmentation pathway for benzylamines.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Chromatographic Separation: Inject the sample onto an HPLC system equipped with a suitable column (e.g., C18). Develop a gradient elution method to achieve good separation.

  • Mass Spectrometric Detection: The eluent from the HPLC is directed to the mass spectrometer. Acquire data in both positive and negative ion modes to maximize information.

  • Data Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern to deduce structural information. For HRMS, compare the measured mass to the calculated mass for the proposed elemental composition.

Diagram 2: Logic Flow for MS-based Structural Verification

MS_Logic_Flow A Obtain Mass Spectrum B Identify Molecular Ion Peak (M+) A->B D Analyze Fragmentation Pattern A->D F High-Resolution MS (HRMS) A->F C Determine Molecular Weight B->C I Corroborate Proposed Structure C->I E Propose Fragment Structures D->E E->I G Determine Elemental Composition F->G H Confirm Molecular Formula G->H H->I

Caption: Logical flow for mass spectrometry analysis.

X-ray Crystallography: The Definitive Structure Determination

For crystalline derivatives, single-crystal X-ray crystallography provides an unambiguous, three-dimensional model of the molecule. This technique is considered the "gold standard" for structural confirmation as it directly visualizes the atomic arrangement in the solid state.

Key Advantages:

  • Unambiguous Structure: Provides the absolute connectivity and stereochemistry of the molecule.

  • Detailed Geometric Information: Yields precise bond lengths, bond angles, and torsion angles.

  • Intermolecular Interactions: Reveals information about crystal packing and intermolecular forces such as hydrogen bonding.

Considerations:

The primary limitation of X-ray crystallography is the requirement for a single crystal of suitable size and quality, which can sometimes be challenging to obtain.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the this compound derivative from a suitable solvent or solvent system using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, resulting in a detailed 3D model of the molecule.

Integrated Approach: A Self-Validating System

The most robust approach to structural confirmation involves the integration of data from multiple analytical techniques. The information obtained from NMR, MS, and, when possible, X-ray crystallography should be consistent and complementary, creating a self-validating system for the proposed structure. For example, the molecular formula determined by HRMS must be consistent with the number and types of atoms observed in the ¹H and ¹³C NMR spectra.

Conclusion

The structural confirmation of this compound derivatives requires a meticulous and multi-pronged analytical strategy. NMR spectroscopy provides the foundational information on atomic connectivity, while mass spectrometry confirms the molecular weight and elemental composition. For crystalline materials, X-ray crystallography offers the ultimate, unambiguous structural determination. By employing these techniques in a complementary fashion, researchers can ensure the scientific integrity of their work and confidently advance their drug discovery and development programs.

References

The Fluorine Advantage: A Comparative Study of Fluorinated vs. Non-Fluorinated Methylbenzylamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for enhancing pharmacological properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's behavior in a biological system.[1][2][3][4] This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated methylbenzylamines, offering insights into how this single-atom substitution can be leveraged to optimize drug-like properties.

The decision to fluorinate a lead compound is a critical step in the drug discovery and development process. It is a strategy employed to modulate a range of parameters including, but not limited to, metabolic stability, receptor binding affinity, lipophilicity, and basicity (pKa).[1][2][3] By understanding the fundamental impact of fluorination on the methylbenzylamine scaffold, researchers can make more informed decisions, accelerating the journey from a promising molecule to a viable therapeutic agent. This guide will delve into the causality behind the observed differences, supported by experimental data and detailed protocols, to provide a robust framework for rational drug design.

Physicochemical Properties: A Tale of Two Amines

The introduction of fluorine to the methylbenzylamine structure instigates a significant shift in its fundamental physicochemical properties. These alterations have profound implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Basicity (pKa): The Electron-Withdrawing Effect

The potent electron-withdrawing nature of fluorine significantly impacts the basicity of the amine group.[5][6] This effect is transmitted through the aromatic ring, reducing the electron density on the nitrogen atom and thus its ability to accept a proton. The result is a lower pKa for the fluorinated analog compared to its non-fluorinated counterpart. This modulation of pKa can be critical for optimizing a drug's solubility, cell permeability, and binding to its target, as the ionization state of the molecule at physiological pH (typically around 7.4) is a key determinant of its behavior.[6][7]

Lipophilicity (logP): A Context-Dependent Shift

The effect of fluorination on lipophilicity, often measured as the octanol-water partition coefficient (logP), is more nuanced. While it is a common misconception that fluorination always increases lipophilicity, the reality is context-dependent.[8][9] In the case of aromatic systems, the introduction of a fluorine atom often leads to an increase in lipophilicity.[8] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes and access lipophilic binding pockets within target proteins.[7][10][11] However, it is a parameter that must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility, increased off-target effects, and rapid metabolism.[8]

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of a representative non-fluorinated methylbenzylamine and its fluorinated analog.

PropertyNon-Fluorinated MethylbenzylamineFluorinated Methylbenzylamine (e.g., 4-Fluoro-α-methylbenzylamine)Impact of Fluorination
Molecular Weight ~121.18 g/mol ~139.17 g/mol Increased molecular weight.
pKa ~9.5Lowered (Predicted ~9.0)The electron-withdrawing fluorine atom decreases the basicity of the amine, resulting in a lower pKa.[5]
logP (Octanol-Water) ~1.9Higher (Predicted >2.0)Fluorination on the aromatic ring generally increases lipophilicity, which can enhance membrane permeability.[7][8]
Water Solubility Moderately solubleSparingly solubleIncreased lipophilicity typically leads to reduced aqueous solubility.

Metabolic Stability: The Fluorine Shield

A primary driver for the use of fluorination in drug design is the enhancement of metabolic stability.[7][12] The carbon-fluorine bond is exceptionally strong and more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism, compared to a carbon-hydrogen bond.[7][12] By strategically placing a fluorine atom at a site susceptible to metabolic oxidation, chemists can effectively "block" this metabolic pathway, leading to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[7][12]

Diagram: Impact of Fluorination on Metabolic Stability

cluster_0 Non-Fluorinated Methylbenzylamine cluster_1 Fluorinated Methylbenzylamine Non-Fluorinated Methylbenzylamine (Metabolically Labile Site) Metabolite Oxidized Metabolite Non-Fluorinated->Metabolite CYP450 Oxidation Fluorinated Fluorinated Methylbenzylamine (Metabolic Site Blocked) No_Metabolism Reduced/No Metabolism Fluorinated->No_Metabolism Metabolism Inhibited

Caption: Fluorination at a metabolically vulnerable position can block oxidation by CYP450 enzymes.

Biological Activity: Modulating Target Engagement

The introduction of fluorine can have a significant and sometimes unpredictable impact on a molecule's biological activity.[13][14] The altered electronic properties due to the electronegative fluorine atom can influence how the molecule interacts with its biological target.[4] This can manifest as an increase in binding affinity, leading to enhanced potency. Furthermore, the conformational changes induced by the fluorine substituent can also play a role in optimizing the fit of the drug molecule within the binding site of a protein.[4]

In the context of methylbenzylamines, which can act as precursors or intermediates for various biologically active compounds, fluorination can be a key strategy to fine-tune their pharmacological profile.[15] For instance, in the development of enzyme inhibitors, the altered pKa of a fluorinated amine could lead to more favorable interactions with amino acid residues in the active site.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

Protocol 1: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the methylbenzylamine derivatives.

Methodology:

  • Sample Preparation: Prepare a 0.01 M solution of the amine in a 1:1 (v/v) methanol-water mixture.

  • Titration Setup: Use a calibrated pH meter with a combination glass electrode. Place the sample solution in a thermostatted vessel at 25 °C and stir continuously.

  • Titration: Titrate the sample solution with a standardized 0.1 M solution of hydrochloric acid (HCl), adding the titrant in small increments.

  • Data Acquisition: Record the pH of the solution after each addition of HCl.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point. Alternatively, use appropriate software for pKa calculation from the titration curve.

Diagram: Workflow for pKa Determination

A Prepare 0.01 M Amine Solution (Methanol/Water) C Titrate with 0.1 M HCl A->C B Calibrate pH Meter B->C D Record pH vs. Volume of HCl C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Caption: A generalized workflow for determining the pKa of an amine by potentiometric titration.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of the compounds by measuring their rate of disappearance in the presence of liver microsomes.

Methodology:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing:

    • Liver microsomes (e.g., human, rat, or mouse)

    • Phosphate buffer (pH 7.4)

    • The test compound (typically at a final concentration of 1 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½). The intrinsic clearance (CLint) can then be calculated from the half-life.

Conclusion

The strategic fluorination of the methylbenzylamine scaffold profoundly alters its physicochemical and pharmacological properties. The enhanced metabolic stability and modulated basicity and lipophilicity make fluorinated methylbenzylamines potentially more "drug-like" candidates compared to their non-fluorinated counterparts. However, the effects of fluorination are often subtle and position-dependent, necessitating a careful, data-driven approach to molecular design. The insights and protocols provided in this guide offer a foundational framework for researchers to rationally design and evaluate the next generation of therapeutics derived from the versatile methylbenzylamine core.

References

A Senior Application Scientist's Guide to the Structural Validation of a Synthesized 2-Fluoro-3-methylbenzylamine Analog

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of chemical research and development. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the structure of a synthesized 2-Fluoro-3-methylbenzylamine analog. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The successful synthesis of a target molecule is only the first step. Without rigorous structural validation, all subsequent biological and pharmacological data is built on an unverified foundation. This guide will equip you with the knowledge to confidently confirm the identity, purity, and structural integrity of your synthesized this compound analog.

The Orthogonal Approach: A Multi-faceted Strategy for Unambiguous Confirmation

A single analytical technique is rarely sufficient for complete structural elucidation. An orthogonal approach, employing multiple techniques that measure different physicochemical properties of the molecule, provides a comprehensive and trustworthy validation. For our this compound analog, we will focus on a combination of spectroscopic and chromatographic methods.

This multi-pronged strategy ensures that any ambiguity in one technique is resolved by the data from another, leading to a self-validating system of evidence.

A Comparative Guide to Assessing the Steric Hindrance of the Ortho-Fluoro-Meta-Methyl Substitution Pattern

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond van der Waals Radii in Drug Design

In the intricate dance of drug-receptor interactions, the spatial arrangement of atoms—or sterics—plays a role as critical as electronics. Steric hindrance, the effect of the physical bulk of substituent groups, can dictate a molecule's preferred conformation, govern its access to a binding pocket, and ultimately define its biological activity and metabolic fate.[1][2] While medicinal chemists have a vast toolkit of substituents, the ortho-fluoro-meta-methyl pattern represents a nuanced strategy for molecular design. This combination leverages the unique properties of two of the most impactful substituents in modern drug discovery: the fluorine atom and the "magic methyl" group.[3]

Fluorine, despite being the most electronegative element, is only marginally larger than hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å), allowing it to act as a subtle steric probe.[4][5] Its introduction can profoundly alter pKa, improve metabolic stability, and enhance binding affinity through specific electronic interactions, often with minimal steric penalty.[5][6][7] The methyl group, particularly when strategically placed, can improve potency by optimizing ligand conformation or favorably occupying hydrophobic pockets.[3][8]

This guide provides a framework for quantitatively assessing the steric impact of the ortho-fluoro-meta-methyl substitution. We will move beyond simplistic assumptions and delve into a multi-faceted analysis, comparing this pattern to its constituent parts and other common substitutions. We will detail both experimental and computational protocols designed to provide robust, actionable data for researchers in drug development and physical organic chemistry.

Logical Framework for Steric Assessment

The process of evaluating steric hindrance is not linear. It involves an iterative cycle of theoretical calculation, experimental validation, and contextual analysis. The choice of method depends on the specific question being asked, whether it relates to reaction kinetics, conformational preference, or receptor binding.

Steric_Assessment_Framework cluster_0 Quantitative Descriptors cluster_1 Methodology cluster_2 Application A_Value A-Values (Conformational Preference) Experimental Experimental Validation (Kinetics, NMR) A_Value->Experimental informs Taft Taft Es Parameters (Kinetic Impact) Taft->Experimental derived from Computational Computational Metrics (%V_Buried, Cone Angles) InSilico In Silico Modeling (DFT, MM) Computational->InSilico calculated by SAR Structure-Activity Relationship (SAR) Experimental->SAR Reaction Reaction Optimization Experimental->Reaction InSilico->SAR InSilico->Reaction

Figure 1: A framework illustrating the interplay between quantitative steric descriptors, validation methodologies, and practical applications.

Part 1: Quantitative Descriptors of Steric Bulk

To compare substituents objectively, we must rely on established quantitative parameters. While no single parameter is perfect, together they provide a comprehensive picture of a substituent's steric influence.

Conformational Free Energy (A-Values)

A-values quantify the Gibbs free energy difference (ΔG) between a substituent being in the axial versus the equatorial position on a cyclohexane ring.[9] A larger A-value indicates a greater preference for the sterically less encumbered equatorial position and thus, a greater effective steric bulk.[2][10]

Causality Behind the Metric: This parameter is a pure measure of steric strain (specifically, 1,3-diaxial interactions) in a well-defined aliphatic system. While not directly applicable to aromatic systems, it serves as an excellent baseline for comparing the intrinsic size of substituents in a non-conjugated environment.

SubstituentA-Value (kcal/mol)Key Insight
Hydrogen (H)0The reference point.
Fluorine (F) 0.24 - 0.36Minimal steric bulk, only slightly larger than hydrogen.[11][12]
Methyl (CH₃) 1.70 - 1.80The benchmark for a small, but significant, alkyl group.[10][11][12]
Isopropyl (i-Pr)2.15 - 2.20A significant increase in bulk over a methyl group.[10]
Tert-butyl (t-Bu)>4.5An extremely bulky group, often used as a conformational "lock".[10][11]
Table 1: Comparison of A-values for common substituents.
Taft Steric Parameters (Eₛ)

The Taft steric parameter, Eₛ, is derived from kinetic data—specifically, the acid-catalyzed hydrolysis of esters (RCOOR'). It quantifies the impact of a substituent (R) on the reaction rate relative to a standard (typically methyl).[13][14] More negative values indicate greater steric hindrance at the transition state.[13]

Causality Behind the Metric: Unlike A-values, Eₛ values measure steric effects on reaction rates, making them directly relevant to chemical reactivity. The parameter is defined as Eₛ = log(k/k₀), where k and k₀ are the rate constants for the substituted and reference reactions, respectively.[14][15][16] It's crucial to note that for ortho substituents on an aromatic ring, the classic Eₛ value can be convoluted with electronic "ortho effects," though studies have shown Eₛ values are primarily a function of van der Waals radii.[17]

Substituent (X in X-CH₂–)Taft Eₛ ValueKey Insight
Hydrogen (H)+1.24Less sterically hindering than the reference methyl group.
Methyl (CH₃) 0.00The reference standard for the Eₛ scale.
Fluorine (F) -0.46Demonstrates slightly more steric hindrance than methyl in this context.[13]
Chlorine (Cl)-0.97Noticeably more hindering than fluorine.[13]
Isopropyl (i-Pr)-0.47Similar kinetic hindrance to fluorine in this specific reaction series.
Table 2: Comparison of Taft Eₛ values for common substituents.

Part 2: A Comparative Analysis of the Ortho-Fluoro-Meta-Methyl Pattern

The true steric character of the ortho-fluoro-meta-methyl pattern arises from the interplay of the individual substituents' properties and their positions on the aromatic ring.

  • Ortho-Fluoro: The primary role of an ortho-fluoro group is often not direct steric blockade but rather conformational control. Its electronegativity can induce a specific torsional angle in an adjacent sidechain through electrostatic repulsion or dipole-dipole interactions. This can pre-organize a ligand for a more favorable binding pose.[8] While its A-value is small, its influence on reactivity and conformation can be substantial.[18]

  • Meta-Methyl: A meta-methyl group adds bulk and lipophilicity without directly impinging on the reaction center at position 1.[19] Its main steric role is to influence the overall shape of the molecule and potentially to "buttress" the ortho-substituent, restricting its rotational freedom and amplifying its conformational influence.

  • Combined Effect: The combination allows for fine-tuning of a molecule's three-dimensional shape. The ortho-fluoro group acts as a "conformational rudder," steering adjacent groups, while the meta-methyl group adds bulk and can lock in that preferred conformation. This is a more subtle approach than using a bulky ortho-group (like isopropyl), which might simply block access to the active site altogether. In electrophilic aromatic substitution, the para position relative to the methyl group would generally be favored due to reduced steric hindrance from the ortho-fluoro group.[20][21][22]

Part 3: Experimental and Computational Protocols

To move from qualitative reasoning to quantitative data, robust and reproducible protocols are essential. The following sections describe self-validating experimental and computational workflows to directly measure the steric effects of the ortho-fluoro-meta-methyl pattern.

Protocol 1: Experimental Assessment via Kinetic Studies

This protocol uses a model SₙAr (Nucleophilic Aromatic Substitution) reaction, which is highly sensitive to steric hindrance at the ortho position, to determine relative reaction rates.

Objective: To quantify the steric hindrance of the target substitution pattern by comparing its reaction rate to that of unsubstituted, mono-substituted, and other di-substituted analogues.

Methodology:

  • Substrate Synthesis: Synthesize a series of 1-chloro-2-nitrobenzenes with the following substitution patterns:

    • Unsubstituted (Reference)

    • 3-Methyl

    • 2-Fluoro

    • 2-Methyl (for comparison)

    • 2-Fluoro-5-methyl (Target)

    • 2-Isopropyl (Bulky control)

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, dissolve 1.0 equivalent of the substrate in DMSO.

    • Add 1.2 equivalents of a nucleophile (e.g., piperidine).

    • Include an internal standard (e.g., biphenyl) for accurate quantification.

    • Initiate the reaction and maintain a constant temperature (e.g., 50 °C).

  • Reaction Monitoring:

    • At defined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a solution of 0.1 M HCl.

    • Analyze the quenched sample by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the starting material relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the starting material concentration (ln[SM]) versus time for each substrate.

    • The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the relative rate for each substrate by dividing its k_obs by the k_obs of the unsubstituted reference compound.

  • Self-Validation & Trustworthiness:

    • Each kinetic run should be performed in triplicate to ensure reproducibility.

    • The linearity of the ln[SM] vs. time plot (R² > 0.98) validates the pseudo-first-order reaction kinetics.

    • The inclusion of well-characterized control substrates (unsubstituted, 2-methyl) ensures the results can be benchmarked against established data.

Protocol 2: In Silico Assessment via Computational Modeling

This protocol describes a workflow for calculating a key steric descriptor—the percent buried volume (%V_Bur)—which quantifies the space occupied by a substituent within a defined sphere, providing a more nuanced metric than a simple van der Waals radius.[23]

Objective: To compute and compare the steric footprint of the target substitution pattern on a model aromatic scaffold.

Methodology Workflow:

Computational_Workflow Build 1. Build Molecule (e.g., Substituted Toluene) Conform 2. Conformational Search (Identify low-energy states) Build->Conform Optimize 3. Geometry Optimization (DFT: B3LYP/6-31G*) Conform->Optimize Frequency 4. Frequency Calculation (Confirm true minimum) Optimize->Frequency StericCalc 5. Calculate Steric Descriptor (e.g., SambVca 2.1 for %V_Bur) Frequency->StericCalc Analyze 6. Comparative Analysis StericCalc->Analyze

Figure 2: A step-by-step workflow for the computational assessment of steric parameters.

  • Molecular Construction: Build 3D models of the substituted toluene series (as described in Protocol 1) using molecular modeling software (e.g., GaussView, Avogadro).

  • Conformational Analysis: For flexible groups, perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify the global minimum energy conformer.[24]

  • Geometry Optimization:

    • Perform a full geometry optimization on the lowest energy conformer using Density Functional Theory (DFT).

    • A common and reliable level of theory is B3LYP with a Pople-style basis set such as 6-311+G(d,p).[25] This calculation should be performed in the gas phase or with an implicit solvent model (e.g., PCM).

    • Causality: This step is crucial to find the most stable electronic and geometric structure of the molecule, which is the basis for any subsequent property calculation.

  • Frequency Analysis:

    • Perform a vibrational frequency calculation at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[25]

  • Steric Parameter Calculation:

    • Use the optimized coordinates as input for a steric calculation program. For example, the SambVca 2.1 tool can be used to calculate the percent buried volume (%V_Bur).

    • This calculation involves defining a sphere of a specific radius (e.g., 3.5 Å) centered on the aromatic carbon attached to the methyl group (C1 of toluene) and calculating the volume occupied by the ortho and meta substituents within that sphere.

  • Data Analysis and Validation:

    • Tabulate the calculated %V_Bur for each substitution pattern.

    • Compare the computational results with the experimental kinetic data from Protocol 1. A strong correlation (e.g., plot of ln(k_rel) vs. %V_Bur) provides a self-validating system, where the computational model accurately predicts experimental reactivity, thereby confirming its trustworthiness.

Conclusion and Outlook

Assessing the steric hindrance of the ortho-fluoro-meta-methyl substitution is a task that demands a multipronged approach. Simple comparisons of A-values or van der Waals radii are insufficient. The true impact of this pattern lies in its ability to exert subtle conformational control (from the ortho-fluoro) while simultaneously modulating molecular shape and lipophilicity (from the meta-methyl).

By employing rigorous kinetic studies, researchers can obtain direct, empirical evidence of the pattern's influence on reactivity. Complementing this with high-level computational modeling allows for the deconstruction of this effect into quantifiable descriptors like percent buried volume. The strong concordance between these experimental and theoretical datasets provides the highest level of confidence in the analysis. This integrated strategy empowers researchers and drug development professionals to move beyond intuition and make data-driven decisions in the rational design of next-generation therapeutics.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Benzylamines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzylamines are a cornerstone of modern medicinal chemistry and materials science, finding application as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of the benzylamine moiety can significantly influence a molecule's biological activity and physicochemical properties. Consequently, the selection of an appropriate synthetic route is a critical decision in any research and development campaign. This guide provides a comparative analysis of the most prevalent synthetic strategies for accessing substituted benzylamines, offering insights into their mechanisms, practical considerations, and substrate scope to empower researchers in making informed decisions.

Reductive Amination: The Workhorse Approach

Reductive amination is arguably the most versatile and widely employed method for the synthesis of benzylamines. This strategy involves the reaction of a substituted benzaldehyde or a ketone with an amine source to form an imine or iminium ion intermediate, which is subsequently reduced to the target amine. The reaction can be performed in a one-pot (direct) or a two-step (indirect) fashion.

Mechanism of Reductive Amination

The reaction proceeds via two key steps:

  • Imine/Iminium Ion Formation: The carbonyl group of the aldehyde or ketone reacts with a primary amine or ammonia to form a carbinolamine intermediate. This intermediate then dehydrates to yield a neutral imine or, in the presence of acid, a protonated iminium ion.

  • Reduction: The C=N double bond of the imine or iminium ion is then reduced by a suitable reducing agent to afford the final amine.

cluster_1 Imine Formation cluster_2 Reduction Carbonyl R-CHO Carbinolamine R-CH(OH)NH2 Carbonyl->Carbinolamine + NH3 Amine_source NH3 Imine R-CH=NH Carbinolamine->Imine - H2O Imine_reduce R-CH=NH Benzylamine R-CH2NH2 Imine_reduce->Benzylamine + [H] caption Fig. 1: General workflow of reductive amination.

Advantages:

  • Broad Substrate Scope: Tolerates a wide variety of substituents on the aromatic ring.

  • Versatility: Can be used to synthesize primary, secondary, and tertiary amines.

  • One-Pot Procedures: Direct reductive amination offers operational simplicity.[1]

Disadvantages:

  • Over-alkylation: In direct reductive amination, the product amine can sometimes react further with the starting aldehyde, leading to the formation of secondary and tertiary amine byproducts.[1]

  • Reducing Agent Sensitivity: The choice of reducing agent is crucial. Strong reducing agents like LiAlH₄ can also reduce the starting carbonyl group, while milder reagents like NaBH₃CN or NaBH(OAc)₃ are selective for the imine/iminium ion.[2]

Experimental Protocol: Synthesis of 4-Chlorobenzylamine via Reductive Amination[3]

This protocol describes a typical one-pot reductive amination procedure.

  • To a solution of 4-chlorobenzaldehyde (1.0 eq) in methanol (MeOH), add a solution of ammonia in methanol (excess).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-chlorobenzylamine.

Gabriel Synthesis: The Clean Route to Primary Amines

The Gabriel synthesis is a classic and highly reliable method for the preparation of primary amines, including benzylamines, free from contamination by secondary or tertiary amine byproducts.[3]

Mechanism of Gabriel Synthesis

The synthesis involves two main steps:

  • N-Alkylation of Phthalimide: Potassium phthalimide, a bulky nucleophile, undergoes an SN2 reaction with a benzyl halide. The steric hindrance of the phthalimide group prevents over-alkylation.[4]

  • Hydrolysis or Hydrazinolysis: The resulting N-benzylphthalimide is then cleaved to release the primary amine. This is most commonly achieved by treatment with hydrazine (the Ing-Manske procedure), which cleanly yields the desired amine and a phthalhydrazide precipitate that can be easily filtered off.[4][5]

Phthalimide Potassium Phthalimide N_Benzylphthalimide N-Benzylphthalimide Phthalimide->N_Benzylphthalimide + R-CH2-X (SN2) Benzyl_halide R-CH2-X Benzylamine R-CH2NH2 N_Benzylphthalimide->Benzylamine + NH2NH2 Phthalhydrazide Phthalhydrazide (precipitate) N_Benzylphthalimide->Phthalhydrazide + NH2NH2 Hydrazine NH2NH2 caption Fig. 2: The Gabriel synthesis pathway.

Advantages:

  • Exclusively Primary Amines: Avoids the formation of secondary and tertiary amine byproducts.[3]

  • Clean Reaction: The phthalhydrazide byproduct is often insoluble and easily removed by filtration.[4]

Disadvantages:

  • Harsh Cleavage Conditions: Traditional acidic or basic hydrolysis can be harsh and incompatible with sensitive functional groups. The Ing-Manske procedure with hydrazine is milder but hydrazine is toxic.[5]

  • Limited to Primary Amines: This method is not suitable for the synthesis of secondary or tertiary amines.

Experimental Protocol: Synthesis of 4-Nitrobenzylamine via Gabriel Synthesis

This protocol is adapted from the general principles of the Gabriel synthesis.

  • Suspend potassium phthalimide (1.1 eq) in dry dimethylformamide (DMF).

  • Add 4-nitrobenzyl bromide (1.0 eq) to the suspension.

  • Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water to precipitate the N-(4-nitrobenzyl)phthalimide.

  • Filter the solid, wash with water, and dry.

  • To the N-(4-nitrobenzyl)phthalimide in ethanol, add hydrazine hydrate (1.5 eq).

  • Reflux the mixture for 1-2 hours, during which time a white precipitate of phthalhydrazide will form.

  • Cool the mixture, add dilute HCl to dissolve the amine, and filter off the phthalhydrazide.

  • Make the filtrate basic with NaOH to precipitate the 4-nitrobenzylamine.

  • Filter the product, wash with water, and dry.

Hofmann Rearrangement: A Route with Carbon Deletion

The Hofmann rearrangement offers a unique approach to primary amines by converting a primary amide into an amine with one fewer carbon atom.[6][7] This can be a useful strategy when the desired benzylamine is one carbon shorter than an available carboxylic acid derivative.

Mechanism of Hofmann Rearrangement

The reaction proceeds through the following key steps:

  • N-Bromination: The primary amide reacts with bromine in the presence of a strong base to form an N-bromoamide.

  • Deprotonation: The base then removes the acidic proton from the nitrogen to form an anion.

  • Rearrangement: The crucial step involves the migration of the alkyl or aryl group from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate.

  • Hydrolysis: The isocyanate is then hydrolyzed by water to form a carbamic acid, which is unstable and readily decarboxylates to yield the primary amine.[6]

Amide R-CONH2 N_Bromoamide R-CONHBr Amide->N_Bromoamide + Br2, NaOH Isocyanate R-N=C=O N_Bromoamide->Isocyanate Rearrangement Carbamic_acid R-NHCOOH Isocyanate->Carbamic_acid + H2O Amine R-NH2 Carbamic_acid->Amine - CO2 caption Fig. 3: Key steps of the Hofmann rearrangement.

Advantages:

  • Carbon Deletion: Provides a route to amines with one less carbon than the starting amide.[7]

  • Readily Available Starting Materials: Primary amides can be easily prepared from carboxylic acids.

Disadvantages:

  • Harsh Conditions: The use of strong base and bromine can be incompatible with sensitive functional groups.

  • Limited to Primary Amines: This method is specific for the synthesis of primary amines.

Experimental Protocol: Synthesis of 4-Methoxybenzylamine from 4-Methoxybenzamide[9]

This protocol describes a modified Hofmann rearrangement.

  • To a solution of 4-methoxybenzamide (1.0 eq) in methanol, add N-bromosuccinimide (NBS) (1.0 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 eq).[8]

  • Heat the solution at reflux for 15 minutes.

  • Add another portion of NBS (1.0 eq) slowly and continue refluxing for another 30 minutes.[8]

  • Remove the methanol by rotary evaporation.

  • Dissolve the residue in ethyl acetate and wash sequentially with 6 N HCl, 1 N NaOH, and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate.

  • The resulting methyl N-(p-methoxyphenyl)carbamate can be hydrolyzed to 4-methoxyaniline by refluxing with a strong acid or base.

Ritter Reaction: Amines from Alcohols and Nitriles

The Ritter reaction provides a pathway to N-alkyl amides, which can then be hydrolyzed to primary amines. The reaction is particularly useful for the synthesis of amines with tertiary or secondary alkyl groups, and it is also applicable to benzylic systems that can form stable carbocations.[9][10]

Mechanism of Ritter Reaction

The reaction involves the following steps:

  • Carbocation Formation: In the presence of a strong acid, a benzylic alcohol is protonated and loses water to form a stable benzylic carbocation.

  • Nucleophilic Attack by Nitrile: The nitrogen atom of a nitrile acts as a nucleophile and attacks the carbocation, forming a nitrilium ion.

  • Hydrolysis: The nitrilium ion is then hydrolyzed upon aqueous workup to yield an N-benzylamide.

  • Amide Hydrolysis: The resulting amide can be hydrolyzed under acidic or basic conditions to afford the desired benzylamine.

Alcohol R-CH2OH Carbocation R-CH2+ Alcohol->Carbocation + H+ Nitrilium_ion [R-CH2-N=C-R']+ Carbocation->Nitrilium_ion + R'-CN Nitrile R'-CN Amide R-CH2-NHCOR' Nitrilium_ion->Amide + H2O Amine R-CH2NH2 Amide->Amine Hydrolysis caption Fig. 4: The Ritter reaction pathway.

Advantages:

  • Access to Sterically Hindered Amines: Useful for preparing amines with bulky substituents.

  • Alternative Starting Materials: Utilizes alcohols and nitriles as starting materials.

Disadvantages:

  • Strongly Acidic Conditions: Requires strong acids, which can be corrosive and incompatible with acid-sensitive functional groups.[11]

  • Carbocation Rearrangements: If the carbocation is prone to rearrangement, a mixture of products may be obtained.

  • Stoichiometric Waste: The reaction often generates a significant amount of salt waste during neutralization.

Experimental Protocol: Synthesis of 4-Methylbenzylamine from 4-Methylbenzyl Alcohol

This protocol is a general representation of the Ritter reaction followed by amide hydrolysis.

  • To a stirred solution of 4-methylbenzyl alcohol (1.0 eq) in acetonitrile (used as both solvent and reactant), slowly add concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH) to precipitate the N-(4-methylbenzyl)acetamide.

  • Filter the solid, wash with water, and dry.

  • For hydrolysis, reflux the N-(4-methylbenzyl)acetamide with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) until the reaction is complete.

  • Cool the reaction mixture and isolate the 4-methylbenzylamine by extraction and subsequent purification.

Leuckart-Wallach Reaction: Reductive Amination with Formic Acid Derivatives

The Leuckart-Wallach reaction is a specific type of reductive amination that utilizes formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[12] It is a classical method for converting aldehydes and ketones to amines.

Mechanism of the Leuckart-Wallach Reaction

The mechanism is complex and can vary with the specific reagents and conditions, but generally involves:

  • Formation of an Iminium Ion: The carbonyl compound reacts with ammonia (from ammonium formate) or formamide to form an iminium ion.

  • Hydride Transfer: A hydride ion is transferred from formic acid or a related species to the iminium ion, reducing it to the amine. The product is often obtained as the N-formyl derivative, which requires subsequent hydrolysis.[12]

Advantages:

  • Inexpensive Reagents: Utilizes readily available and inexpensive reagents.

Disadvantages:

  • High Temperatures: Typically requires high reaction temperatures (160-185 °C).[12]

  • Formation of N-formyl Byproduct: Often yields the N-formylated amine, requiring an additional hydrolysis step.

  • Moderate Yields: Yields can be variable and are often not as high as other methods.

Experimental Protocol: Synthesis of α-Methylbenzylamine from Acetophenone[14]

This protocol describes the synthesis of a substituted benzylamine from a ketone.

  • In a round-bottom flask, combine acetophenone (1.0 eq) and ammonium formate (excess, e.g., 5 eq).

  • Heat the mixture gradually to 180-190 °C and maintain this temperature for several hours.

  • Cool the reaction mixture and add an aqueous solution of a strong base (e.g., NaOH) to hydrolyze the intermediate N-formyl derivative and neutralize the formic acid.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer, filter, and remove the solvent.

  • Purify the crude α-methylbenzylamine by distillation.

Comparative Summary of Synthetic Routes

FeatureReductive AminationGabriel SynthesisHofmann RearrangementRitter ReactionLeuckart-Wallach Reaction
Starting Materials Aldehyde/Ketone + AmineBenzyl Halide + PhthalimidePrimary AmideBenzyl Alcohol + NitrileAldehyde/Ketone + Formic Acid Derivative
Product Type Primary, Secondary, or Tertiary AmineExclusively Primary AminePrimary Amine (with C1 deletion)Primary AminePrimary or Secondary Amine
Typical Yields Good to Excellent (70-95%)Good to Excellent (70-90%)Moderate to Good (50-80%)Moderate to Good (50-85%)Moderate (40-70%)
Key Advantages Versatility, Broad ScopeClean, No Over-alkylationC1 DeletionAccess to Hindered AminesInexpensive Reagents
Key Disadvantages Potential for Over-alkylationHarsh Cleavage, Toxic ReagentHarsh Conditions, C1 DeletionStrong Acids, Salt WasteHigh Temperatures, N-formyl Byproduct
Substituent Tolerance Generally GoodGood (SN2 dependent)Moderate (Base Sensitive Groups)Moderate (Acid Sensitive Groups)Moderate

Conclusion

The synthesis of substituted benzylamines can be achieved through a variety of effective methods, each with its own set of advantages and limitations.

  • Reductive amination stands out as the most versatile and generally applicable method, suitable for a wide range of substrates and for the synthesis of primary, secondary, and tertiary amines.

  • The Gabriel synthesis is the method of choice when the clean and exclusive synthesis of a primary benzylamine is the top priority.

  • The Hofmann rearrangement offers a niche but valuable strategy when a one-carbon deletion from a carboxylic acid derivative is desired.

  • The Ritter reaction provides a useful alternative when starting from benzylic alcohols, especially for the preparation of more sterically encumbered amines.

  • The Leuckart-Wallach reaction , while a classic method with inexpensive reagents, is often superseded by milder and more efficient modern reductive amination protocols.

The optimal choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the required scale of the synthesis, and the functional group tolerance of the substrate. A thorough understanding of the mechanistic nuances and practical considerations of each method, as outlined in this guide, is paramount for the successful execution of these important transformations in the research laboratory.

References

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